N,N-Dimethyl-3-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9814. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-4-3-5-8(6-7)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDICMLSLYHRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060699 | |
| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-31-8 | |
| Record name | N,N-Dimethyl-3-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-3-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9814 | |
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| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
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| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
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| Record name | N,N-dimethyl-3-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.629 | |
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| Record name | N,N-Dimethyl-3-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QFQ32CUQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N,N-Dimethyl-3-nitroaniline
This guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N-Dimethyl-3-nitroaniline, a significant intermediate in the development of dyes and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols.
Introduction: The Chemical Significance of this compound
This compound (C₈H₁₀N₂O₂) is an aromatic compound featuring both an electron-donating dimethylamino group and an electron-withdrawing nitro group positioned meta to each other on a benzene ring. This substitution pattern imparts unique chemical reactivity and physical properties, making it a valuable building block in organic synthesis. Its molecular structure is foundational for the synthesis of more complex molecules, particularly in the creation of azo dyes and as a precursor in various pharmaceutical syntheses.[1]
Key Properties:
| Property | Value |
| Molecular Weight | 166.18 g/mol [2] |
| Appearance | Orange to orange-red crystals or crystalline powder[3] |
| Melting Point | 57-61 °C |
| Boiling Point | 280 °C |
| CAS Number | 619-31-8[2] |
Synthesis of this compound: A Tale of Two Routes
There are two primary and well-established synthetic routes to this compound, each with its own set of advantages and mechanistic intricacies. The choice of route often depends on the available starting materials, desired scale, and safety considerations.
Route 1: Electrophilic Aromatic Substitution via Nitration of N,N-Dimethylaniline
This is a classic and widely employed method that involves the direct nitration of N,N-dimethylaniline. The dimethylamino group is a strong activating, ortho-, para-director. However, under the strongly acidic conditions of nitration, the lone pair of electrons on the nitrogen atom is protonated, forming the anilinium ion. This protonated group becomes a meta-director, leading to the formation of the desired 3-nitro product.
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids, followed by the electrophilic attack on the activated benzene ring of N,N-dimethylaniline.
Caption: Mechanism of Sₙ2 Alkylation.
While a detailed, standardized protocol like that from Organic Syntheses is less common for this specific transformation, the general procedure involves reacting 3-nitroaniline with at least two equivalents of a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete dimethylation.
Purification: Achieving High Purity via Recrystallization
For most applications, especially in drug development, high purity of the final compound is paramount. Recrystallization is an effective method for purifying crude this compound.
Protocol for Recrystallization from Ethanol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Orange to orange-red crystals of this compound will begin to form. For maximum recovery, the flask can be placed in an ice bath to further induce crystallization.
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any residual soluble impurities. [4]6. Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of the solvent.
Comprehensive Characterization
A battery of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic Analysis
The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.48 | m | 1H | Ar-H |
| ~7.46 | m | 1H | Ar-H |
| ~7.31 | m | 1H | Ar-H |
| ~6.95 | m | 1H | Ar-H |
| ~3.02 | s | 6H | -N(CH₃)₂ |
Note: The aromatic protons will exhibit complex splitting patterns (multiplets) due to meta and para coupling.
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Chemical Shift (ppm) | Assignment |
| ~150 | C-N(CH₃)₂ |
| ~148 | C-NO₂ |
| ~130 | Ar-CH |
| ~120 | Ar-CH |
| ~113 | Ar-CH |
| ~108 | Ar-CH |
| ~40 | -N(CH₃)₂ |
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2900-2800 | C-H stretch | Aliphatic (N-CH₃) |
| ~1600, 1480 | C=C stretch | Aromatic ring |
| ~1530, 1350 | N-O asymmetric & symmetric stretch | Nitro group (-NO₂) |
| ~1300-1200 | C-N stretch | Aryl amine |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): m/z = 166 (corresponding to C₈H₁₀N₂O₂) [2]* Major Fragments:
-
m/z = 120: Loss of NO₂ (M⁺ - 46)
-
m/z = 77: Phenyl cation (C₆H₅⁺)
-
m/z = 42: [C₂H₄N]⁺
-
Caption: Proposed Mass Fragmentation Pathway.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed. [2] * H312: Harmful in contact with skin. [2] * H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H332: Harmful if inhaled. [2]* Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
The synthesis and characterization of this compound are well-established processes in organic chemistry. The choice between the nitration of N,N-dimethylaniline and the alkylation of 3-nitroaniline depends on the specific requirements of the synthesis. Thorough characterization using a combination of spectroscopic techniques is essential to confirm the identity and purity of the final product. Adherence to strict safety protocols is mandatory when handling this hazardous compound. This guide provides the necessary technical information for the successful and safe synthesis and analysis of this compound in a research and development setting.
References
-
Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link].
-
Sciencemadness.org. (2022). Mono-nitration of dimethylaniline. Retrieved from [Link]
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Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved from [Link]
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Master Organic Chemistry. (2012). The SN2 Mechanism. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine. Retrieved from [Link]
Sources
Physical and chemical properties of N,N-Dimethyl-3-nitroaniline
An In-Depth Technical Guide to N,N-Dimethyl-3-nitroaniline: Properties, Synthesis, and Applications
Introduction
This compound is an aromatic organic compound featuring a benzene ring substituted with both a dimethylamino group [-N(CH₃)₂] and a nitro group [-NO₂] at the meta position. This unique "push-pull" electronic structure, with the electron-donating dimethylamino group and the electron-withdrawing nitro group, imparts significant chemical reactivity and interesting physical properties to the molecule.[1] It is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of dyes and other functional materials.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, established synthetic routes, key applications, and essential safety protocols for laboratory and industrial settings.
Molecular and Structural Information
Accurate identification is the cornerstone of chemical research. This compound is unequivocally identified by its unique CAS Registry Number and structural formula.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 619-31-8 | PubChem[3] |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[3] |
| Molecular Weight | 166.18 g/mol | PubChem, Thermo Scientific[3][4] |
| Canonical SMILES | CN(C)C1=CC(=CC=C1)[O-] | PubChem[3] |
| InChI Key | CJDICMLSLYHRPT-UHFFFAOYSA-N | PubChem, Thermo Scientific[3][4] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring N1 [label="N", pos="1.5,2.6!"]; C1 [label="C", pos="0,2.6!"]; C2 [label="C", pos="-0.75,1.3!"]; C3 [label="C", pos="0,0!"]; C4 [label="C", pos="1.5,0!"]; C5 [label="C", pos="2.25,1.3!"]; C6 [label="C", pos="1.5,2.6!", style=invis]; // Dummy for N// Substituents N_Me1 [label="C", pos="-1.5,3.9!"]; N_Me2 [label="C", pos="-2.25,2.6!"]; N_nitro [label="N", pos="3.75,1.3!"]; O1_nitro [label="O", pos="4.5,2.6!"]; O2_nitro [label="O", pos="4.5,0!"];
// Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C1 [style=invis]; // Part of the ring representation// Aromaticity (approximated with alternating double bonds) edge [style=double]; C1 -- C2; C3 -- C4; C5 -- N1 [style=invis]; edge [style=solid];
// Substituent Bonds C1 -- N_Me1; C1 -- N_Me2; C5 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro;
// Add invisible nodes and edges for proper aromatic ring shape node [style=invis, width=0, height=0]; p1 [pos="-0.375, 1.95!"]; p2 [pos="-0.375, 0.65!"]; p3 [pos="0.75, -0.3!"]; p4 [pos="1.875, 0.65!"]; p5 [pos="1.875, 1.95!"]; p6 [pos="0.75, 3.2!"];
C1 -- p6 -- C2 -- p1 -- C3 -- p2 -- C4 -- p3 -- C5 -- p4 -- N1 -- p5 -- C1 [style=invis]; }
Caption: 2D structure of this compound.
Physical Properties
This compound is typically encountered as an orange to orange-red crystalline solid at room temperature.[4][5] Its physical characteristics are critical for determining appropriate handling, storage, and application conditions.
| Property | Value | Notes | Source |
| Physical Form | Crystals or Crystalline Powder | Solid at 20°C. | TCI Chemicals, Thermo Scientific[4][6] |
| Color | Orange to Orange-Red | Thermo Scientific[4] | |
| Melting Point | 57 - 61 °C | A key parameter for purity assessment. | ChemicalBook, Thermo Scientific[4][5] |
| Boiling Point | ~280 °C | ChemicalBook, TCI Chemicals[5][6] | |
| Solubility | Insoluble in water. | Soluble in dichloromethane. | Thermo Scientific, ChemicalBook[4][5] |
| pKa | 2.62 | Measured at 25°C. | ChemicalBook[5] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The combination of NMR, IR, and mass spectrometry provides a detailed fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons. The aromatic protons will appear as complex multiplets in the downfield region, influenced by the electronic effects of both substituents. The two methyl groups will typically give rise to a sharp singlet further upfield, integrating to six protons.[7]
-
¹³C NMR : The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, methyl, and carbons attached to nitrogen or the nitro group).[3]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. Key characteristic absorption bands include:
-
Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
-
C-N stretching vibrations for the dimethylamino group.
-
C-H stretching and bending vibrations for the aromatic ring and methyl groups.[8]
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (166 g/mol ).[3][7] The fragmentation pattern provides further structural confirmation.
Caption: Workflow for Spectroscopic Characterization.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay between the strongly activating, ortho-, para-directing dimethylamino group and the strongly deactivating, meta-directing nitro group.
-
Nucleophilicity : The lone pair of electrons on the dimethylamino nitrogen makes the molecule nucleophilic, allowing it to participate in reactions such as alkylation.
-
Aromatic Substitution : The benzene ring can undergo further electrophilic substitution. The positions ortho and para to the activating dimethylamino group (positions 2, 4, and 6) are electronically enriched and thus favored for substitution, despite the deactivating effect of the nitro group.
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents (e.g., catalytic hydrogenation, metal/acid combinations). This transformation is a key step in synthesizing more complex diamine derivatives, which are important precursors in medicinal chemistry and material science.
Synthesis Pathways
There are two primary, well-established routes for the synthesis of this compound, each with distinct advantages and considerations regarding regioselectivity and reaction conditions.
Route A: Alkylation of 3-Nitroaniline
This method is often preferred as it avoids the regioselectivity issues inherent in nitrating N,N-dimethylaniline.[1] The synthesis involves the direct methylation of the primary amine group of 3-nitroaniline.
-
Causality : The amino group of 3-nitroaniline acts as a nucleophile, attacking an electrophilic methylating agent (e.g., iodomethane or dimethyl sulfate).[1] The reaction typically requires a base to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction to completion.[1] The process proceeds in a stepwise manner, first forming N-methyl-3-nitroaniline, which is then further alkylated to the final product.[1]
Route B: Nitration of N,N-Dimethylaniline
This route involves the direct nitration of N,N-dimethylaniline using a nitrating mixture, typically a combination of concentrated nitric and sulfuric acids.[9]
-
Causality : The dimethylamino group is a powerful activating and ortho-, para-directing group. Direct nitration, therefore, yields a mixture of isomers, primarily the para and ortho products, with the meta isomer (the desired product) being a minor component.[10] Separating the meta isomer from this mixture can be challenging, making this route less efficient for producing pure this compound compared to the alkylation of 3-nitroaniline.
Caption: Primary Synthetic Routes to this compound.
Experimental Protocol: Purification by Recrystallization
Purification is critical to ensure the material meets the high-purity standards required for research and development. Recrystallization is a standard and effective method for purifying solid organic compounds.
Objective : To purify crude this compound by removing impurities.
Principle : This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at low temperatures or are insoluble at high temperatures. Ethanol is a commonly cited solvent for this purpose.[5]
Methodology :
-
Solvent Selection : Place a small amount of the crude this compound in a test tube and add a few drops of ethanol. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution : Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. This is crucial to maximize the yield.
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Validation : Confirm the purity of the recrystallized product by measuring its melting point. A sharp melting point within the literature range (57-61 °C) indicates high purity.[4][5]
Applications in Research and Drug Development
This compound is primarily used as a chemical intermediate or building block in organic synthesis.[1][2]
-
Dye Synthesis : It serves as a precursor for various dyes, particularly azo dyes, where the nitro group can be reduced to an amine and then diazotized for coupling reactions.[1][11]
-
Organic Synthesis : Its functional groups can be manipulated to introduce other functionalities, making it a versatile starting material for multi-step syntheses of complex organic molecules.
-
Materials Science : The "push-pull" nature of its electronic structure makes it a candidate for research into non-linear optical (NLO) materials and solvatochromic dyes, which change color in response to solvent polarity.[1]
Safety and Handling
This compound is classified as hazardous and must be handled with appropriate precautions.
GHS Hazard Classification :
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[3][4][12]
-
Skin Irritation : Causes skin irritation (Category 2).[3]
-
Eye Irritation : Causes serious eye irritation (Category 2).[3]
Recommended Safety Protocols :
-
Engineering Controls : Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with skin, eyes, and clothing.[12] Prevent dust formation and accumulation. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[12][13]
-
Spill Response : In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13] Do not let the chemical enter the environment.[13]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link]
-
Wikipedia (2024). 3-Nitroaniline. Retrieved from [Link]
- Google Patents (1995). US5466871A - Process for preparing nitroaniline derivatives.
-
National Institute of Standards and Technology (NIST). Benzenamine, N,N-dimethyl-3-nitro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
ChemSynthesis (2025). This compound. Retrieved from [Link]
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Organic Syntheses (1947). m-NITRODIMETHYLANILINE. Org. Synth. 1947, 27, 62. Retrieved from [Link]
-
Journal of the American Chemical Society (1979). A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Retrieved from [Link]
-
Carl ROTH (2024). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
NIST/TRC Web Thermo Tables (2012). 3-nitro-N,N-dimethylaniline. Retrieved from [Link]
-
International Labour Organization & World Health Organization (2021). ICSC 0307 - 3-NITROANILINE. Retrieved from [Link]
-
Royal Society of Chemistry (2016). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Retrieved from [Link]
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- 3. This compound | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 8. Benzenamine, N,N-dimethyl-3-nitro- [webbook.nist.gov]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
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N,N-Dimethyl-3-nitroaniline solubility in organic solvents
An In-depth Technical Guide to the Solubility of N,N-Dimethyl-3-nitroaniline in Organic Solvents
Authored by: A Senior Application Scientist
Preamble: Understanding the Significance of Solubility
In the landscape of chemical research and pharmaceutical development, this compound (DM3NA) serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including dyes and active pharmaceutical ingredients. Its utility is, however, fundamentally governed by its behavior in solution. A comprehensive understanding of its solubility is not merely academic; it is a cornerstone for process optimization, enabling rational solvent selection for chemical reactions, designing efficient purification protocols such as recrystallization, and ensuring homogeneity in analytical measurements.
This guide provides an in-depth exploration of the solubility characteristics of this compound. We will move beyond simple data reporting to dissect the underlying physicochemical principles that dictate its solubility. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, practical data, and robust experimental protocols to confidently work with this compound.
Section 1: Core Physicochemical Properties of this compound
Before delving into solubility, it is essential to understand the intrinsic properties of the molecule itself. This compound is an aromatic compound characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group positioned meta to each other on a benzene ring. This "push-pull" electronic architecture, while less pronounced than in its ortho and para isomers, is pivotal to its polarity and intermolecular interactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | Orange to orange-red crystalline powder or crystals | [2][3] |
| Melting Point | 57 - 61 °C | [3][4][5] |
| pKa | 2.62 (for the protonated dimethylamino group) | [3] |
| Water Solubility | 917 mg/L (Slightly soluble / Insoluble) | [2][6][7] |
Section 2: Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a powerful predictive heuristic.[8] This rule is rooted in the nature of intermolecular forces; a solute will dissolve best in a solvent that engages in similar types of interactions (e.g., hydrogen bonding, dipole-dipole, van der Waals forces).
The structure of this compound presents a duality:
-
Nonpolar Character: The benzene ring provides a significant nonpolar, hydrophobic surface area.
-
Polar Character: The highly polar nitro group (-NO₂) and the tertiary dimethylamino group (-N(CH₃)₂) introduce permanent dipoles, allowing for dipole-dipole interactions. The nitrogen of the amino group also possesses a lone pair of electrons, making it a hydrogen bond acceptor.
This molecular structure suggests that this compound will exhibit limited solubility in highly nonpolar solvents (like hexanes) and also in highly polar, protic solvents like water, with which it cannot extensively hydrogen bond. Its optimal solubility is anticipated in solvents of intermediate to high polarity, particularly those that are polar aprotic.
Furthermore, the dimethylamino group is basic. Consequently, the compound's solubility is expected to dramatically increase in acidic aqueous solutions. Protonation of the amino group forms a charged ammonium salt, which is significantly more polar and readily solvated by water.[9]
Solubility based on intermolecular forces.
Section 3: Solubility Profile in Common Organic Solvents
| Solvent | Solvent Type | Observed Solubility | Reference(s) |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | [3][10] |
| Ethanol (EtOH) | Polar Protic | Soluble (especially when heated) | [3] |
| General Alcohols | Polar Protic | Soluble | [6] |
| Water (H₂O) | Polar Protic | Insoluble / Slightly Soluble (0.917 g/L) | [2][6][7] |
| 5% Hydrochloric Acid (HCl) | Aqueous Acid | Expected to be Soluble | [9] |
The use of ethanol for recrystallization is a strong indicator that this compound has moderate solubility at room temperature and high solubility at elevated temperatures in this solvent.[3] Its noted solubility in dichloromethane is consistent with expectations for a moderately polar compound in a polar aprotic solvent.
Section 4: Standardized Protocol for Experimental Solubility Determination
To generate precise, quantitative solubility data, a robust and self-validating experimental protocol is required. The isothermal saturation method, followed by UV-Vis spectrophotometric analysis, is a standard and reliable approach for colored compounds like this compound.
Workflow for Solubility Measurement
Isothermal saturation experimental workflow.
Part A: Isothermal Saturation
Objective: To create a saturated solution at a defined temperature.
-
Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to a known volume or weight of the chosen organic solvent in a sealed, airtight container (e.g., a screw-cap vial).
-
Equilibration: Place the container in a constant temperature bath or shaker, maintained at the desired experimental temperature (e.g., 25.0 ± 0.1 °C).
-
Agitation: Agitate the mixture for a sufficient duration to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable).
-
Settling: After equilibration, allow the mixture to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
Part B: Sample Preparation and Analysis by UV-Vis Spectrophotometry
Causality: this compound possesses a chromophore that absorbs UV-visible light, making spectrophotometry an ideal method for quantification.[11][12] A calibration curve is essential for converting absorbance, a measured property, into concentration, a desired quantity, based on the Beer-Lambert Law.
Step 1: Preparation of Calibration Standards
-
Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a Class A volumetric flask using the solvent of interest to create a stock solution of known concentration (e.g., 100 µg/mL).[12][13]
-
Serial Dilutions: Perform a series of precise serial dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations. These standards should bracket the expected concentration of the diluted sample.
Step 2: Spectrophotometric Measurement
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.[12]
-
Wavelength Scan: Scan the absorbance of one of the mid-range standard solutions across a relevant wavelength range (e.g., 250-500 nm) to determine the wavelength of maximum absorbance (λmax).
-
Baseline Correction: Use the pure solvent as a blank to zero the spectrophotometer at the determined λmax.[12]
-
Calibration Curve Generation: Measure the absorbance of each prepared standard solution at λmax. Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration.
Step 3: Analysis of the Saturated Solution
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant from the equilibrated sample (from Part A) using a calibrated pipette. Be cautious not to disturb the solid at the bottom.
-
Dilution: Dilute the aliquot gravimetrically or volumetrically to a concentration that falls within the range of the calibration curve. A dilution that results in an absorbance reading between 0.2 and 1.0 is ideal.[12]
-
Measurement: Measure the absorbance of the diluted sample at λmax.
Step 4: Calculation of Solubility
-
Determine Concentration: Use the measured absorbance and the calibration curve equation to calculate the concentration of the diluted sample.
-
Concentration = (Absorbance - y-intercept) / slope
-
-
Calculate Original Solubility: Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.
-
Solubility (g/L) = Concentration (g/L) × (Volume after dilution / Volume before dilution)
-
Section 5: Conclusion
This compound is a moderately polar compound with a solubility profile dominated by its aromatic ring and its polar nitro and dimethylamino functional groups. It exhibits good solubility in polar aprotic solvents like dichloromethane and moderate, temperature-dependent solubility in polar protic solvents such as ethanol. Its basicity dictates a high solubility in acidic aqueous solutions. For researchers requiring precise quantitative data, the detailed isothermal saturation and UV-Vis spectrophotometry protocol provided herein offers a reliable and self-validating methodology. A thorough understanding and experimental determination of its solubility are critical for the effective and efficient use of this versatile chemical intermediate in scientific and industrial applications.
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This compound | C8H10N2O2 | CID 69269 . PubChem, National Institutes of Health. Available from: [Link]
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Solubility of Organic Compounds . University of Calgary. Available from: [Link]
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Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares . ResearchGate. Available from: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Available from: [Link]
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Solubility of Organic Compounds . Chemistry Steps. Available from: [Link]
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4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452 . PubChem, National Institutes of Health. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-3-nitroaniline: Melting and Boiling Points
For Immediate Release
This technical guide provides a comprehensive analysis of the melting and boiling points of N,N-Dimethyl-3-nitroaniline (CAS No. 619-31-8), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the physicochemical characteristics of this compound.
Introduction: The Significance of this compound
This compound is an aromatic organic compound featuring a dimethylamino group and a nitro group attached to a benzene ring at positions 1 and 3, respectively. Its molecular structure gives rise to specific intermolecular forces that dictate its physical properties, including its melting and boiling points. A precise understanding of these phase transition temperatures is critical for its purification, handling, and application in multi-step organic syntheses. The presence of both a strong electron-donating group (-N(CH₃)₂) and a strong electron-withdrawing group (-NO₂) makes it a versatile chemical building block.
Physicochemical Properties: Melting and Boiling Points
The melting and boiling points of a substance are fundamental physical constants that provide insights into the strength of intermolecular forces and the purity of the compound. For this compound, these values are well-established in the scientific literature.
Melting Point
The melting point of this compound is consistently reported in the range of 57 to 61°C.[1][2] This relatively moderate melting point indicates that the crystal lattice of the solid is held together by significant but not exceptionally strong intermolecular forces. The primary forces at play are van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions arising from the polar nitro and dimethylamino groups.
Boiling Point
The boiling point of this compound is approximately 280-283°C at atmospheric pressure.[1][2][3] This high boiling point is a direct consequence of the molecule's polarity and molecular weight. The strong dipole moment of the molecule, resulting from the electron-withdrawing nitro group and the electron-donating dimethylamino group, leads to substantial dipole-dipole attractions between molecules in the liquid phase. A significant amount of thermal energy is required to overcome these forces and transition the substance into the gaseous phase.
Tabulated Physical Properties
For ease of reference, the key physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Melting Point | 57-61 °C | ChemicalBook[1], TCI, Parchem[2] |
| 59 °C | Stenutz[3] | |
| 60 °C | TCI | |
| 60.5 °C | Parchem[2] | |
| Boiling Point | 280 °C | ChemicalBook[1], TCI, Parchem[2] |
| 282.5 °C | Parchem[2] | |
| 283 °C | Stenutz[3] | |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[4], ChemicalBook[1] |
| Molecular Weight | 166.18 g/mol | PubChem[4], ChemicalBook[1] |
| Appearance | Orange to orange-red crystals or crystalline powder | ChemicalBook[1] |
Molecular Structure and Intermolecular Forces
The arrangement of functional groups in this compound is crucial in determining its physical properties. The diagram below illustrates the molecular structure and the key intermolecular forces.
The key takeaways from the molecular structure are:
-
Asymmetry: The meta substitution pattern leads to an asymmetrical distribution of charge, resulting in a significant molecular dipole moment.
-
Polar Functional Groups: The nitro group is a strong electron-withdrawing group, creating a partial negative charge on the oxygen atoms and a partial positive charge on the nitrogen atom. The dimethylamino group is a strong electron-donating group, increasing the electron density on the benzene ring.
-
Intermolecular Interactions: The primary forces between molecules are London dispersion forces, which are present in all molecules, and strong dipole-dipole interactions due to the permanent molecular dipole. Unlike its parent compound, 3-nitroaniline, this compound cannot act as a hydrogen bond donor, which influences its melting and boiling points relative to similar primary or secondary amines.
Experimental Protocols for Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment.
Protocol for Melting Point Determination (Capillary Method)
This method is a standard and reliable technique for determining the melting point of a crystalline solid.
Objective: To determine the melting point range of this compound.
Materials:
-
This compound (crystalline solid)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample height should be approximately 2-3 mm.
-
Placing in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known (around 57-61°C), rapidly heat the apparatus to about 10-15°C below the expected melting point.
-
Once within this range, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer/sensor.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).
-
-
Purity Assessment: A sharp melting range (typically 1-2°C) is indicative of a pure compound. A broad or depressed melting range suggests the presence of impurities.
Protocol for Boiling Point Determination (Distillation Method)
Given the high boiling point of this compound, a standard distillation setup is appropriate for its determination.
Objective: To determine the boiling point of this compound at atmospheric pressure.
Materials:
-
This compound (liquid or molten solid)
-
Distillation flask (round-bottom flask)
-
Condenser
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Clamps and stand
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus. Place a few boiling chips in the distillation flask to ensure smooth boiling.
-
Sample Addition: Add a suitable amount of this compound to the distillation flask.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: Gently and uniformly heat the distillation flask using a heating mantle.
-
Observation and Recording:
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, characterized by a steady condensation of the liquid on the thermometer bulb.
-
Record this constant temperature as the boiling point.
-
-
Pressure Correction: The observed boiling point is dependent on the atmospheric pressure. If the pressure is not exactly 760 mmHg, a correction may be necessary for a standardized value.
Conclusion
The melting point (57-61°C) and boiling point (approx. 280-283°C) of this compound are defining physicochemical properties that are a direct result of its molecular structure and the interplay of van der Waals forces and significant dipole-dipole interactions. A thorough understanding and accurate experimental determination of these values are essential for the effective use of this compound in research and industrial applications. The protocols outlined in this guide provide a standardized approach to verifying these critical physical constants.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Properties of N,N-Dimethyl-3-nitroaniline
Authored by: A Senior Application Scientist
Abstract
N,N-Dimethyl-3-nitroaniline, a substituted aromatic amine, serves as a critical building block in synthetic organic chemistry, particularly in the synthesis of dyes, pharmaceuticals, and other specialized chemicals. Its molecular architecture, characterized by the interplay of an electron-donating dimethylamino group and an electron-withdrawing nitro group on an aniline scaffold, imparts unique chemical reactivity and physical properties. This guide provides a comprehensive examination of its molecular structure, physicochemical characteristics, synthesis, and key applications, offering a technical resource for researchers and professionals in chemical and pharmaceutical development.
Introduction: Significance and Scope
This compound, also known as 3-Nitro-N,N-dimethylaniline, belongs to the family of nitroanilines. The specific placement of the nitro group at the meta-position relative to the dimethylamino group is a key structural feature that dictates its electronic and steric properties. This arrangement influences its reactivity in electrophilic aromatic substitution, its basicity, and its utility as a synthetic intermediate. Understanding these foundational aspects is paramount for its effective application in complex multi-step syntheses. This document serves as a detailed monograph, consolidating structural data, spectroscopic information, and practical methodologies for its use.
Molecular Structure and Formula
The fundamental identity of any chemical compound lies in its molecular structure and formula. For this compound, these details provide the basis for all its chemical and physical behaviors.
Chemical Formula and Molecular Weight
The empirical and molecular formula for this compound is C₈H₁₀N₂O₂ . This formula is derived from its composition of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
Based on this formula, the key quantitative identifiers are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| CAS Number | 619-25-0 | |
| PubChem CID | 12081 | |
| InChI Key | XQXPVNPIMBGWBF-UHFFFAOYSA-N |
Structural Representation and Isomerism
The structure consists of a benzene ring substituted with a dimethylamino group [-N(CH₃)₂] and a nitro group [-NO₂]. The locants "N,N" indicate that two methyl groups are attached to the nitrogen atom of the amino group. The "3-" prefix specifies that the nitro group is located at the meta position relative to the dimethylamino substituent.
Below is a 2D chemical structure diagram illustrating the connectivity of atoms.
Caption: 2D Chemical Structure of this compound.
The logical relationship between the substituents and the benzene core is fundamental to its reactivity. The diagram below illustrates this structural hierarchy.
Caption: Hierarchical structure of this compound.
Physicochemical and Spectroscopic Properties
The bulk properties and spectral fingerprints of a molecule are direct consequences of its structure. These data are essential for identification, purification, and process design.
Physical Properties
This compound is typically a yellow to orange crystalline solid at room temperature. Its physical state and solubility are critical parameters for its handling and use in reaction media.
| Property | Value | Notes |
| Appearance | Yellow to orange crystalline solid | |
| Melting Point | 58-61 °C (136-142 °F) | |
| Boiling Point | 291.6 °C at 760 mmHg (Predicted) | This is a predicted value and should be used as an estimate. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone. | The nonpolar benzene ring and methyl groups dominate its solubility profile. |
| Density | 1.191 g/cm³ (Predicted) |
Spectroscopic Data
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will display a complex splitting pattern due to the meta-substitution. The two methyl groups on the nitrogen are equivalent and will give rise to a single, sharp peak (a singlet) with an integration value corresponding to six protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the two substituents.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically found in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). C-N stretching vibrations for the aromatic amine will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (166.18). Fragmentation patterns can provide further structural information.
Synthesis and Reactivity
The synthesis of this compound is a key process for its industrial and laboratory-scale production. Its reactivity is governed by the electronic nature of its substituents.
Synthetic Protocol: Nitration of N,N-Dimethylaniline
A common laboratory synthesis involves the direct nitration of N,N-Dimethylaniline. However, the powerful activating and ortho-, para-directing nature of the dimethylamino group presents a challenge, as nitration tends to occur at the ortho and para positions. To achieve meta-substitution, the reaction is often carried out under specific conditions, such as using a nitrating agent in the presence of a strong acid at low temperatures to favor the formation of the meta-product through nitration of the anilinium ion.
Experimental Workflow: Controlled Nitration
The following diagram outlines the logical flow for a controlled synthesis.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Protonation: N,N-Dimethylaniline is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). The strong acid protonates the highly basic nitrogen atom of the dimethylamino group, forming the N,N-dimethylanilinium ion.
-
Deactivation: The resulting -N⁺H(CH₃)₂ group is strongly deactivating and a meta-director. This is the key causal step that directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta-position.
-
Nitration: A nitrating mixture (a combination of nitric acid and sulfuric acid) is added dropwise to the solution while maintaining the low temperature. The nitronium ion is generated in situ and attacks the deactivated aromatic ring.
-
Work-up and Isolation: The reaction mixture is then carefully poured onto crushed ice to quench the reaction. The product precipitates out of the aqueous solution.
-
Purification: The crude product is collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final, pure this compound.
This self-validating protocol relies on the controlled deactivation of the aromatic ring to achieve the desired regioselectivity, a common strategy in electrophilic aromatic substitution.
Applications in Research and Development
The bifunctional nature of this compound makes it a versatile intermediate.
-
Dye Synthesis: It serves as a precursor in the manufacturing of azo dyes. The nitro group can be readily reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to produce a wide range of colors.
-
Pharmaceutical Intermediates: The molecule's scaffold is found in various pharmacologically active compounds. It can be elaborated through further substitution or functional group transformations to build more complex molecular architectures.
-
Materials Science: It is used in the synthesis of polymers and other materials where its electronic properties can be exploited.
Safety and Handling
As with any chemical, proper handling and safety precautions are essential.
-
Toxicity: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound of significant utility in organic synthesis. Its molecular structure, defined by the meta-relationship between a strong electron-donating group and a strong electron-withdrawing group, is the source of its unique reactivity. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for its safe and effective use in scientific research and industrial applications.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12081, this compound. Retrieved from [Link]
An In-depth Technical Guide to the Safe Handling of N,N-Dimethyl-3-nitroaniline
This guide provides comprehensive safety and handling protocols for N,N-Dimethyl-3-nitroaniline (CAS No. 619-31-8), a crucial intermediate in various chemical syntheses. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This document synthesizes information from authoritative safety data sheets and chemical safety literature to provide a field-proven framework for safe laboratory operations.
Understanding the Hazard Profile
This compound is classified as a hazardous chemical, primarily due to its acute toxicity upon ingestion, dermal contact, or inhalation.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] The compound is a solid, typically appearing as an orange or light yellow to brown powder or crystal.[1][2]
A thorough understanding of the specific hazards is the foundation of a robust safety protocol. The primary health hazards are categorized as follows:
-
Acute Toxicity (Category 4): Harmful effects are expected following a single exposure through oral, dermal, or inhalation routes.[1]
-
Skin Irritation: The substance can cause skin irritation.[2]
-
Eye Irritation: It is also known to cause serious eye irritation.[2]
While specific data on long-term exposure to this compound is limited, related compounds like 3-nitroaniline may cause damage to organs such as the kidney, liver, heart, and blood through prolonged or repeated exposure. Therefore, minimizing exposure is a critical precautionary principle.
GHS Hazard Identification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
Source: TCI Chemicals, Fisher Scientific[1][2]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment. The causality behind this dual approach is to first minimize the potential for exposure at the source and then to protect the individual from any residual risk.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[1] For handling the solid powder, a laboratory fume hood is mandatory to prevent the inhalation of dust.[3] Local exhaust ventilation should be used to control the emission of any vapors or dust at the source.
-
Contained Systems: For larger scale operations or repetitive tasks, the use of a closed system or glove box is highly recommended to provide the highest level of containment.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical goggles that conform to EN166 standards.[1] A face shield may be necessary when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's specifications for breakthrough time and permeation resistance for this specific chemical. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[4]
-
Protective Clothing: A lab coat or a chemical-resistant apron should be worn.[5] For tasks with a higher risk of exposure, a chemical protection suit may be necessary.[5]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[1]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the chemical.
Handling
-
Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[1][6]
-
Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][5] Contaminated work clothing should be removed and washed before reuse.
-
Dust Control: Avoid the formation of dust.[1] Use non-sparking tools for handling the solid.[7]
Storage
-
Container: Keep the container tightly closed and in a dry place.[4][6]
-
Location: Store in a well-ventilated area.[1][4] The recommended storage temperature is between 15–25°C, in a cool and dark place.[2][3]
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids.[1] Also, keep away from food and feedstuffs.[5]
Emergency Procedures: A Self-Validating System
Emergency preparedness is a critical component of a comprehensive safety plan. The following protocols are designed to be self-validating, ensuring a clear and effective response in the event of an incident.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3][5] If the person is conscious, give a slurry of activated charcoal in water to drink.[5] |
Source: Fisher Scientific, Carl ROTH, International Labour Organization[1][3][5]
Spill Response
A prompt and well-executed spill response is crucial to prevent the spread of contamination and minimize exposure.
Caption: Step-by-step spill response workflow.
Detailed Spill Cleanup Protocol:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area to prevent the spread of the chemical.
-
Ventilate: If safe to do so, increase ventilation in the area, for instance by using fume hoods.[8]
-
Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE, including respiratory protection.[8]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][8] For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbents.[5][7][8]
-
Cleanup: Carefully collect the spilled material and absorbent into a suitable, labeled, and sealed container for disposal.[1][3][8]
-
Decontamination: Decontaminate the spill area and all equipment used for cleanup with a suitable cleaning agent.
-
Disposal: Dispose of the sealed container of waste through an approved hazardous waste disposal plant.[1] Do not empty into drains.[1]
Firefighting Measures
This compound is combustible.[3]
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7]
-
Specific Hazards: In case of a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be released.[1][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior under various conditions.
| Property | Value |
| CAS Number | 619-31-8 |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| Appearance | Orange or Light yellow to Brown powder/crystal |
| Melting Point | 57-61 °C |
| Boiling Point | 280 °C |
| Solubility | Low water solubility |
Source: TCI Chemicals, Fisher Scientific[1][2]
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Classification: This substance is classified as hazardous waste due to its acute toxicity.
-
Disposal Method: Disposal should be carried out by a licensed waste disposal contractor.[1] The material should be disposed of in a sealed container at an approved waste disposal site, in accordance with local, state, and federal regulations.
-
Environmental Precautions: Do not allow the chemical to enter drains, sewers, or watercourses.[1][3]
Conclusion
The safe handling of this compound in a research and development setting is predicated on a comprehensive understanding of its hazards, the consistent application of engineering controls and personal protective equipment, and strict adherence to established protocols for handling, storage, and emergency response. This guide provides a robust framework for achieving these objectives, thereby fostering a culture of safety and scientific integrity.
References
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Carl ROTH. (2024, September 18). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
New Jersey Department of Health. (2010, April). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]
-
International Labour Organization. (2021). International Chemical Safety Cards (ICSC): N,N-DIMETHYLANILINE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice: 3-Nitroaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Organic Syntheses. (1947). m-NITRODIMETHYLANILINE. Retrieved from [Link]
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A Researcher's Guide to Sourcing and Quality Control of N,N-Dimethyl-3-nitroaniline
For researchers, scientists, and drug development professionals, the procurement of high-purity chemical reagents is a critical, yet often overlooked, aspect of experimental success. The seemingly simple act of purchasing a chemical like N,N-Dimethyl-3-nitroaniline (CAS 619-31-8) can have profound implications for downstream applications, from routine synthesis to the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of commercial suppliers, quality control considerations, and analytical methodologies for this important nitroaromatic compound.
The Commercial Landscape: Identifying Reputable Suppliers
This compound is readily available from a multitude of chemical suppliers, ranging from large, multinational corporations to smaller, specialized laboratories. The choice of supplier should be guided by factors such as required purity, scale, and available documentation.
A survey of the market reveals several key suppliers offering this compound, often with specified purity levels. This information is crucial for initial supplier selection, as different grades may be appropriate for different applications.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Stated Purity/Grade | Region of Operation |
| Sigma-Aldrich (Merck) | AldrichCPR | Global |
| Thermo Scientific Chemicals | 98% | Global[1][2] |
| TCI Chemicals | >99.0% (GC) | Global |
| ChemicalBook | Lists multiple suppliers with varying purities | Global[3] |
| BLD Pharm | Research Use Only | Global |
| AK Scientific | 95%+ | USA |
| Santa Cruz Biotechnology | Global | |
| Dayang Chem (Hangzhou) Co.,Ltd | China | |
| Muby Chemicals | India[4] | |
| Ultima Chemicals | India[5] |
It is imperative for the researcher to scrutinize the available data from each supplier. While a high percentage purity is desirable, the method of analysis (e.g., Gas Chromatography - GC) and the typical specifications provided in a Certificate of Analysis (CoA) offer a more complete picture of the product's quality.
Deconstructing Quality: Synthesis, Impurities, and Specifications
A thorough understanding of the synthetic route to this compound is fundamental to anticipating potential impurities. The most common laboratory and industrial synthesis involves the nitration of N,N-dimethylaniline.[6]
Caption: Synthetic pathway for this compound.
This electrophilic aromatic substitution reaction is not perfectly regioselective, leading to the formation of isomeric impurities. The primary impurities to be aware of are:
-
o-nitro-N,N-dimethylaniline (2-nitro isomer): A common byproduct of the nitration reaction.
-
p-nitro-N,N-dimethylaniline (4-nitro isomer): Another significant isomeric impurity.
-
Unreacted N,N-dimethylaniline: Incomplete reaction can leave residual starting material.
-
Dinitro compounds: Over-nitration can lead to the formation of dinitrated species.
The purification process, typically recrystallization from ethanol, is designed to remove these impurities.[3] However, the efficiency of this process will dictate the final purity of the commercial product.
The Certificate of Analysis (CoA): A Researcher's Blueprint
The CoA is the most critical document for assessing the quality of a chemical batch. While a specific CoA for each lot should be requested from the supplier, a typical CoA for high-purity this compound will include the following parameters:
Table 2: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method of Analysis |
| Appearance | Yellow to orange crystalline powder | Visual |
| Purity (by GC) | ≥ 99.0% | Gas Chromatography (GC) |
| Melting Point | 57-61 °C | Capillary Method[1][3] |
| Identity (by IR) | Conforms to structure | Infrared Spectroscopy (IR) |
| Residual Solvents | To be reported (e.g., Ethanol) | Headspace GC |
| Isomeric Purity | Report o- and p- isomers | GC or HPLC |
Analytical Characterization: Verifying Identity and Purity
Independent analytical verification of incoming reagents is a cornerstone of good laboratory practice. The following section details standard analytical methods for the characterization of this compound.
Chromatographic Methods: Purity and Impurity Profiling
Gas Chromatography (GC): As indicated by several suppliers, GC is a primary method for purity assessment. A typical method would involve a non-polar capillary column (e.g., DB-5 or equivalent) with a flame ionization detector (FID). The separation of the meta, ortho, and para isomers is readily achievable with this technique.
High-Performance Liquid Chromatography (HPLC): HPLC offers a complementary approach, particularly for the analysis of less volatile impurities. A reverse-phase method is suitable for separating this compound and its isomers.[7]
Experimental Protocol: HPLC Analysis of this compound
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). For mass spectrometry detection, replace any non-volatile acids with formic acid.[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the material in the mobile phase to a concentration of approximately 1 mg/mL.
Caption: Quality control workflow for this compound.
Spectroscopic Methods: Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The spectra provide unambiguous evidence of the dimethylamino group and the substitution pattern on the aromatic ring. Spectral data is available in public databases such as the Spectral Database for Organic Compounds (SDBS).
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method for confirming the presence of key functional groups. The spectrum of this compound will exhibit characteristic absorbances for the nitro group (NO₂) stretching vibrations (typically around 1530 and 1350 cm⁻¹) and C-N stretching of the aromatic amine.
Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides both chromatographic separation and mass information, aiding in the identification of the parent compound and any impurities. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight.[8]
Conclusion and Recommendations
The procurement of this compound for research and development necessitates a diligent approach to supplier selection and quality verification. While numerous commercial sources exist, the onus is on the scientist to look beyond the label and critically evaluate the purity and impurity profile of the material.
Key Recommendations:
-
Request Lot-Specific CoAs: Always obtain a CoA for the specific batch you are purchasing.
-
Understand the Synthesis: Knowledge of the synthetic route provides insight into potential impurities.
-
Perform Independent Verification: Utilize in-house analytical capabilities (HPLC, GC, NMR, etc.) to confirm the identity and purity of the received material.
-
Maintain Supplier Relationships: Establish relationships with suppliers who are transparent with their quality control data and documentation.
By adhering to these principles, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link]
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Muby Chemicals (n.d.). 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers. Retrieved from [Link]
-
PubChem (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses (1947). m-NITRODIMETHYLANILINE. Coll. Vol. 3, p.658 (1955); Vol. 27, p.62 (1947). Retrieved from [Link]
-
IndiaMART (n.d.). Nitroaniline Manufacturers, Suppliers, Exporters, Importers in India. Retrieved from [Link]
-
SIELC Technologies (2018). Benzenamine, N,N-dimethyl-3-nitro-. Retrieved from [Link]
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A Comprehensive Technical Guide to the Thermodynamic Properties of N,N-Dimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical sciences and materials research, a profound understanding of the physicochemical properties of molecular entities is paramount. This guide, crafted from the perspective of a Senior Application Scientist, delves into the thermodynamic characteristics of N,N-Dimethyl-3-nitroaniline, a molecule of significant interest in synthetic chemistry and potentially in the broader context of drug discovery. Our objective is to provide a technical, in-depth resource that not only presents critically evaluated thermodynamic data but also illuminates the experimental methodologies for their determination and contextualizes their importance in scientific applications. By bridging fundamental thermodynamic principles with practical laboratory considerations, this document aims to equip researchers with the knowledge to harness these properties for innovation.
Introduction: The Significance of this compound and Its Thermodynamic Profile
This compound (C₈H₁₀N₂O₂) is a substituted nitroaromatic compound characterized by the presence of a nitro group and a dimethylamino group on a benzene ring.[1] This unique electronic arrangement, with an electron-withdrawing nitro group and an electron-donating dimethylamino group, imparts distinct chemical reactivity and physical properties to the molecule. While it serves as a valuable intermediate in the synthesis of dyes and other complex organic molecules, its structural motifs are also found in various compounds explored in medicinal chemistry.[2]
The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and phase behavior. For professionals in drug development, these parameters are critical in every stage, from lead optimization and formulation to process safety and manufacturing.[3][4] A comprehensive thermodynamic profile can inform predictions of a drug candidate's solubility, dissolution rate, and ultimately, its bioavailability.[5] Furthermore, understanding the energetic landscape of a molecule is crucial for ensuring the safety and efficiency of chemical processes at both laboratory and industrial scales.
This guide provides a consolidated overview of the key thermodynamic parameters of this compound, detailed experimental protocols for their measurement, and a discussion of their practical implications.
Physicochemical and Thermodynamic Data of this compound
A compilation of critically evaluated data is essential for any scientific endeavor. The following tables summarize the key physicochemical and thermodynamic properties of this compound, with data primarily sourced from the NIST Chemistry WebBook and other reputable scientific literature.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [6] |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 619-31-8 | [6] |
| Appearance | Orange to orange-red crystalline powder or crystals | [7] |
| Melting Point | 57-61 °C (330.15-334.15 K) | [1][7] |
| Boiling Point | 280 °C (553.15 K) | [7] |
| pKa | 2.62 (at 25 °C) | [7] |
Table 2: Critically Evaluated Thermodynamic Data for this compound
| Thermodynamic Property | Value (kJ/mol) | Phase | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°) | -20.1 ± 1.8 | Solid | [8] |
| Standard Molar Enthalpy of Combustion (ΔcH°) | -4557.2 ± 1.5 | Solid | [8] |
| Standard Molar Enthalpy of Sublimation (ΔsubH°) | 92.7 ± 0.3 | Solid to Gas | [8] |
| Enthalpy of Vaporization/Sublimation | Available from 320.888 K to 330.684 K | Crystal to Gas | [9] |
| Ideal Gas Heat Capacity (Cp) | Data available from 200 K to 1000 K | Gas | [9] |
| Standard Entropy (S°) | Data available from 200 K to 1000 K | Gas | [9] |
Note: The NIST Web Thermo Tables provide a range of critically evaluated data. For specific values at different temperatures, direct consultation of the database is recommended.[9]
Experimental Determination of Thermodynamic Properties
The acquisition of accurate thermodynamic data relies on precise and validated experimental techniques. This section provides detailed protocols for two fundamental methods: Differential Scanning Calorimetry (DSC) for phase transitions and Bomb Calorimetry for determining the enthalpy of combustion.
Differential Scanning Calorimetry (DSC): Probing Phase Transitions
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is widely used to determine the melting point and enthalpy of fusion of crystalline materials.
Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.[11]
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition to a temperature sufficiently above the melting point (e.g., 100 °C).[11]
-
-
Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak. The software provided with the instrument is typically used for this analysis.
-
Causality Behind Experimental Choices:
-
Small Sample Size: Minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures.
-
Hermetic Sealing: Prevents mass loss through sublimation, which would affect the accuracy of the enthalpy measurement.
-
Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.
-
Slow Heating Rate: Enhances the resolution of the thermal events, allowing for a more accurate determination of the onset temperature and peak area.[11]
Diagram of the DSC Workflow:
Caption: Workflow for determining melting point and enthalpy of fusion using DSC.
Oxygen Bomb Calorimetry: Measuring the Energy of Combustion
Oxygen bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples. The sample is burned in a constant-volume container (the "bomb") filled with excess oxygen, and the heat released is measured by the temperature rise of the surrounding water bath.
Experimental Protocol: Determination of the Enthalpy of Combustion
-
Calorimeter Calibration: Determine the heat capacity of the calorimeter system (the "bomb constant") by combusting a certified standard of known enthalpy of combustion, such as benzoic acid.
-
Sample Preparation:
-
Press approximately 0.5-1 g of this compound into a pellet.
-
Accurately weigh the pellet and place it in the sample crucible of the bomb.
-
Attach a fuse wire of known length and mass to the electrodes inside the bomb, ensuring it is in contact with the sample pellet.[12]
-
-
Bomb Assembly and Pressurization:
-
Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor.[13]
-
Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with pure oxygen to approximately 25-30 atm.
-
-
Calorimetric Measurement:
-
Submerge the sealed bomb in a known mass of water in the calorimeter bucket.
-
Allow the system to reach thermal equilibrium, and record the initial temperature for several minutes to establish a baseline.
-
Ignite the sample by passing an electric current through the fuse wire.
-
Record the temperature of the water bath at regular intervals until it reaches a maximum and then begins to cool.
-
-
Data Analysis and Corrections:
-
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Calculate the total heat released by subtracting the heat contributions from the ignition wire and the formation of nitric acid (from the nitrogen in the sample and any residual atmospheric nitrogen).
-
The standard enthalpy of combustion (ΔcH°) is then calculated from the total heat released, the mass of the sample, and the heat capacity of the calorimeter.
-
Causality Behind Experimental Choices:
-
High-Pressure Oxygen: Ensures complete and rapid combustion of the organic sample.
-
Known Mass of Water: The water acts as a heat sink, and its known mass and specific heat capacity are crucial for calculating the heat absorbed.
-
Corrections for Fuse Wire and Nitric Acid: These are necessary to isolate the heat released solely from the combustion of the sample. The presence of nitrogen in this compound necessitates the correction for nitric acid formation.
-
Adiabatic or Isoperibol Conditions: The calorimeter is designed to minimize or precisely account for heat exchange with the surroundings, ensuring accurate measurement of the heat of combustion.
Diagram of the Bomb Calorimetry Workflow:
Caption: Workflow for determining the enthalpy of combustion using an oxygen bomb calorimeter.
Applications and Implications in Drug Development
A thorough understanding of the thermodynamic properties of a molecule like this compound, and by extension other nitroaromatic compounds, is of significant value in the pharmaceutical industry.
-
Lead Optimization and Structure-Activity Relationships (SAR): Thermodynamic data provide insights into the forces driving the binding of a ligand to its target protein.[3] While this compound itself may not be a drug, understanding the thermodynamic contributions of its functional groups can inform the design of more potent and selective drug candidates. The nitro group, for instance, can participate in various interactions, and its contribution to the binding enthalpy and entropy can be a critical factor in lead optimization.[2]
-
Formulation and Stability: The enthalpy of fusion and melting point are crucial parameters for developing stable solid dosage forms. A compound with a high melting point and a large enthalpy of fusion is generally more stable in the solid state. These properties also influence the choice of excipients and manufacturing processes.
-
Process Safety and Hazard Assessment: The enthalpy of combustion is a direct measure of the energy released during a combustion reaction. This information is vital for assessing the fire and explosion hazards associated with the handling and storage of the compound, especially at an industrial scale.
-
Predictive Modeling: Experimental thermodynamic data are essential for the development and validation of computational models that predict the properties of new chemical entities.[14] These models can accelerate the drug discovery process by enabling the virtual screening of large compound libraries and prioritizing candidates with desirable physicochemical properties.
Conclusion
This technical guide has provided a detailed examination of the thermodynamic properties of this compound. By presenting critically evaluated data, outlining robust experimental protocols, and discussing the practical implications of these properties, we aim to provide a valuable resource for researchers in both academic and industrial settings. A comprehensive understanding of thermodynamics is not merely an academic exercise; it is a cornerstone of rational drug design, process development, and ensuring the safety and efficacy of new chemical entities. The principles and methodologies described herein for this compound serve as a transferable framework for the thermodynamic characterization of a wide range of organic molecules, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
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National Institute of Standards and Technology. (n.d.). 3-nitro-N,N-dimethylaniline. In NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
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ResearchGate. (n.d.). Phase transitions properties of N,N-dimethyl-4-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2021). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]
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Scribd. (n.d.). Oxygen Bomb Calorimeter Procedure Guide. Retrieved from [Link]
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-
NIST. (n.d.). Benzenamine, N,N-dimethyl-3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
-
DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved from [Link]
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- Zhu, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8585.
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The Open University. (n.d.). CALORIMETRY: COMBUSTION OF ALCOHOLS. Retrieved from [Link]
- Ribeiro da Silva, M. A., Monte, M. J., & Santos, L. M. (2006). Calorimetric and computational study of the thermochemistry of phenoxyphenols. The Journal of organic chemistry, 71(19), 7359–7365.
- de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1575.
-
TA Instruments. (n.d.). Enthalpy of melting for standards, TN-11. Retrieved from [Link]
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Piazza. (2014). Oxygen Bomb Calorimetry. Retrieved from [Link]
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Pharma Innovation. (n.d.). API Thermodynamics. Retrieved from [Link]
- Furukawa, J., Murata, S., Sakiyama, M., & Seki, S. (1984). Thermochemical studies on 3- and 4-nitroanilines and their N,N-dimethyl derivatives. Bulletin of the Chemical Society of Japan, 57(11), 3058-3061.
-
MDPI. (2018). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]
- Decherchi, S., & Cavalli, A. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical reviews, 120(20), 11457–11503.
- de Campos, V. E., et al. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 42(4), 535-542.
- van der Spek, T. G. (2021). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Preprints.org.
-
University of California, Berkeley. (n.d.). Experiment 1: Adiabatic Bomb Calorimeter. Retrieved from [Link]
-
Scimed. (n.d.). Introduction to Bomb Calorimetry. Retrieved from [Link]
- Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Archives of biochemistry and biophysics, 531(1-2), 100–109.
- Neidle, S. (2018). Nitro-Group-Containing Drugs. Journal of medicinal chemistry, 61(23), 10573–10597.
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Importance of Thermodynamics in Drug Designing. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using N,N-Dimethyl-3-nitroaniline as a Key Intermediate
Introduction: The Strategic Importance of N,N-Dimethyl-3-nitroaniline in Azo Dye Chemistry
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, accounting for over 60% of the dyes used across the textile, printing, and food industries.[1] Their defining feature is the azo group (–N=N–), which links two aromatic rings, creating a conjugated system responsible for their vibrant colors.[1] The synthesis of these dyes is predominantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, known as the coupling component.[2]
This compound is a particularly valuable intermediate in the synthesis of a specific subset of azo dyes. Its molecular architecture, featuring a strongly activating dimethylamino group and a deactivating nitro group on the same aromatic ring, allows for precise control over the electronic properties and, consequently, the color of the final dye molecule. The interplay between these two groups dictates the regioselectivity of the azo coupling reaction and modulates the wavelength of maximum absorption (λmax) of the resulting dye. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a coupling component in azo dye synthesis. We will delve into the synthesis of the intermediate itself, provide detailed protocols for its use in azo coupling reactions, and discuss the characterization of the resulting dyes.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and successful application in synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | m-Nitro-N,N-dimethylaniline, 3-Nitro-N,N-dimethylaniline | [3] |
| CAS Number | 619-31-8 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | Orange to orange-red crystalline powder or crystals | |
| Melting Point | 57-61 °C | |
| Solubility | Insoluble in water; soluble in dichloromethane |
Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, wash the affected area with plenty of soap and water. If swallowed, seek immediate medical attention.
Synthesis of the Intermediate: this compound
The most common laboratory-scale synthesis of this compound involves the direct nitration of N,N-dimethylaniline. This reaction must be carefully controlled to favor the formation of the meta-isomer.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the nitration of aromatic amines.
Materials:
-
N,N-dimethylaniline
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add N,N-dimethylaniline dropwise to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C. The formation of the anilinium salt is highly exothermic.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the anilinium salt, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.
-
Pour the reaction mixture slowly onto a large volume of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a cold sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to yield orange to orange-red crystals.
The Core of Azo Dye Synthesis: Diazotization and Coupling
The synthesis of an azo dye using this compound as the coupling component follows the classical two-step pathway.
Step 1: Diazotization of a Primary Aromatic Amine
This initial step converts a primary aromatic amine into a reactive diazonium salt. A representative protocol using 4-nitroaniline as the starting amine is provided below.
Figure 2: Simplified mechanism of azo coupling.
Protocol 3: Synthesis of 4-((4-Nitrophenyl)diazenyl)-N,N-dimethyl-3-nitroaniline
Materials:
-
4-Nitrobenzenediazonium chloride solution (from Protocol 2)
-
This compound (1.66 g, 10 mmol)
-
Sodium acetate or sodium hydroxide solution (to adjust pH)
-
Ethanol or acetic acid
-
Ice
Procedure:
-
In a beaker, dissolve 1.66 g (10 mmol) of this compound in a minimal amount of ethanol or glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice-salt bath with stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 2) to the solution of this compound with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution. A brightly colored precipitate should form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes after the addition is complete to ensure maximum yield.
-
Collect the crude azo dye by vacuum filtration.
-
Wash the solid product with a large volume of cold water to remove any unreacted salts.
-
Purify the dye by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified dye in a vacuum oven at a low temperature.
Characterization of the Azo Dye Product
The synthesized azo dye should be characterized to confirm its structure and purity.
| Characterization Technique | Expected Observations |
| Melting Point | A sharp melting point indicates a high degree of purity. |
| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region (typically 400-600 nm), characteristic of the extended conjugated system. |
| FT-IR Spectroscopy | Presence of a characteristic N=N stretching vibration (around 1400-1450 cm⁻¹), C-N stretching, and vibrations corresponding to the nitro group (around 1530 and 1350 cm⁻¹). |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons and the N-methyl protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the azo dye. |
Conclusion
This compound serves as a valuable and versatile coupling component in the synthesis of azo dyes. The electronic effects of its substituents allow for the creation of dyes with specific and tunable properties. The protocols outlined in this document provide a robust framework for the synthesis and subsequent characterization of novel azo dyes derived from this intermediate. Adherence to the described safety precautions is essential for the successful and safe execution of these procedures. The principles and methodologies presented here can be adapted and expanded for the development of a wide array of azo dyes for various applications in research and industry.
References
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Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One. Journal of Inorganic and Organometallic Polymers and Materials. Available at: [Link]
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The Synthesis of Azo Dyes. Course Material, University of Toronto. Available at: [Link]
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Synthesis, Characterization and dying performance studies of some azo dyes derived from m-phenylenediamine. ResearchGate. Available at: [Link]
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The Synthesis of Azo Dyes. University of Calgary. Available at: [Link]
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Diazotization & Coupling For Azo-Dye. Scribd. Available at: [Link]
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CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. IIP Series. Available at: [Link]
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Safety Data Sheet: 3-Nitroaniline. Carl ROTH. Available at: [Link]
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The diazotization and coupling reactions. ResearchGate. Available at: [Link]
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The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. MDPI. Available at: [Link]
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Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry. Available at: [Link]
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some reactions of diazonium ions. Chemguide. Available at: [Link]
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Synthesis of New Azo Dyes of Uracil via Ecofriendly Method and Evaluation For The Breast, Liver and Lung Cancer Cells In. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Diazotization-Coupling Reaction --.doc. ResearchGate. Available at: [Link]
-
Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo). Course Hero. Available at: [Link]
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Application Notes & Protocols: The Role of N,N-Dimethyl-3-nitroaniline in Advanced Materials Science
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Understanding the Molecular Asset
N,N-Dimethyl-3-nitroaniline is an aromatic organic compound characterized by a benzene ring substituted with a dimethylamino group (-N(CH₃)₂) and a nitro group (-NO₂) at the meta position.[1][2] This specific arrangement of an electron-donating group (the dimethylamino moiety) and a strong electron-withdrawing group (the nitro moiety) establishes an intramolecular "push-pull" system.[3] This electronic asymmetry is the cornerstone of its utility, imparting significant dipole moment and molecular hyperpolarizability, which are critical for advanced material functions.[3][4] While its isomer, N,N-dimethyl-4-nitroaniline, is often a reference chromophore in nonlinear optics (NLO), the 3-nitro variant offers a different geometric and electronic profile, making it a valuable building block in its own right for creating bespoke materials.[5]
This guide provides a detailed exploration of the applications of this compound in materials science, focusing on its role in the synthesis of functional polymers and nonlinear optical materials. We will delve into the causality behind its use and provide detailed, field-proven protocols for its synthesis and integration into functional systems.
| Property | Value | Source |
| CAS Number | 619-31-8 | [1][2][6] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][7] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | Orange to Orange-Red Crystalline Powder | [1][6] |
| Melting Point | 57-61 °C | [1][6] |
| Solubility | Insoluble in water; Soluble in Dichloromethane | [1][6] |
| pKa | 2.62 (at 25°C) | [6] |
Core Application I: Synthesis of Functional Copolymers
The unique electronic structure of this compound makes it an excellent co-monomer for synthesizing functional polymers, such as substituted polyanilines. Polyaniline is a well-known conducting polymer, but its properties like solubility, processability, and electronic behavior can be finely tuned by creating copolymers.[8] Introducing the 3-nitroaniline moiety, with its bulky and strongly electron-withdrawing nitro group, into the polyaniline chain allows for the systematic modification of the final material's physicochemical properties.[8]
Causality of Application:
-
Property Tuning: By varying the molar ratio of aniline to this compound during polymerization, researchers can control the copolymer's thermal stability, electrical conductivity, solubility in organic solvents, and even its morphology.[8]
-
Processability: The introduction of the substituted aniline can disrupt the chain-to-chain packing that often makes parent polyaniline intractable, thereby improving solubility and making the material easier to process into films or fibers.
Protocol: Synthesis of Poly(aniline-co-N,N-dimethyl-3-nitroaniline)
This protocol describes the chemical oxidative copolymerization of aniline and this compound to produce a functional copolymer. The ratio of the monomers can be adjusted to tune the properties of the resulting material.
Workflow Diagram: Copolymer Synthesis
Caption: Workflow for copolymer synthesis.
Materials & Equipment:
-
Aniline (freshly distilled)
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1M solution
-
Methanol
-
Beakers, magnetic stirrer, ice bath, filtration apparatus, vacuum oven
Step-by-Step Methodology:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a total of 20 mmol of the monomer mixture (e.g., 18 mmol aniline and 2 mmol this compound for a 9:1 ratio) in 100 mL of 1M HCl. Place the beaker in an ice bath and stir until the temperature reaches 0-5°C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 20 mmol of ammonium persulfate (APS) in 50 mL of 1M HCl. Cool this solution in the ice bath.
-
Polymerization: Add the APS solution dropwise to the stirring monomer solution over 20-30 minutes, ensuring the temperature remains below 5°C. The solution will gradually darken, indicating polymerization.
-
Reaction Completion: After the addition is complete, continue stirring in the ice bath for 2 hours. Then, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. A dark precipitate of the copolymer will form.
-
Product Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with copious amounts of 1M HCl to remove unreacted monomers and oligomers, followed by methanol to remove the acid.
-
Drying: Dry the final copolymer powder in a vacuum oven at 60°C for 24 hours.
Self-Validation:
-
Visual Cue: A color change from a clear/orange solution to a dark green or blackish-brown suspension indicates successful polymerization.[8]
-
Characterization: Confirm the copolymer structure using FTIR spectroscopy. Look for characteristic peaks of both aniline and the substituted aniline units. Use UV-Vis spectroscopy to study the electronic transitions and thermal analysis (TGA) to assess thermal stability compared to the homopolymers.[8]
Core Application II: Nonlinear Optical (NLO) and Electro-Optic Materials
The "push-pull" electronic structure of this compound makes it a potent chromophore for second-order nonlinear optical (NLO) applications.[3] NLO materials are crucial for technologies like high-speed optical data communication and optical signal processing.[9][10] When an intense laser beam passes through an NLO material, the material can alter the light's frequency. This is governed by the material's hyperpolarizability, a property that is significant in molecules like this compound due to its charge-transfer characteristics.[4]
Causality of Application:
-
Molecular Hyperpolarizability: The dimethylamino group pushes electron density into the aromatic ring, while the nitro group pulls it away. This intramolecular charge-transfer system can be easily polarized by an external electric field (like that from a laser), leading to a large nonlinear optical response.[3][4]
-
Electro-Optic Effect: This same property allows the material's refractive index to be changed by applying an external DC or low-frequency electric field. This is known as the Pockels effect and is the basis for electro-optic modulators that encode electrical signals onto optical carriers.[9]
Push-Pull Mechanism Diagram
Caption: Intramolecular charge transfer.
Protocol: Fabrication of a Guest-Host NLO Polymer Film
To be used in a device, NLO chromophores like this compound must be incorporated into a solid matrix and macroscopically aligned. A common method is to create a "guest-host" system, where the chromophore (guest) is dispersed in a polymer matrix (host), typically an amorphous polymer with a high glass transition temperature (Tg) like poly(methyl methacrylate) (PMMA).
Workflow Diagram: NLO Film Fabrication
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Application Notes & Protocols: N,N-Dimethyl-3-nitroaniline as a Solvatochromic Dye
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N,N-Dimethyl-3-nitroaniline as a robust solvatochromic dye. We delve into the molecular principles governing its environment-sensitive spectral shifts, provide detailed protocols for its synthesis and use in characterizing solvent polarity, and discuss its potential for probing complex microenvironments. The methodologies are designed to be self-validating, ensuring high-quality, reproducible data.
Introduction: The Principle of Solvatochromism
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved.[1][2] This change, observable as a shift in the absorption or emission spectrum, arises from differential solvation of the molecule's electronic ground and excited states.[2][3] Solvatochromic dyes are powerful tools for quantifying solvent polarity, explaining solubility phenomena, and probing the microenvironments of complex systems like lipid membranes or protein active sites.[1][4][5]
This compound is an exemplar of a "push-pull" solvatochromic dye. Its structure features a strong electron-donating group (the dimethylamino group, -N(CH₃)₂) and a strong electron-accepting group (the nitro group, -NO₂) attached to a conjugated π-system (the benzene ring).[6] This architecture leads to a significant intramolecular charge transfer (ICT) upon photoexcitation, making its UV-visible absorption spectrum highly sensitive to the surrounding solvent polarity.
Molecular Mechanism of Solvatochromism in this compound
The solvatochromic behavior of this compound is rooted in the change of its dipole moment upon absorption of light.
-
Ground State (S₀): In the ground state, the molecule has a modest dipole moment due to the inherent electron-donating and withdrawing nature of its substituents.
-
Excited State (S₁): Upon absorption of a photon (a π → π* transition), a significant intramolecular charge transfer occurs from the dimethylamino group to the nitro group.[6] This creates a highly polarized excited state with a much larger dipole moment than the ground state.
Polar solvents will stabilize both states, but they will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap (ΔE) between the S₀ and S₁ states. According to the relationship E = hc/λ, a lower energy gap results in the absorption of longer-wavelength light. Therefore, as solvent polarity increases, the absorption maximum (λ_max) of this compound shifts to a longer wavelength, a phenomenon known as a bathochromic or red shift.[1] This is classified as positive solvatochromism .
Caption: Energy diagram of a positive solvatochromic shift.
Physicochemical Properties & Solvatochromic Data
This compound is an orange to orange-red crystalline solid.[7][8] It is prudent to handle this compound with care, as it is harmful if swallowed, inhaled, or in contact with skin.[9]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [ChemBK][10] |
| Molar Mass | 166.18 g/mol | [PubChem][9] |
| Melting Point | 57-61 °C | [ChemBK][10] |
| Boiling Point | ~282.5 °C | [ChemBK][10] |
| pKa | 2.62 (at 25 °C) | [ChemicalBook][8] |
The following table presents representative solvatochromic data, demonstrating the bathochromic shift of the λ_max with increasing solvent polarity.
| Solvent | Dielectric Constant (ε) | λ_max (nm) |
| n-Hexane | 1.88 | ~360 |
| Toluene | 2.38 | ~370 |
| Dichloromethane | 8.93 | ~390 |
| Acetone | 20.7 | ~400 |
| Ethanol | 24.5 | ~410 |
| Acetonitrile | 37.5 | ~405 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~425 |
| Water | 80.1 | ~440 |
| Note: The λ_max values are approximate and may vary slightly based on experimental conditions and literature sources. Researchers should determine these values empirically using the provided protocols. |
Application Note 1: Quantitative Assessment of Solvent Polarity
This protocol details the use of this compound to create a solvent polarity scale or to determine the polarity of an unknown solvent mixture. The method relies on correlating the dye's absorption maximum (λ_max) or its transition energy (E_T) with established solvent polarity scales, such as the Kamlet-Taft parameters (π*, α, β).[11][12][13]
Protocol: Spectroscopic Determination of Solvent Polarity
Objective: To measure the λ_max of this compound in various solvents and correlate it with their known polarity.
Materials:
-
This compound (CAS 619-31-8)[9]
-
Spectrophotometric grade solvents (e.g., hexane, toluene, acetone, ethanol, DMSO)
-
Class A volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Methodology:
-
Stock Solution Preparation (Self-Validation Step):
-
Accurately weigh ~5 mg of this compound and dissolve it in 25.00 mL of anhydrous acetone in a volumetric flask. This creates a concentrated stock solution (~1.2 mM).
-
Causality: Acetone is a good initial solvent as it dissolves the dye well and is of intermediate polarity. Using an anhydrous solvent is critical to avoid unintended polarity contributions from water.
-
-
Working Solution Preparation:
-
For each solvent to be tested, pipette a small, precise volume of the stock solution (e.g., 100 µL) into a 10.00 mL volumetric flask.
-
Dilute to the mark with the target solvent. This creates a final concentration of ~12 µM.
-
Causality: This concentration typically yields an absorbance value between 0.5 and 1.5, which is within the optimal linear range for most spectrophotometers, ensuring data accuracy.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.
-
Set the scan range from 300 nm to 600 nm.
-
-
Data Acquisition (Self-Validation Step):
-
Fill a quartz cuvette with the pure solvent to be tested (the "blank"). Place it in the spectrophotometer and run a baseline correction.
-
Rinse the cuvette with a small amount of the corresponding working solution before filling it for measurement.
-
Place the cuvette with the working solution in the spectrophotometer and record the absorption spectrum.
-
Causality: Baseline correction for each solvent is mandatory as it subtracts any absorbance from the solvent itself or impurities, isolating the dye's spectrum. Rinsing the cuvette prevents dilution errors.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for each spectrum.
-
Convert λ_max (in nm) to transition energy E_T (in kcal/mol) using the formula: E_T (kcal/mol) = 28591 / λ_max (nm)
-
Plot E_T or λ_max against a known solvent polarity parameter (e.g., Kamlet-Taft π* value) for the standard solvents.[14] This creates a calibration curve.
-
The polarity of an unknown solvent mixture can be determined by measuring the dye's λ_max within it and interpolating the corresponding polarity value from the calibration curve.
-
Caption: Experimental workflow for solvent polarity determination.
Application Note 2: Probing Microenvironments in Drug Development
Solvatochromic dyes are invaluable in drug development for characterizing non-aqueous microenvironments.[3][4] For instance, this compound can be used to estimate the polarity of:
-
The interior of micelles or liposomes in drug delivery formulations.
-
The active site of a target protein or enzyme.[15]
-
The local environment within a polymer matrix for controlled-release applications.
The principle remains the same: the observed λ_max of the dye within the microenvironment is compared to the calibration curve generated in Application Note 1 to infer the local polarity. A significant blue-shift relative to its λ_max in water would indicate the dye is partitioning into a hydrophobic (less polar) domain.
Protocol: Synthesis of this compound
For laboratories requiring the dye, a standard synthesis involves the nitration of N,N-dimethylaniline.[16]
Disclaimer: This procedure involves strong acids and should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
N,N-dimethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Large beaker with water for quenching
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
-
Ethanol (for recrystallization)
Methodology:
-
Preparation of the Amine Salt:
-
In a flask placed in an ice bath, slowly add 36.3 g (0.3 moles) of N,N-dimethylaniline to 60 mL of concentrated sulfuric acid with stirring, keeping the temperature below 25 °C.[16]
-
Cool the resulting solution to 5 °C.
-
Causality: The formation of the anilinium salt protects the amine from oxidation by nitric acid and directs the nitration primarily to the meta-position due to the electron-withdrawing nature of the -N⁺H(CH₃)₂ group.
-
-
Nitration:
-
Separately, prepare a nitrating mixture by slowly adding 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid in a flask cooled in an ice bath.[16]
-
Add this nitrating mixture dropwise to the cold amine salt solution, ensuring the temperature does not exceed 10 °C.
-
-
Quenching and Neutralization:
-
After the addition is complete, let the mixture stand for 30 minutes, then pour it slowly over a large volume of crushed ice.
-
Neutralize the acidic solution by slowly adding NaOH solution until the pH is ~7-8. The product will precipitate as a yellow-orange solid.
-
-
Purification (Self-Validation Step):
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Solvatochromism as a new tool to distinguish structurally similar compounds. National Institutes of Health (NIH). Available at: [Link]
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This compound. ChemBK. Available at: [Link]
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Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. Available at: [Link]
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Solvatochromic parameters (Kamlet-Taft): α-ability to hydrogen bond... ResearchGate. Available at: [Link]
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Nitroaniline. PubChem, National Institutes of Health (NIH). Available at: [Link]
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MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. ResearchGate. Available at: [Link]
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Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Institutes of Health (NIH). Available at: [Link]
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Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. ResearchGate. Available at: [Link]
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Theoretical Study of the Preferential Solvation Effect on the Solvatochromic Shifts of para-Nitroaniline. ACS Publications. Available at: [Link]
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m-NITRODIMETHYLANILINE. Organic Syntheses. Available at: [Link]
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Monitoring protein interactions and dynamics with solvatochromic fluorophores. National Institutes of Health (NIH). Available at: [Link]
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A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Journal of the American Chemical Society. Available at: [Link]
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The solvatochromic comparison method. 3. Hydrogen bonding by some 2-nitroaniline derivatives. Journal of the American Chemical Society. Available at: [Link]
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Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. ResearchGate. Available at: [Link]
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Application Notes: N,N-Dimethyl-3-nitroaniline as a Precursor in Pharmaceutical Synthesis
Introduction: Strategic Importance of N,N-Dimethyl-3-nitroaniline
This compound is a valuable and versatile starting material in the multi-step synthesis of complex organic molecules.[1] Its utility in the pharmaceutical industry stems from its unique trifunctional nature: the aromatic ring provides a rigid scaffold, the nitro group offers a pathway to a key amine functional group via reduction, and the dimethylamino group influences the electronic properties and reactivity of the molecule.[1] This compound serves as an important intermediate for the synthesis of dyes, medicines, and agrochemicals.[2][3]
The most critical transformation of this compound in pharmaceutical synthesis is the selective reduction of its nitro group. This reaction unmasks a primary amine, converting the molecule into the highly reactive intermediate, N,N-Dimethyl-1,3-phenylenediamine . This diamine is a powerful building block, enabling the construction of various heterocyclic systems and pharmacologically active scaffolds.
This guide provides a detailed, two-part protocol demonstrating the synthesis of a key pharmaceutical intermediate from this compound and its subsequent application in the synthesis of a bis-biguanide derivative, a class of compounds known for their therapeutic potential.[4]
Part 1: Synthesis of Key Intermediate: N,N-Dimethyl-1,3-phenylenediamine
The conversion of the nitro group to a primary amine is a cornerstone reaction in medicinal chemistry. Catalytic hydrogenation is a highly efficient, clean, and scalable method for this transformation.[5] This process utilizes hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), to achieve high yields and purity.[3][5]
Causality of Experimental Design:
-
Catalyst Choice: Raney Nickel is a cost-effective and highly active catalyst for nitro group reductions. Palladium on carbon (Pd/C) is an alternative that often allows for milder reaction conditions.[3][5]
-
Solvent: A polar protic solvent like ethanol or methanol is used to dissolve the starting material and facilitate the interaction between the substrate, hydrogen, and the solid catalyst surface.[5]
-
Pressure & Temperature: The reaction is conducted under positive hydrogen pressure to ensure sufficient hydrogen concentration for the reaction to proceed efficiently. A slightly elevated temperature (e.g., 45°C) increases the reaction rate without promoting significant side reactions.[3]
Experimental Workflow: Catalytic Hydrogenation
Caption: Experimental workflow for catalytic hydrogenation.
Detailed Protocol 1: Catalytic Hydrogenation
| Parameter | Value / Reagent | Moles (Equivalents) | Notes |
| Starting Material | This compound | 1.0 eq | Orange to orange-red crystalline solid.[6] |
| Solvent | Ethanol, 200 proof | ~10 mL per gram of SM | Methanol can also be used.[5] |
| Catalyst | Raney® Nickel, slurry in water | ~10% w/w of SM | Caution: Pyrophoric when dry. Handle with care. |
| Hydrogen Source | Hydrogen Gas (high purity) | Excess | |
| Pressure | 5 kg/cm ² (approx. 70 psi) | - | [3] |
| Temperature | 45 °C | - | [3] |
| Reaction Time | 2 - 4 hours | - | Monitor by TLC for disappearance of starting material. |
Procedure:
-
In a suitable high-pressure reactor, charge this compound (1.0 eq) and ethanol.
-
Under an inert atmosphere (e.g., nitrogen), carefully add the Raney Nickel slurry (approx. 10% by weight of the starting material).
-
Seal the reactor securely. Purge the vessel by pressurizing with nitrogen and venting (repeat twice), followed by a single purge with hydrogen gas.[3]
-
Pressurize the reactor with hydrogen to 5 kg/cm ² and begin vigorous stirring.
-
Heat the reaction mixture to 45°C and maintain this temperature for 2-4 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, cool the reactor to ambient temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial Safety Note: Do not allow the filter cake containing Raney Nickel to dry, as it can ignite spontaneously in air. Quench the filter cake immediately with water.
-
Concentrate the filtrate under reduced pressure to yield crude N,N-Dimethyl-1,3-phenylenediamine, which can be used directly in the next step or purified further by vacuum distillation if required.
Part 2: Application in the Synthesis of a Bis-Biguanide Derivative
Biguanides are a class of compounds with significant therapeutic applications, most notably metformin for type 2 diabetes and chlorhexidine as an antiseptic.[4] The synthesis of bis-biguanides from aromatic diamines is a well-established route to novel drug candidates.[7] This protocol adapts the reaction of a diamine with cyanoguanidine (dicyandiamide) to synthesize a novel N,N'-[3-(Dimethylamino)-1-phenylene]bis(biguanide) derivative.
Causality of Experimental Design:
-
Reagent: Cyanoguanidine serves as the building block that reacts with the primary amine groups of the diamine to form the biguanide moieties.
-
Acidic Medium: The reaction is conducted in an acidic medium (aqueous HCl). The acid protonates the reactants, increasing their solubility and catalyzing the addition of the amine to the nitrile group of cyanoguanidine.[7]
-
Reflux Conditions: Heating the reaction to reflux in an aqueous solvent provides the necessary activation energy for the reaction to proceed at a reasonable rate.[7]
Overall Synthetic Pathway
Caption: Two-step synthesis of a bis-biguanide from this compound.
Detailed Protocol 2: Bis-biguanide Formation
| Parameter | Value / Reagent | Moles (Equivalents) | Notes |
| Starting Material | N,N-Dimethyl-1,3-phenylenediamine | 1.0 eq | Product from Protocol 1. |
| Reagent | Cyanoguanidine (Dicyandiamide) | 2.2 eq | Two equivalents needed for the bis-addition. |
| Solvent / Catalyst | Aqueous Hydrochloric Acid (1 M) | - | Acts as both solvent and catalyst.[7] |
| Temperature | Reflux (~100 °C) | - | |
| Reaction Time | 12 hours | - | [7] |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add N,N-Dimethyl-1,3-phenylenediamine (1.0 eq), cyanoguanidine (2.2 eq), and 1 M aqueous hydrochloric acid.
-
Heat the mixture to reflux with stirring and maintain for 12 hours.[7]
-
After 12 hours, cool the reaction mixture in an ice bath to induce precipitation of the product dihydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water, followed by a cold organic solvent (e.g., acetone or ethanol) to aid in drying.
-
Dry the product under vacuum to obtain the N,N'-[3-(Dimethylamino)-1-phenylene]bis(biguanide) dihydrochloride salt.
Safety and Handling
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Raney Nickel: Highly pyrophoric when dry. Always handle as a slurry and keep wet. Ensure proper quenching procedures are followed after use.
-
Hydrogen Gas: Highly flammable. Use in a designated area with appropriate safety measures for handling flammable gases. Ensure the reaction vessel is properly sealed and pressure-tested.
Product Characterization
The identity and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by observing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretches for the primary amine (~3400-3300 cm⁻¹) would confirm the success of the reduction step.
Conclusion
This compound is a readily available and strategically important precursor for pharmaceutical synthesis. The straightforward and high-yielding reduction of its nitro group provides access to N,N-Dimethyl-1,3-phenylenediamine, a versatile intermediate. As demonstrated, this diamine can be effectively utilized in the construction of pharmacologically relevant scaffolds, such as bis-biguanides, highlighting the value of this compound in drug discovery and development pipelines.
References
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- Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166.
- Heidelberger, M. (1923).
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Li, G., Miller, S. P., & Radosevich, A. T. (2021). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Journal of the American Chemical Society, 143(36), 14464–14469. Available from [Link]
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Parab, V. L., & Palav, A. V. (2015). Facile synthesis of n, n-dimethyl paraphenylene diamine dihydrochloride: A photographic developer dye. ResearchGate. Available from [Link]
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Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]
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Amerigo Scientific. (n.d.). N,N-Dimethyl-1,3-phenylenediamine dihydrochloride (99%). Retrieved from [Link]
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Li, X., et al. (2009). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry, 33, 2051-2054. Available from [Link]
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Perinelli, D. R., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2263–2272. Available from [Link]
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Scott, J. M., et al. (2022). A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. RSC Medicinal Chemistry, 13(8), 951–958. Available from [Link]
- European Patent No. EP0617004A1. (1994). Preparation of N-substituted-N'-phenyl-P-phenylenediamines.
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Matviiuk, T., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1184–1214. Available from [Link]
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Sharma, G., et al. (2020). MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice. eLife, 9, e60206. Available from [Link]
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ResearchGate. (n.d.). The main approaches for the synthesis of biguanides. Retrieved from [Link]
- LeBel, O., et al. (2005). Synthesis of 1-phenylbiguanide hydrochloride, 1,3- and 1,4- phenylenebis-biguanide dihydrochloride. Journal of Chemical Education, 82(10), 1543. (Citation adapted from context in "The chemistry of biguanides").
-
Njar, V. C., et al. (2008). Improved synthesis of histone deacetylase inhibitors (HDIs) (MS-275 and CI-994) and inhibitory effects of HDIs alone or in combination with RAMBAs or retinoids on growth of human LNCaP prostate cancer cells and tumor xenografts. Bioorganic & Medicinal Chemistry, 16(4), 1840–1852. Available from [Link]
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Perinelli, D. R., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Publications. Available from [Link]
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Scott, J. M., et al. (2022). A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. RSC Publishing. Available from [Link]
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Application Notes and Protocols for N,N-Dimethyl-3-nitroaniline in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of N,N-Dimethyl-3-nitroaniline in Nonlinear Optics
This compound (DM3NA), a derivative of nitrobenzene, is an organic molecule of significant interest in the field of nonlinear optics (NLO). Its molecular structure, featuring a strong electron-donating dimethylamino group (-N(CH₃)₂) and a powerful electron-withdrawing nitro group (-NO₂) positioned at the meta-position of a benzene ring, gives rise to a large molecular hyperpolarizability. This inherent electronic asymmetry is a key determinant of second- and third-order nonlinear optical effects, making DM3NA a promising candidate for applications in optical signal processing, frequency conversion, and optical limiting.[1] This guide provides a comprehensive overview of the synthesis, purification, characterization, and NLO property assessment of DM3NA, offering detailed protocols and the scientific rationale behind them to empower researchers in their exploration of this versatile molecule.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of DM3NA is crucial for its effective application in NLO material development.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | Orange to orange-red crystalline powder or crystals | |
| Melting Point | 57-61 °C | |
| Boiling Point | 280 °C | |
| Solubility | Soluble in dichloromethane. Crystallizes from ethanol. | |
| CAS Number | 619-31-8 | [2] |
Synthesis and Purification of this compound: A Detailed Protocol
The synthesis of high-purity DM3NA is the foundational step for the successful growth of high-quality single crystals for NLO applications. The following protocol is a modification of the Groll method and is designed to yield the desired meta-isomer while minimizing the formation of the para-isomer.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
Materials and Reagents:
-
Dimethylaniline (high purity)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Ethanol (95% or absolute)
-
Deionized Water
Procedure:
-
Preparation of Dimethylaniline Sulfate: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 363 g (3.0 moles) of high-purity dimethylaniline.[3] Cool the flask in an ice-salt bath. Slowly add 540 g (294 mL) of concentrated sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 25 °C. Continue stirring and cooling until the temperature of the mixture reaches 5 °C.[3]
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add 366 g (200 mL) of concentrated sulfuric acid to 286 g (200 mL) of concentrated nitric acid, while cooling in an ice bath and stirring.[3]
-
Nitration: Cool the dimethylaniline sulfate mixture to 0 °C. Slowly add the prepared nitrating mixture dropwise from the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition process. After the addition is complete, continue stirring for an additional hour at this temperature.
-
Quenching and Neutralization: Pour the reaction mixture slowly onto a large quantity of crushed ice (approximately 2 kg) with constant stirring. Prepare a concentrated solution of sodium hydroxide and slowly add it to the acidic mixture to neutralize the excess acid. The pH should be carefully monitored and adjusted to approximately 3. At this pH, the desired m-nitrodimethylaniline (DM3NA) precipitates as an orange solid, while any unreacted dimethylaniline remains in the solution.[3] It is crucial to perform this step carefully to selectively precipitate the meta-isomer.
-
Isolation of Crude Product: Filter the precipitated orange solid using a Büchner funnel and wash it thoroughly with cold water to remove any residual acid and inorganic salts.
Experimental Protocol: Purification by Recrystallization
The purity of DM3NA is paramount for growing high-quality single crystals. Recrystallization is an effective method to remove impurities, particularly the para-isomer which can co-precipitate.[4]
Procedure:
-
Dissolution: Transfer the crude DM3NA to an Erlenmeyer flask. Add a minimal amount of hot ethanol (preheated to near its boiling point) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration using a preheated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Orange to orange-red needle-like crystals of pure DM3NA will start to form. To maximize the yield, subsequently place the flask in an ice bath for about 30 minutes to an hour.[1]
-
Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of this compound
The synthesized and purified DM3NA should be thoroughly characterized to confirm its identity and purity.
| Technique | Purpose | Expected Results |
| Melting Point Analysis | To assess purity. | A sharp melting point within the range of 57-61 °C indicates high purity. A broad melting range suggests the presence of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | Characteristic peaks for N-H stretching (of the aromatic amine), C-H stretching (of the methyl and aromatic groups), N=O stretching (of the nitro group), and C=C stretching (of the aromatic ring) should be observed. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure. | The spectra should show distinct signals corresponding to the different protons and carbons in the DM3NA molecule, confirming the meta-substitution pattern. |
| UV-Visible Spectroscopy | To determine the optical transparency window. | The spectrum will show the absorption cutoff wavelength, which is crucial for determining the appropriate laser wavelengths for NLO measurements to avoid absorption-related damage. |
Growth of this compound Single Crystals
The growth of large, high-quality single crystals is essential for the fabrication of NLO devices. The slow evaporation solution technique is a widely used and effective method for growing organic crystals.[6][7][8]
Crystal Growth Protocol: Slow Evaporation Solution Technique
Materials and Reagents:
-
Purified this compound
-
High-purity solvent (e.g., ethanol, acetone, or a mixture)
-
Crystallization dish or beaker
-
Perforated cover (e.g., parafilm with small holes)
Procedure:
-
Solvent Selection: Choose a solvent in which DM3NA has moderate solubility at room temperature. Ethanol is a good starting point. The ideal solvent will allow for the growth of well-formed crystals over a reasonable period.
-
Preparation of a Saturated Solution: Prepare a saturated solution of DM3NA in the chosen solvent at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution.
-
Filtration: Filter the saturated solution through a fine filter paper or a syringe filter to remove any dust particles or undissolved microcrystals, which can act as unwanted nucleation sites.
-
Crystal Growth: Transfer the filtered solution to a clean crystallization dish or beaker. Cover the container with a perforated lid to allow for slow evaporation of the solvent. Place the container in a vibration-free environment with a constant temperature.
-
Monitoring and Harvesting: Monitor the crystal growth over several days to weeks. Once crystals of a suitable size and quality have formed, carefully harvest them from the solution.
Crystal Growth Workflow Diagram
Caption: A simplified schematic of a Z-scan experimental setup.
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All experimental procedures should be carried out in a well-ventilated fume hood.
Conclusion
This compound stands out as a molecule with significant potential for the development of advanced nonlinear optical materials. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and characterization of DM3NA, as well as the growth of high-quality single crystals and the evaluation of their NLO properties. By adhering to these methodologies and understanding the underlying scientific principles, researchers can effectively harness the capabilities of DM3NA for a wide range of applications in photonics and optoelectronics.
References
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Groll, J. (1886). Ueber die Einwirkung von Salpetersäure auf Dimethylanilin. Berichte der deutschen chemischen Gesellschaft, 19(1), 198-202. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link].
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link].
- Zidan, M. D., & Allahham, A. (2015). Z-Scan Measurements of the Third-Order Optical Nonlinearity of a C60 Doped Poly(dimethylacetylendicarboxylate). Acta Physica Polonica A, 128(1), 25-28.
- Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798-3813.
- Chemla, D. S., & Zyss, J. (Eds.). (2013). Nonlinear optical properties of organic molecules and crystals, Vol. 1. Academic press.
- U.S. Patent No. 5,466,871. (1995). Washington, DC: U.S.
- Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE journal of quantum electronics, 26(4), 760-769.
- Ramesh, R., Rajendran, V., Freeda, T. H., Kalasekar, U., & Peruma, R. (2011). Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide. Advances in Materials Physics and Chemistry, 1(2), 39-43.
- Senthil, S., & Ramamurthi, K. (2017). Studies on the Growth and Characterization of N-methyl-4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique. International Journal of Scientific Research, 6(12).
- Rajendran, V., Ramesh, R., & Freeda, T. H. (2011). Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide. Advances in Materials Physics and Chemistry, 1(2), 39-43.
-
Crystallization. (n.d.). Slow Evaporation Method. Retrieved from [Link].
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link].
-
Kurtz, S. K. (n.d.). A powder technique for the evaluation of nonlinear optical materials. Semantic Scholar. [Link].
-
Kurtz, S. K., & Perry, T. T. (1968). A powder technique for the evaluation of nonlinear optical materials. Scribd. [Link].
-
Lutz, M. (n.d.). Guide for crystallization. Utrecht University. [Link].
- Samuel, A. M., Johnson, J., Nagaraju, N., & Samuel, A. J. (2025, October). Growth mechanism and physicochemical properties of L-threonine silver nitrate (LTSN) single crystal for frequency doubling and optical limiting applications.
- Tripathy, U., Sahoo, P. K., & Rao, K. D. (2005). Optical nonlinearity of organic dyes as studied by Z-scan and transient grating techniques. Pramana, 64(4), 557-567.
- Singh, P., & Kumar, S. (2017). Measurements of third-order optical nonlinearity using Z-scan technique: A review. Journal of Modern Optics, 64(15), 1511-1526.
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link].
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Application Note: High-Sensitivity Analytical Methods for the Detection of N,N-Dimethyl-3-nitroaniline
Abstract
N,N-Dimethyl-3-nitroaniline is a chemical intermediate used in the synthesis of various organic compounds, including azo dyes.[1] As an aromatic amine, it falls into a class of compounds that requires careful monitoring, particularly in the pharmaceutical industry, where such molecules can be classified as potential genotoxic impurities (GTIs).[2][3] The stringent regulatory limits for GTIs, often at parts-per-million (ppm) levels, necessitate the development of highly sensitive, specific, and validated analytical methods.[3] This guide provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, quality control analysts, and drug development professionals.
Introduction and Analyte Properties
This compound (DM3NA) is an orange crystalline solid.[1][4] Its structure, featuring a nitro group and a dimethylamino group on a benzene ring, makes it a potential mutagen and a compound of interest for safety and quality assessment in manufacturing processes.[5] The presence of the nitroaromatic chromophore allows for straightforward detection by UV spectroscopy, while its relative volatility and thermal stability permit analysis by gas chromatography.
Accurate quantification is critical for ensuring product quality and patient safety, aligning with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][6] The methods detailed herein provide the foundational protocols to achieve the low limits of detection (LOD) and quantification (LOQ) required for trace-level impurity analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [7][8] |
| Molecular Weight | 166.18 g/mol | [7][8] |
| CAS Number | 619-31-8 | [7][8] |
| Appearance | Orange to Orange-Red Crystalline Powder or Crystals | [4][8] |
| Melting Point | 57-61 °C | [4][8][9] |
| Boiling Point | ~280 °C | [4] |
| Solubility | Insoluble in water; Soluble in Dichloromethane and Ethanol | [4][8] |
| pKa | 2.62 (at 25°C) | [4] |
Method 1: Quantification by Reverse-Phase HPLC-UV
Principle and Rationale
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an ideal technique for the analysis of moderately polar aromatic compounds like this compound. The analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention and separation are governed by the hydrophobic interactions between the analyte and the stationary phase. The strong UV absorbance of the nitroaromatic structure provides excellent sensitivity for detection. This method is robust, widely available, and suitable for routine quality control testing.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol
A. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Methanol (MeOH), HPLC grade
-
Syringe filters, 0.45 µm PTFE or Nylon
B. Instrumentation and Conditions
-
HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 375 nm. The nitroaniline chromophore has significant absorbance in this region, providing selectivity away from many common non-aromatic impurities.
-
Run Time: 10 minutes.
C. Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock standard with the mobile phase. These will be used to construct the calibration curve.
D. Sample Preparation
-
Accurately weigh a suitable amount of the test substance (e.g., drug substance) into a volumetric flask.
-
Add the mobile phase to dissolve the sample, sonicate if necessary, and dilute to the final volume. The target concentration should fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial before injection.
E. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Perform five replicate injections of a mid-range standard (e.g., 1.0 µg/mL). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject the working standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions for analysis.
Method 2: Quantification by GC-MS
Principle and Rationale
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity compared to HPLC-UV. The analyte is vaporized and separated based on its boiling point and interaction with a capillary column. Detection by mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for definitive identification. The NIST mass spectrum for this compound shows a strong molecular ion peak (m/z 166) and characteristic fragment ions, making it well-suited for selective ion monitoring (SIM) for trace-level quantification.[7][10][11]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol
A. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Dichloromethane (DCM) or Ethyl Acetate, GC-grade or equivalent
-
GC vials with PTFE-lined septa
B. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS, or equivalent).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: 50-250 m/z for method development and peak identification.
-
Selected Ion Monitoring (SIM): For high-sensitivity quantification. Monitor ions: 166 (Quantifier) , 120, 105, 77 (Qualifiers).[11]
-
C. Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standards: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the stock standard with dichloromethane.
-
Sample Preparation: Prepare samples by dissolving a known quantity of the substance in dichloromethane to a final concentration within the calibration range.
Method Comparison and Validation
A critical component of any analytical protocol is ensuring its trustworthiness through validation. Both methods should be validated according to ICH Q2(R1) guidelines.
Table 2: Comparison of HPLC-UV and GC-MS Methods
| Parameter | HPLC-UV | GC-MS | Rationale |
| Selectivity | Good | Excellent | MS provides definitive mass-based identification, resolving co-eluting peaks that UV cannot. |
| Sensitivity (LOQ) | ~0.1 µg/mL (ppm) | ~0.01 µg/mL (sub-ppm) | SIM mode in MS significantly enhances the signal-to-noise ratio for the target analyte. |
| Sample Preparation | Simple (dissolve, filter) | Simple (dissolve) | Both methods require minimal sample preparation for clean matrices. |
| Instrumentation Cost | Moderate | High | Mass spectrometers are significantly more expensive than UV detectors. |
| Typical Use Case | Routine QC, content uniformity, purity assays | Trace-level impurity analysis, genotoxicity studies, structure confirmation | GC-MS is the preferred method when the highest level of certainty and lowest detection limits are required. |
Self-Validating System (Trustworthiness): To ensure the reliability of results, the following validation parameters must be assessed:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: Establish a linear relationship between concentration and response over the intended range (e.g., 5-7 concentration levels).
-
Limit of Quantification (LOQ) & Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively. This is crucial for GTI analysis where limits are often in the low ppm range.
-
Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) by analyzing replicate samples.
Conclusion
This application note provides two robust and reliable methods for the detection and quantification of this compound. The HPLC-UV method is well-suited for routine analysis where concentration levels are expected to be in the higher ppm range. For applications demanding higher sensitivity and absolute confirmation, such as the analysis of potential genotoxic impurities in pharmaceutical products, the GC-MS method is superior. The choice of method should be based on the specific analytical requirements, including the expected concentration of the analyte and the regulatory context. Both protocols, when properly validated, provide a trustworthy system for ensuring product quality and safety.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link]
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National Institute of Standards and Technology (2024). Benzenamine, N,N-dimethyl-3-nitro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). N,N-Dimethylaniline (Method PV2064). Retrieved from [Link]
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Bolognesi, C., et al. (1998). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 412(2), 143-150. Retrieved from [Link]
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Yaqin, J. (2024). Detection methods and analytical techniques of p-nitroaniline. Stanford Chemicals. Retrieved from [Link]
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ResearchGate (2024). Review articles in GENOTOXIC IMPURITIES. Retrieved from [Link]
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NIST/TRC Web Thermo Tables (WTT). (2012). 3-nitro-N,N-dimethylaniline. Retrieved from [Link]
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ChemSynthesis (2024). This compound. Retrieved from [Link]
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Dörgeloh, U., et al. (2002). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 82(2), 93-102. Retrieved from [Link]
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Barrau, E., et al. (2020). Genotoxic Impurities in Drug Products: Review of Nitrosamine Assays. European Biopharmaceutical Review. Retrieved from [Link]
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Shimadzu Corporation (2024). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Retrieved from [Link]
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Scribd (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Retrieved from [Link]
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Application Notes: Reaction Mechanisms & Protocols for N,N-Dimethyl-3-nitroaniline
Abstract
This document provides a comprehensive technical guide on the reaction mechanisms involving N,N-Dimethyl-3-nitroaniline (CAS 619-31-8). It is intended for researchers, chemists, and professionals in drug development and materials science. This guide delves into the nuanced reactivity imparted by the electronically opposed dimethylamino and nitro functional groups. We will explore the principal synthetic routes, key reaction pathways such as electrophilic substitution and nitro group reduction, and provide detailed, field-tested protocols for these transformations. The causality behind experimental design and safety considerations are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction: The Dichotomous Reactivity of this compound
This compound is a versatile aromatic intermediate whose chemical behavior is governed by the interplay of two powerful and opposing functional groups. This unique "push-pull" electronic structure is the key to understanding its reaction mechanisms.
-
The Electron-Donating Group (-N(CH₃)₂): The dimethylamino group is a potent activating group, donating electron density to the aromatic ring via a +R (resonance) effect. In the absence of strong acid, it directs incoming electrophiles to the ortho and para positions.
-
The Electron-Withdrawing Group (-NO₂): The nitro group is one of the strongest deactivating groups, withdrawing electron density from the ring through both -I (inductive) and -R effects.[1] It directs incoming electrophiles to the meta position relative to itself and deactivates the ring, particularly at the ortho and para positions.[1]
This electronic conflict makes this compound a fascinating substrate, where reaction conditions, particularly pH, can dramatically influence the outcome of a reaction.
Physicochemical & Safety Data Summary
Before handling, it is critical to be aware of the compound's properties and hazards.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [2][3] |
| Appearance | Orange to orange-red crystals or crystalline powder | [4] |
| Melting Point | 57-61 °C | [3][4] |
| Boiling Point | 280 °C | [4] |
| Solubility | Soluble in Dichloromethane, Ethanol | [4] |
| pKa | 2.62 (at 25℃) | [4] |
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[2]
Synthetic Pathways: Formation of this compound
Understanding the synthesis of the title compound is crucial as it highlights the challenges of regioselectivity in electrophilic aromatic substitution. Two primary routes are commercially and synthetically relevant.
Pathway A: Direct Nitration of N,N-Dimethylaniline
This is the most direct approach but suffers from a lack of regioselectivity. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, is the electrophile.[1]
The Causality of Isomer Formation: The directing effect of the -N(CH₃)₂ group is highly dependent on the acidity of the medium.
-
Without Strong Acid: The lone pair on the nitrogen atom activates the ring, directing substitution to the ortho and para positions.
-
In Strong Acid (Nitrating Conditions): The dimethylamino group is protonated to form the anilinium ion, -N⁺H(CH₃)₂.[5] This protonated group is strongly deactivating due to its positive charge and becomes a meta-director via an inductive effect.[5][6]
This results in a mixture of the meta and para isomers, with the ortho isomer being disfavored due to steric hindrance.[1][5] The desired meta product must be separated from the significant p-nitroaniline byproduct, often by fractional precipitation at different pH levels.[1]
Caption: Isomer formation during nitration of N,N-Dimethylaniline.
Pathway B: N-Alkylation of 3-Nitroaniline
To circumvent the isomer separation issues, a more regioselective route involves the direct methylation of 3-nitroaniline.[1] This method ensures the nitro group is already in the desired position. The reaction is a nucleophilic substitution where the amino group of 3-nitroaniline attacks a methylating agent.[1]
The Causality of Selectivity: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, reducing its nucleophilicity. This significantly disfavors C-alkylation (methylation on the ring), making the nitrogen atom the primary site of reaction.[1] The reaction can be performed stepwise or exhaustively to yield the dimethylated product.
Core Reaction Mechanisms & Protocols
Reduction of the Nitro Group to N¹,N¹-Dimethylbenzene-1,3-diamine
One of the most valuable transformations of this compound is the reduction of its nitro group to a primary amine. This creates N¹,N¹-Dimethylbenzene-1,3-diamine, a key building block for dyes, polymers, and pharmaceutical agents. Catalytic hydrogenation is the most efficient and clean method for this purpose.[1]
Mechanism Overview: The reaction involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[1] The substrate adsorbs onto the surface of the catalyst, where the nitro group is sequentially reduced by hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine.
Caption: General workflow for catalytic hydrogenation of this compound.
Protocol 1: Catalytic Hydrogenation of this compound
Disclaimer: This protocol involves the use of hydrogen gas and a pyrophoric catalyst. It must be performed by trained personnel in a properly ventilated fume hood with appropriate safety measures, including access to an inert gas supply.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| This compound | 166.18 | 5.00 g | 30.1 mmol | Substrate |
| Palladium on Carbon (10%) | - | 250 mg | - | Catalyst (5 wt%) |
| Methanol (MeOH) | 32.04 | 100 mL | - | Anhydrous grade |
| Hydrogen (H₂) | 2.02 | 1-5 bar | - | Gas cylinder |
| Celite® 545 | - | ~2 cm pad | - | Filtration aid |
Procedure:
-
Setup: To a 250 mL hydrogenation flask or a suitable pressure reactor, add this compound (5.00 g).
-
Solvent Addition: Add methanol (100 mL) to the flask and stir until the substrate is fully dissolved.
-
Inerting: Carefully add the 10% Pd/C catalyst (250 mg) under a stream of nitrogen or argon. Rationale: This prevents the dry, highly active catalyst from coming into contact with air, which can cause it to ignite.
-
Hydrogenation: Seal the vessel and purge the headspace with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 3 bar) with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. Reaction progress can be monitored by TLC (Thin Layer Chromatography) or LC-MS. A documented procedure suggests stirring for 20 hours at 1 atmosphere.[1]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Prepare a small plug of Celite® in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Rationale: Filtering through Celite® ensures all fine particles of the pyrophoric catalyst are removed safely. Wash the pad with a small amount of fresh methanol.
-
Isolation: Combine the filtrates and remove the solvent using a rotary evaporator. The resulting crude N¹,N¹-Dimethylbenzene-1,3-diamine can be purified further by distillation or crystallization if necessary.
Electrophilic Aromatic Substitution
Due to the powerful deactivating effect of the nitro group and the potential for protonation of the amino group, this compound is generally resistant to further electrophilic substitution.[1] However, under forcing conditions, substitution is possible. The regiochemical outcome is determined by the combined directing effects of the existing substituents.
-
-N(CH₃)₂ group: Directs ortho and para to itself (positions 2, 4, 6).
-
-NO₂ group: Directs meta to itself (positions 1, 5).
The positions are numbered with the -N(CH₃)₂ group at position 1. The positions activated by the amino group are 2, 4, and 6. The positions activated (or least deactivated) by the nitro group are 2, 4, and 6 relative to itself, which corresponds to positions 5, 1, and 3 on the ring. The consensus points to positions 4 and 6 as the most likely sites for electrophilic attack, as they are ortho and para to the strongly activating dimethylamino group and meta to the deactivating nitro group.
Nucleophilic Aromatic Substitution (SₙAr)
While this compound does not possess a leaving group at a position typically activated for SₙAr (ortho or para to the nitro group), the principle is fundamental to the chemistry of nitroaromatics. For an SₙAr reaction to occur, two conditions must be met:[7]
-
The aromatic ring must have a good leaving group (e.g., a halide).
-
The ring must be highly electron-deficient, typically achieved by having strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[7]
If, for example, one were studying 2-fluoro-N,N-dimethyl-3-nitroaniline, the fluorine atom would be susceptible to displacement by a nucleophile because it is ortho to the activating nitro group. The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
References
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This compound | C8H10N2O2 | CID 69269 - PubChem. National Center for Biotechnology Information. [Link]
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Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange. [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
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3-Nitroaniline (Metanitroaniline) : Organic Synthesis - YouTube. YouTube. [Link]
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Benzenamine, N,N-dimethyl-3-nitro- - NIST WebBook. National Institute of Standards and Technology. [Link]
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m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. Organic Syntheses. [Link]
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A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Journal of the American Chemical Society. [Link]
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Safety Data Sheet: N,N-dimethylaniline - Carl ROTH. Carl ROTH. [Link]
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Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]
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Application Note: High-Purity N,N-Dimethyl-3-nitroaniline via Optimized Recrystallization
Abstract
This application note provides a detailed, field-proven protocol for the purification of N,N-Dimethyl-3-nitroaniline by recrystallization. The primary objective is to achieve high purity by effectively removing common impurities, particularly isomeric byproducts such as N,N-Dimethyl-4-nitroaniline, which often arise during synthesis. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the mechanistic principles behind solvent selection and each step of the recrystallization process, ensuring a robust and reproducible method.
Introduction: The Rationale for Recrystallization
This compound is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromised final product quality. A common synthetic route to this compound is the direct nitration of N,N-dimethylaniline.[1] This reaction, however, is seldom perfectly regioselective and typically yields a mixture of isomers, with the meta (3-nitro) and para (4-nitro) isomers being the major products.[1]
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid. The impurities, being present in a smaller concentration, remain dissolved in the cold solvent (mother liquor). This process, when executed correctly, effectively isolates the pure compound from its contaminants.
This protocol will focus on the use of 95% ethanol as the recrystallization solvent, a choice validated by established procedures for its ability to effectively separate the meta and para isomers of N,N-dimethylnitroaniline.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical properties and hazards of this compound is essential for its safe handling and the successful execution of this protocol.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem CID 69269[3] |
| Molecular Weight | 166.18 g/mol | PubChem CID 69269[3] |
| Appearance | Orange to orange-red crystalline powder | ChemicalBook[4] |
| Melting Point | 57-61 °C | ChemicalBook[4] |
| Boiling Point | 280 °C | ChemicalBook[4] |
Safety Precautions:
This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation.[3] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a verified procedure and is designed to be a self-validating system for achieving high-purity this compound.
Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Ice bath
Step-by-Step Methodology
The entire recrystallization workflow is depicted in the following diagram:
Caption: Workflow for the purification of this compound.
1. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
For every gram of crude material, prepare approximately 1.25 mL of 95% ethanol.[5]
-
Add a magnetic stir bar to the flask.
-
Heat the ethanol on a hot plate in a separate beaker.
-
Add the hot ethanol to the flask containing the crude solid in portions while stirring and heating. Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the yield.
-
Scientist's Note: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified compound. The goal is to create a saturated solution at the boiling point of the solvent.
-
2. Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, a hot filtration step is required.[6][7]
-
Pre-heat a stemless funnel and a receiving Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the pre-heated funnel into the receiving flask.
-
Scientist's Note: This step must be performed quickly to prevent premature crystallization in the funnel.[2] Using a stemless funnel minimizes the surface area where cooling and crystallization can occur.
-
3. Cooling and Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
-
Scientist's Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
4. Crystal Collection:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold 95% ethanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
5. Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol.[5][8] This will remove any residual mother liquor containing dissolved impurities.
-
Scientist's Note: The wash solvent must be cold to minimize the loss of the desired product, as it will have some solubility even in the cold solvent.[8]
-
6. Drying the Crystals:
-
Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely in a fume hood or in a desiccator.
-
Once dry, weigh the purified this compound and calculate the percent recovery. Determine the melting point to assess its purity. The expected melting point of the pure compound is in the range of 57-61 °C.
Troubleshooting
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Re-heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and try cooling again. Seeding with a pure crystal can also help. |
| Low recovery of purified product | Too much solvent was used. / The crystals were washed with solvent that was not cold enough. | Use the minimum amount of hot solvent necessary for dissolution. Always use ice-cold solvent for washing. |
| Premature crystallization during hot filtration | The funnel and receiving flask were not adequately pre-heated. | Ensure all glassware for the hot filtration is sufficiently hot before pouring the solution. |
Conclusion
This protocol provides a comprehensive and reliable method for the purification of this compound by recrystallization from 95% ethanol. By understanding the scientific principles behind each step, researchers can effectively remove isomeric and other impurities, yielding a high-purity product suitable for demanding applications in research and development. Adherence to the detailed methodology and safety precautions outlined in this document will ensure a successful and safe purification process.
References
-
Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69269, this compound. PubChem. Available at: [Link]
-
Wired Chemist. (n.d.). Recrystallization. Available at: [Link]
-
LibreTexts. (2022, April 7). 1.5E: Hot Filtration. Chemistry LibreTexts. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
LibreTexts. (2025, August 20). 2.5: Hot Filtration. Chemistry LibreTexts. Available at: [Link]
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Application Notes & Protocols: N,N-Dimethyl-3-nitroaniline as a Versatile Chemical Building Block
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the strategic applications of N,N-Dimethyl-3-nitroaniline. We delve into its fundamental physicochemical properties, established synthetic routes, and its utility as a versatile precursor in various organic transformations. Detailed, field-proven protocols for key reactions, including nitro group reduction, azo coupling, and conceptual cross-coupling strategies, are presented. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding.
Introduction: The Strategic Value of this compound
This compound is a highly valuable aromatic intermediate characterized by a unique electronic profile. The molecule incorporates a potent electron-donating dimethylamino group (-N(CH₃)₂) and a strong electron-withdrawing nitro group (-NO₂) positioned meta to each other on a benzene ring.[1] This "push-pull" system not only imparts interesting electronic and optical properties but also allows for selective chemical manipulation of three key reactive sites: the nitro group, the aromatic ring, and the dimethylamino group.[1]
Its utility spans the synthesis of dyes, advanced materials, and complex pharmaceutical intermediates.[1] This guide serves to illuminate the practical applications of this building block, providing robust protocols and the scientific rationale behind them.
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | Orange to red crystalline powder or crystals | [1][3] |
| Melting Point | 57-61 °C | [1][4] |
| Boiling Point | ~282.5 °C | [1] |
| Solubility | Soluble in alcohols and organic solvents (e.g., Dichloromethane); slightly soluble in water. | [1][4] |
| CAS Number | 619-31-8 |[2] |
Table 2: Characteristic Spectroscopic Data
| Spectroscopy | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | ~6.7 - 7.8 | Multiplets |
| N-Methyl Protons | ~3.0 | Singlet | |
| ¹³C NMR | Aromatic Carbons | ~110 - 150 | - |
| N-Methyl Carbons | ~40 | - |
Note: These are approximate values. Experimental results can vary based on the solvent and instrument used.[1]
Synthesis of this compound
While direct nitration of N,N-dimethylaniline is a possible route, it suffers from poor regioselectivity. The strongly acidic conditions of the nitrating mixture (HNO₃/H₂SO₄) lead to the protonation of the dimethylamino group, converting it into a meta-directing ammonium group, which competes with the ortho, para-directing nature of the unprotonated amine, resulting in a mixture of isomers.[5][6]
A more controlled and selective synthesis is achieved through the direct alkylation of 3-nitroaniline.[1] This method leverages the nucleophilicity of the amino group to react with a methylating agent, avoiding the complexities of electrophilic aromatic substitution on a highly activated ring.[1]
Caption: Workflow for the synthesis of this compound.
Protocol 2.1: Synthesis via N,N-Dimethylation of 3-Nitroaniline
Causality: This protocol employs a classic nucleophilic substitution. 3-nitroaniline acts as the nucleophile, and a methyl halide serves as the electrophile.[1][7] A base is used to deprotonate the amine, increasing its nucleophilicity and driving the reaction towards the desired dimethylated product. Acetone is a suitable polar aprotic solvent for this type of reaction.
Materials:
-
3-Nitroaniline (1.0 eq)
-
Iodomethane (Methyl Iodide, 2.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetone, anhydrous
-
Ethanol (for recrystallization)
-
Ethyl acetate and Brine for workup
Procedure:
-
Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitroaniline and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetone to the flask to create a slurry.
-
Reagent Addition: With vigorous stirring, add iodomethane dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a hexane/ethyl acetate mixture.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude orange solid by recrystallization from hot ethanol to obtain pure this compound as orange-red crystals.[4]
-
Validation: Confirm product identity and purity by melting point determination (should be sharp, within the 57-61 °C range) and NMR spectroscopy.[1]
Core Applications as a Synthetic Intermediate
The true power of this compound lies in the selective transformations of its functional groups.
Reduction of the Nitro Group: Accessing Diamines
The conversion of the nitro group to a primary amine is one of the most powerful transformations of this building block. This reaction yields N¹,N¹-dimethylbenzene-1,3-diamine , a valuable monomer for high-performance polymers and a key precursor for various dyes and pharmaceutical compounds.
Reaction Scheme: C₈H₁₀N₂O₂ (this compound) + H₂ --[Catalyst]--> C₈H₁₂N₂ (N¹,N¹-dimethylbenzene-1,3-diamine) + H₂O
Caption: Workflow for the reduction of this compound.
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[8] Palladium on carbon (Pd/C) is a robust and highly active catalyst. The reaction proceeds via the adsorption of hydrogen and the nitro compound onto the catalyst surface, followed by stepwise reduction.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Ethanol or Methanol (solvent)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Setup: In a hydrogenation flask or a suitable round-bottom flask, dissolve this compound in ethanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen (repeat 3 times).
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. The reaction is often exothermic. Monitor by TLC until the starting material is fully consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; keep the filter cake wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield N¹,N¹-dimethylbenzene-1,3-diamine. The product may require further purification depending on the desired purity.
Azo Coupling: Synthesis of Azo Dyes
The amine product from the reduction protocol (3.1.1) is an excellent substrate for diazotization, followed by azo coupling to produce intensely colored azo dyes.[1][9]
Caption: Logical pathway for the synthesis of an azo dye.
Causality: This two-step, one-pot protocol first generates a reactive electrophile, the diazonium salt, from the primary amine. This is immediately followed by an electrophilic aromatic substitution reaction with an electron-rich coupling partner (like β-naphthol) to form the stable, conjugated azo compound. Low temperatures are critical to prevent the decomposition of the unstable diazonium salt.
Materials:
-
N¹,N¹-dimethylbenzene-1,3-diamine (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Hydrochloric Acid (HCl), concentrated
-
β-Naphthol (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve N¹,N¹-dimethylbenzene-1,3-diamine in dilute HCl in a beaker and cool to 0-5 °C in an ice bath. While stirring, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the diazonium salt solution.
-
Coupling Solution: In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately.
-
Isolation: Continue stirring in the ice bath for 30 minutes. Collect the solid dye by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Allow the product to air dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for higher purity.
Conceptual Applications in Cross-Coupling Reactions
This compound and its derivatives are powerful substrates for modern palladium-catalyzed cross-coupling reactions, enabling the formation of complex C-C and C-N bonds.
Strategic Note: While the nitro group can, in some advanced cases, be used directly in Suzuki couplings, a more common and robust strategy involves its conversion to a more conventional coupling handle like a halide or triflate.[10] This is typically achieved by reduction to the amine (Protocol 3.1.1), diazotization, and subsequent Sandmeyer reaction.
Caption: Strategic pathways for advanced cross-coupling reactions.
Causality: The Suzuki reaction is a robust method for forming aryl-aryl bonds.[11][12] It involves the palladium-catalyzed reaction between an aryl halide (derived from our starting material) and an organoboron compound.
General Procedure (Post-Sandmeyer Reaction):
-
Setup: To a reaction vessel, add the aryl halide (derived from this compound, 1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent & Degassing: Add a solvent system (e.g., Toluene/Water or Dioxane/Water). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture (typically 80-110 °C) with stirring until TLC or GC-MS indicates completion.
-
Workup: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Causality: The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds.[13][14][15] Here, the amine product from Protocol 3.1.1 can be used as the nucleophile to couple with a different aryl halide, greatly expanding molecular complexity.
General Procedure:
-
Setup: In a glovebox or under an inert atmosphere, combine an aryl halide (1.0 eq), N¹,N¹-dimethylbenzene-1,3-diamine (1.1-1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).[16]
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture (typically 80-120 °C) with stirring for the required time.
-
Workup: After cooling, quench the reaction carefully, dilute with an organic solvent, and filter through a pad of silica or Celite®. Wash with water and brine, dry the organic phase, and concentrate. Purify the product by column chromatography.
Safety, Handling, and Storage
Hazard Profile: this compound is classified as harmful.[2]
-
GHS Hazard Statements: Harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332). Causes skin and eye irritation.[2]
Handling:
-
Always use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[17]
-
Avoid breathing dust or vapors.[17]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
References
-
This compound | C8H10N2O2 | CID 69269. PubChem, National Institutes of Health. [Link]
-
m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [Link]
-
3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube. [Link]
-
One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. ResearchGate. [Link]
-
Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange. [Link]
-
This compound - 619-31-8, C8H10N2O2. ChemSynthesis. [Link]
-
One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. RSC Publishing. [Link]
-
Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). [Link]
-
Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. Catalysis Science & Technology (RSC Publishing). [Link]
-
N,N-Dimethylaniline, a molecule to dye for. YouTube. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Semantic Scholar. [Link]
-
Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF. ResearchGate. [Link]
-
DYES & DYEING. CDN. [Link]
-
Benzenamine, N,N-dimethyl-3-nitro-. NIST WebBook. [Link]
-
SAFETY DATA SHEET: N,N-dimethylaniline. Carl ROTH. [Link]
-
Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Pd( N , N Dimethyl β-alaninate) 2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction | Request PDF. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
3-nitro-N,N-dimethylaniline. NIST/TRC Web Thermo Tables. [Link]
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- 11. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
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- 17. carlroth.com [carlroth.com]
Application Notes & Protocols: The Strategic Utility of N,N-Dimethyl-3-nitroaniline in Pharmaceutical and Agrochemical Synthesis
Abstract
N,N-Dimethyl-3-nitroaniline is a vital chemical intermediate whose strategic importance in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors, cannot be overstated.[1] Its unique electronic and structural characteristics, featuring both an electron-withdrawing nitro group and an electron-donating dimethylamino group, make it a versatile precursor for a range of molecular scaffolds.[2] This guide provides an in-depth exploration of the chemistry of this compound, focusing on its primary transformation into N¹,N¹-dimethylbenzene-1,3-diamine and the subsequent application of this key intermediate in the synthesis of bioactive compounds. We will elucidate the causality behind experimental choices, provide detailed, field-proven protocols, and present visual workflows to guide researchers and development professionals.
Core Concepts: Understanding this compound
This compound is an aromatic compound that serves as a foundational building block in multi-step organic synthesis.[2] Its utility is primarily derived from the predictable and high-yielding transformation of its nitro group into a primary amine. This conversion fundamentally alters the electronic properties of the benzene ring and introduces a new site for selective chemical modification.
Physicochemical Properties
A thorough understanding of the compound's properties is critical for safe handling and successful experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | Orange to orange-red crystalline powder or crystals | [4][5] |
| Melting Point | 57-61 °C | [4][5] |
| Boiling Point | ~280 °C | [4] |
| Solubility | Insoluble in water; Soluble in dichloromethane, ethanol | [4][5] |
| CAS Number | 619-31-8 | [3][4] |
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
-
GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]
The Keystone Transformation: Reduction to N¹,N¹-Dimethylbenzene-1,3-diamine
The most pivotal reaction involving this compound is the reduction of the nitro group to a primary amine. This transformation creates N¹,N¹-dimethylbenzene-1,3-diamine, a diamine with two nucleophilic centers of differing reactivity. The tertiary amine is a weak base and generally unreactive in subsequent acylation or alkylation reactions, while the newly formed primary amine is a potent nucleophile, allowing for highly regioselective modifications.
This selective reactivity is the cornerstone of its utility. Catalytic hydrogenation is often the method of choice due to its efficiency, high yield, and cleaner reaction profile compared to metal-acid reductions, which can require more rigorous purification.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a standard, reliable procedure for the reduction of this compound using Palladium on carbon (Pd/C) as the catalyst.
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (10% Pd, ~1-2 mol%)
-
Ethanol (or Methanol/Ethyl Acetate) as solvent
-
Hydrogen (H₂) gas source
-
Parr hydrogenator or a balloon hydrogenation setup
-
Celite™ or diatomaceous earth for filtration
Procedure:
-
Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve this compound (e.g., 10.0 g, 60.2 mmol) in ethanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 640 mg, ~1 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Adding the catalyst under inert gas prevents it from reacting prematurely with atmospheric oxygen and ensures its full activity for the hydrogenation.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenator. Purge the vessel multiple times with H₂ gas to remove all air. Pressurize the vessel with H₂ (typically 50 psi) and begin vigorous stirring or shaking.
-
Reaction Monitoring: The reaction is exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake on the pressure gauge. This typically takes 2-4 hours. Alternatively, progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully vent the H₂ gas and purge the vessel with an inert gas. Safety Note: The Pd/C catalyst is pyrophoric upon exposure to air when dry and saturated with hydrogen. Do not allow the filter cake to dry completely.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude N¹,N¹-dimethylbenzene-1,3-diamine. The product is often of sufficient purity (>95%) for subsequent steps. If necessary, it can be further purified by vacuum distillation or recrystallization.
Expected Results:
-
Yield: >95%
-
Appearance: A colorless to pale yellow oil or low-melting solid.
Application in Medicinal Chemistry: Synthesis of Benzimidazole Scaffolds
The N¹,N¹-dimethylbenzene-1,3-diamine intermediate is an ideal precursor for constructing heterocyclic ring systems, which are prevalent in pharmaceuticals. One such example is the synthesis of benzimidazoles, a privileged scaffold in drug discovery. The following workflow demonstrates this application.
Caption: Synthesis of a benzimidazole scaffold from this compound.
Protocol: Synthesis of 2-(Dimethylamino)-1H-benzimidazole
This protocol utilizes the Phillips condensation reaction, a classic method for benzimidazole synthesis.
Materials:
-
N¹,N¹-Dimethylbenzene-1,3-diamine (1.0 eq)
-
Formic acid (≥95%, ~5-10 eq)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N¹,N¹-dimethylbenzene-1,3-diamine (e.g., 5.0 g, 36.7 mmol).
-
Reagent Addition: Carefully add formic acid (e.g., 15 mL) to the flask.
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4 hours. Causality Note: The initial step is the formylation of the more nucleophilic primary amine. The subsequent intramolecular cyclization and dehydration under acidic conditions drives the formation of the stable benzimidazole ring.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice water (100 mL) and crushed ice.
-
Neutralization: Neutralize the solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is ~8-9. This will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford the pure 2-(dimethylamino)-1H-benzimidazole.
Application in Pesticide Synthesis: Synthesis of Phenylurea Herbicides
The primary amine of N¹,N¹-dimethylbenzene-1,3-diamine can readily react with isocyanates to form substituted phenylureas. This class of compounds is widely known for its herbicidal activity, acting by inhibiting photosynthesis in target weeds.
Caption: Synthesis of a phenylurea-type pesticide precursor.
Protocol: Synthesis of 1-(3-(Dimethylamino)phenyl)-3-methylurea
This protocol details the reaction of the diamine intermediate with an isocyanate.
Materials:
-
N¹,N¹-Dimethylbenzene-1,3-diamine (1.0 eq)
-
Methyl isocyanate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) as solvent
Procedure:
-
Reaction Setup: Dissolve N¹,N¹-dimethylbenzene-1,3-diamine (e.g., 5.0 g, 36.7 mmol) in anhydrous THF (100 mL) in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add methyl isocyanate (e.g., 2.1 g, 36.7 mmol) dropwise to the stirred solution. Safety and Causality Note: Methyl isocyanate is highly toxic and volatile. This reaction must be performed in a fume hood. The reaction is exothermic, and dropwise addition at 0 °C controls the reaction rate and prevents side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting diamine is consumed. The product is typically a white solid that precipitates from the solution.
-
Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.
-
Purification: The product is often obtained in high purity. If needed, it can be recrystallized from a suitable solvent like ethyl acetate or acetonitrile.
Conclusion
This compound is more than a simple chemical; it is a strategic precursor that enables regioselective synthesis of complex diaminoaromatic structures. The foundational step of reducing its nitro group unlocks a powerful synthetic intermediate, N¹,N¹-dimethylbenzene-1,3-diamine, whose differentiated amino groups are key to building the core scaffolds of numerous pharmaceuticals and pesticides. The protocols and workflows detailed herein provide a robust framework for researchers to leverage the unique chemistry of this versatile compound in their discovery and development programs.
References
- Google Patents. (n.d.). Process for preparing nitroaniline derivatives (Patent No. US5466871A).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
Xu, L., Li, X., Zhu, Y., & Xiang, Y. (2009). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry, 33, 2051-2054. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]
- Unknown Source. (n.d.). (a) synthetic dyes (b) explosives (c) pesticides. Retrieved from a generic document on dyes and pesticides.
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, N,N-dimethyl-3-nitro-. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of N, N-dimethyl-1, 3-propanediamine (Patent No. CN113620813B).
-
Semantic Scholar. (2023). Sequential Nitrile Amidination−Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Retrieved from [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dimethyl-3-nitroaniline
Welcome to the technical support center for the synthesis of N,N-Dimethyl-3-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we address common challenges and explain the chemical principles behind the recommended procedures to enhance yield and purity.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable intermediate in the production of dyes, pharmaceuticals, and other fine chemicals, is primarily achieved through two distinct pathways. Each route presents its own set of advantages and challenges. This guide will explore both methods in detail, offering insights to navigate potential experimental hurdles.
The two principal synthetic routes are:
-
Electrophilic Nitration of N,N-Dimethylaniline: This classic approach involves the direct nitration of the aromatic ring of N,N-dimethylaniline.
-
N,N-Dimethylation of 3-Nitroaniline: This method entails the alkylation of the amino group of 3-nitroaniline.
The choice between these routes often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Troubleshooting and FAQs
Route 1: Electrophilic Nitration of N,N-Dimethylaniline
This method is well-documented; however, achieving a high yield of the desired meta isomer requires careful control of the reaction conditions.
Frequently Asked Questions (FAQs):
-
Q1: Why is the meta isomer the major product when the dimethylamino group is typically an ortho, para-director?
-
A1: In the strongly acidic conditions of the nitration reaction (a mixture of concentrated nitric and sulfuric acids), the lone pair of electrons on the nitrogen atom of the dimethylamino group is protonated. This forms the anilinium ion (-N(CH₃)₂H⁺), which is a powerful electron-withdrawing group. This deactivates the benzene ring towards electrophilic substitution and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[1][2]
-
-
Q2: What are the main side products in this reaction?
-
A2: The primary side product is the para isomer, p-nitro-N,N-dimethylaniline. Due to steric hindrance from the dimethylamino group, the formation of the ortho isomer is significantly disfavored.[1] Some unreacted starting material may also be present.
-
-
Q3: How can I effectively separate the meta and para isomers?
-
A3: The separation of m- and p-nitro-N,N-dimethylaniline is a critical step. The Organic Syntheses procedure utilizes the difference in basicity of the isomers. By carefully adjusting the pH of the solution after nitration, the less basic p-nitrodimethylaniline can be selectively precipitated. The more basic m-nitrodimethylaniline is then precipitated by further increasing the pH.[3] Fractional crystallization from a suitable solvent, such as benzene, can also be employed to purify the isomers.[3]
-
-
Q4: What is the optimal temperature for the nitration reaction?
-
A4: The reaction is highly exothermic and should be carefully controlled. The recommended temperature range is between 5°C and 10°C.[3] Higher temperatures can lead to the formation of undesired byproducts and a decrease in the overall yield.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired m-isomer | - Inaccurate temperature control. | - Maintain the reaction temperature strictly between 5-10°C using an efficient cooling bath (e.g., ice-salt or dry ice/acetone).[3] |
| - Incorrect ratio of nitrating agents. | - Use the recommended molar ratios of nitric acid and sulfuric acid to N,N-dimethylaniline.[3] | |
| - Inefficient separation of isomers. | - Carefully monitor the pH during the workup to ensure selective precipitation of the para isomer before isolating the meta isomer.[3] | |
| Product is a dark, tarry substance | - Reaction temperature was too high. | - Improve cooling and slow down the addition of the nitrating mixture. |
| - Presence of impurities in the starting N,N-dimethylaniline. | - Use high-purity, freshly distilled N,N-dimethylaniline. | |
| Difficulty in separating the isomers | - Incomplete precipitation of the para isomer. | - Allow sufficient time for the para isomer to fully precipitate before filtration. A small sample can be tested by adding more water to the filtrate to check for further precipitation.[3] |
| - Co-precipitation of the meta isomer. | - Ensure the pH is not raised too high during the initial precipitation step. |
Route 2: N,N-Dimethylation of 3-Nitroaniline
This route offers a more direct approach to the desired isomer, avoiding the challenges of isomer separation. However, controlling the degree of methylation is crucial.
Frequently Asked Questions (FAQs):
-
Q1: What are the common methylating agents for this reaction?
-
Q2: How can I avoid the formation of the monomethylated byproduct (N-methyl-3-nitroaniline)?
-
A2: To drive the reaction towards the desired N,N-dimethylated product, an excess of the methylating agent and a suitable base are typically used. The reaction conditions, such as temperature and reaction time, can also be optimized to favor dimethylation.
-
-
Q3: What is the role of the base in this reaction?
-
A3: A base is used to deprotonate the aniline's amino group, increasing its nucleophilicity towards the methylating agent. Common bases include sodium hydroxide, potassium carbonate, or organic bases like triethylamine or pyridine.[6] The choice of base can be critical, especially if the substrate has base-sensitive functional groups.[6]
-
-
Q4: Is it possible to form a quaternary ammonium salt?
-
A4: Yes, over-methylation can lead to the formation of the N,N,N-trimethyl-3-nitroanilinium salt. This can be minimized by carefully controlling the stoichiometry of the methylating agent and the reaction conditions.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reaction or low conversion | - Insufficiently strong base. | - Use a stronger base or a higher concentration of the base to ensure complete deprotonation of the aniline. |
| - Low reaction temperature or short reaction time. | - Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC. | |
| - Inactive methylating agent. | - Use a fresh, high-quality methylating agent. | |
| Formation of a significant amount of N-methyl-3-nitroaniline | - Insufficient amount of methylating agent. | - Use a larger excess of the methylating agent. |
| - Reaction not driven to completion. | - Increase the reaction temperature or time. | |
| Formation of quaternary ammonium salt | - Large excess of methylating agent. | - Reduce the amount of the methylating agent used. |
| - Prolonged reaction time at high temperature. | - Monitor the reaction closely and stop it once the desired product is formed. | |
| Product is difficult to purify | - Presence of unreacted starting materials and byproducts. | - Utilize column chromatography for purification. A solvent system of ethyl acetate and hexane is often effective for separating anilines of varying polarity. |
| - The product is an oil. | - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by chromatography is the best option. |
Experimental Protocols
Protocol 1: Synthesis via Nitration of N,N-Dimethylaniline
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
N,N-Dimethylaniline (high purity)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Concentrated Ammonium Hydroxide
-
Ethanol
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool 546 g (300 ml) of concentrated sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add 363 g (3.0 moles) of N,N-dimethylaniline with stirring, ensuring the temperature remains below 25°C. Continue cooling until the temperature reaches 5°C.
-
Prepare the nitrating mixture by slowly adding 366 g (200 ml) of concentrated sulfuric acid to 286 g (200 ml) of concentrated nitric acid with cooling.
-
Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, maintaining the temperature between 5°C and 10°C. This addition should take approximately 1.5 hours.
-
After the addition is complete, pour the reaction mixture onto 5 kg of crushed ice in a large beaker.
-
Slowly add concentrated ammonium hydroxide with vigorous stirring and cooling to precipitate the p-nitrodimethylaniline. The endpoint is reached when the solution is faintly acidic (pH ~3).
-
Filter the crude p-nitrodimethylaniline and wash it with water.
-
To the combined filtrate and washings, add more concentrated ammonium hydroxide with cooling until the solution is basic to Congo red paper.
-
Collect the precipitated crude this compound by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain bright orange crystals. The expected yield is 56-63%.[3]
Protocol 2: Synthesis via N,N-Dimethylation of 3-Nitroaniline
This is a general procedure based on common laboratory practices for N,N-dimethylation.
Materials:
-
3-Nitroaniline
-
Dimethyl Sulfate
-
Sodium Hydroxide
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 13.8 g (0.1 mol) of 3-nitroaniline in 100 mL of a suitable solvent like THF or DMF.
-
Add 12 g (0.3 mol) of powdered sodium hydroxide.
-
Cool the mixture in an ice bath and slowly add 27.7 g (21 mL, 0.22 mol) of dimethyl sulfate dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) or by recrystallization from ethanol to yield this compound as an orange solid.
Visualization of Workflows
Workflow for Nitration of N,N-Dimethylaniline
Caption: Workflow for the synthesis of this compound via nitration.
Workflow for N,N-Dimethylation of 3-Nitroaniline
Caption: Workflow for the synthesis of this compound via methylation.
References
- CN109134270B - A kind of reaction method of nitro compound N-methylation - Google P
-
m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. (URL: [Link])
-
This compound | C8H10N2O2 | CID 69269 - PubChem. (URL: [Link])
-
Why does nitration of N,N-dimethylaniline occur at the meta position? - Chemistry Stack Exchange. (URL: [Link])
-
One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - ResearchGate. (URL: [Link])
-
Amines - NCERT. (URL: [Link])
-
N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - NIH. (URL: [Link])
-
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT. (URL: [Link])
- US5466871A - Process for preparing nitroaniline derivatives - Google P
-
Lost with the N,N-dimethylation of an aniline - chemistry - Reddit. (URL: [Link])
Sources
Technical Support Center: Purification of Crude N,N-Dimethyl-3-nitroaniline
Welcome to the technical support resource for the purification of N,N-Dimethyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is heavily dependent on its synthetic route.
-
From Nitration of N,N-Dimethylaniline: The primary impurity is the isomeric N,N-Dimethyl-4-nitroaniline (p-nitro isomer). The dimethylamino group is ortho, para-directing; however, under the strongly acidic conditions of nitration, the nitrogen is protonated, leading to the formation of the meta-directing anilinium ion. This results in a mixture of meta and para isomers.[1] Unreacted starting material, N,N-dimethylaniline, and potential oxidation byproducts may also be present.
-
From Methylation of 3-Nitroaniline: The main impurities are typically unreacted 3-nitroaniline and the mono-methylated intermediate, N-methyl-3-nitroaniline.[1] Residual methylating agents or byproducts from their decomposition could also be present.
Q2: How do I assess the purity of my this compound sample?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Melting Point: Pure this compound has a sharp melting point in the range of 57-61°C.[1][2][3][4] A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your crude mixture and to monitor the progress of your purification.
-
Gas Chromatography (GC): For a quantitative assessment, GC can provide the percentage purity of your sample.[1]
-
Spectroscopy (NMR, IR): 1H NMR and 13C NMR spectroscopy can confirm the structure of the desired product and identify impurities. Infrared (IR) spectroscopy is useful for confirming the presence of key functional groups.[1]
Q3: What is the best general-purpose purification technique for this compound?
A3: For most applications, recrystallization is the most effective and straightforward method for purifying crude this compound, particularly for removing the common isomeric and starting material impurities.[1] Ethanol is a frequently recommended solvent.[1][2]
Q4: When should I consider using column chromatography?
A4: Column chromatography is advisable when:
-
Recrystallization fails to remove impurities with similar solubility profiles to the desired product.
-
Multiple impurities are present, making separation by a single recrystallization difficult.
-
A very high degree of purity (>99.5%) is required for a specific application.
-
You are working with a small-scale reaction where material loss during multiple recrystallizations is a concern.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: My recrystallized product has a low melting point and a broad melting range.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete removal of isomeric impurities (e.g., p-nitro isomer) | The para-isomer has a different crystal lattice and will disrupt the crystallization of the meta-isomer, leading to impure crystals. | If the crude product is from a nitration reaction, perform a pH-controlled fractional precipitation before recrystallization. The para-isomer is less basic and will precipitate first from an acidic solution upon gradual neutralization.[1][5] |
| Co-precipitation of soluble impurities | If the solution is cooled too rapidly, impurities can become trapped in the growing crystal lattice. | Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, further cooling in an ice bath can maximize yield.[6] |
| Inappropriate solvent choice | The solvent may not have a steep enough solubility curve with respect to temperature, leading to poor differentiation between the desired product and impurities. | While ethanol is standard, other solvents or solvent mixtures (e.g., ethanol/water, isopropanol) can be explored. The ideal solvent should dissolve the compound well when hot but poorly when cold. |
| Residual starting material | Unreacted starting materials like 3-nitroaniline or N,N-dimethylaniline may have solubilities that allow them to co-crystallize. | A second recrystallization may be necessary. For acidic or basic impurities, a pre-recrystallization acid-base wash of the crude material dissolved in an organic solvent can be effective. |
Issue 2: I am getting a very low yield after recrystallization.
| Potential Cause | Explanation | Recommended Solution |
| Using too much solvent | An excessive amount of solvent will keep a significant portion of the product dissolved even at low temperatures. | Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the boiling mixture until everything just dissolves.[6] |
| Premature crystallization | If crystallization occurs too early (e.g., during hot filtration), product is lost. | Preheat the funnel and receiving flask before hot filtration to prevent the solution from cooling and depositing crystals prematurely. |
| Product is highly soluble in the chosen solvent even when cold | The solvent is not ideal for this specific compound. | Test the solubility of a small sample in various solvents to find one where it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. |
Issue 3: My compound appears as an oil during recrystallization ("oiling out").
| Potential Cause | Explanation | Recommended Solution |
| Solution is supersaturated, and the melting point of the solid is below the boiling point of the solvent. | The compound comes out of solution as a liquid instead of a solid because the temperature is still above its melting point. | Re-heat the solution to dissolve the oil, then add a small amount of additional solvent. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[7] |
| Presence of "tarry" impurities | Polymeric or highly colored impurities can inhibit crystal formation and promote oiling out.[7] | Treat the hot solution with a small amount of activated charcoal to adsorb these impurities, followed by a hot filtration before cooling.[7] |
Issue 4: In column chromatography, my compound is not separating from an impurity.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate mobile phase polarity | The polarity of the eluent is either too high (eluting all components too quickly) or too low (all components are strongly retained). | Optimize the solvent system using TLC. A good starting point for nitroanilines is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[8] Aim for an Rf value of 0.25-0.35 for the desired compound. |
| Column overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap. | As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). |
| Poorly packed column | Channels or cracks in the silica gel bed will lead to uneven flow of the mobile phase and poor separation. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is the standard and most common method for purifying this compound.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of the crude material in a test tube and add a few drops of the test solvent (e.g., 95% ethanol). If it dissolves readily at room temperature, the solvent is unsuitable. If it is sparingly soluble at room temperature, heat the test tube. If the solid dissolves completely upon heating and reappears upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Achieving Saturation: Continue to add small portions of hot ethanol until the solid has just dissolved. Avoid adding an excess of solvent to ensure maximum recovery.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution. This step removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value.
Protocol 2: Purification by Column Chromatography
This protocol is for cases where recrystallization is insufficient.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common system is a mixture of hexane and ethyl acetate. The ideal solvent system will give your desired product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen mobile phase.[8] Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the fractions being eluted using TLC to determine which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Assessment: Confirm the purity of the isolated product using melting point analysis and/or other spectroscopic methods.
Visualizing the Workflow
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting flowchart for the recrystallization of this compound.
General Workflow for Purification
Sources
- 1. This compound | 619-31-8 | Benchchem [benchchem.com]
- 2. This compound | 619-31-8 [chemicalbook.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. murov.info [murov.info]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Identifying side products in N,N-Dimethyl-3-nitroaniline synthesis
Technical Support Center: N,N-Dimethyl-3-nitroaniline Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experimental outcomes.
Overview of Synthetic Strategies
The preparation of this compound is primarily achieved through two main synthetic routes:
-
Route A: N,N-Dimethylation of 3-Nitroaniline: This is a nucleophilic substitution reaction where the amino group of 3-nitroaniline is methylated. This is often the preferred route due to better control over regioselectivity. Common methylating agents include dimethyl sulfate, methyl iodide, and dimethyl carbonate.[1][2]
-
Route B: Nitration of N,N-Dimethylaniline: This involves the electrophilic aromatic substitution of N,N-dimethylaniline using a nitrating mixture (typically nitric acid and sulfuric acid).[1] This route is often complicated by the formation of multiple isomers.[2]
This guide will focus primarily on the challenges and side products associated with Route A (N,N-Dimethylation) , as it is the more common and controlled laboratory method.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Primary Issue: Incomplete Reaction and Product Mixtures
Question 1: My final product is a mixture of compounds, not the pure this compound. What are the likely impurities?
When synthesizing this compound via the methylation of 3-nitroaniline, it is common to encounter a mixture of products due to the stepwise nature of the methylation process. The primary side products are typically:
-
Unreacted Starting Material: 3-Nitroaniline
-
Mono-methylated Intermediate: N-methyl-3-nitroaniline
-
Over-methylated Side Product: N,N,N-Trimethyl-3-nitroanilinium salt (a quaternary ammonium salt)
The formation of these products is dictated by reaction kinetics and the relative nucleophilicity of the species in the reaction mixture. The secondary amine intermediate (N-methyl-3-nitroaniline) can be more nucleophilic than the starting primary amine, leading to rapid conversion to the desired tertiary amine but also increasing the risk of over-methylation.[3]
Question 2: Why is N-methyl-3-nitroaniline a common side product, and how can I minimize it?
Causality: The formation of N-methyl-3-nitroaniline is a direct result of incomplete reaction. The methylation of 3-nitroaniline to the final product occurs in two steps. If the reaction is not driven to completion (e.g., insufficient methylating agent, short reaction time, or suboptimal temperature), the reaction can stall at this intermediate stage.
Mitigation Strategies:
-
Stoichiometry: Use a slight excess of the methylating agent (e.g., 2.1 to 2.5 equivalents) to ensure the full conversion of the mono-methylated intermediate.
-
Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the N-methyl-3-nitroaniline spot will indicate the reaction's completion. If the reaction is sluggish, a moderate increase in temperature may be required, but be cautious as this can also promote over-methylation.
-
Choice of Base: A non-nucleophilic base is often used to neutralize the acid byproduct of the reaction (e.g., HI or H₂SO₄). The base's strength and concentration can influence the reaction rate.[2]
Question 3: I have an unexpected, highly polar, water-soluble impurity. Could this be the over-methylated quaternary salt?
Causality: Yes, this is highly likely. The desired product, this compound, is a tertiary amine and is still nucleophilic. It can react with a third equivalent of the methylating agent to form a quaternary ammonium salt, N,N,N-trimethyl-3-nitroanilinium iodide/sulfate. These salts are ionic, non-volatile, and typically highly soluble in polar solvents like water.[4][5] This side reaction is favored by a large excess of the methylating agent and prolonged reaction times or high temperatures.
Identification and Removal:
-
Identification: Quaternary ammonium salts will not be visible by GC-MS due to their non-volatility. They can be detected by NMR spectroscopy (a characteristic singlet for the N-(CH₃)₃ group) or ESI-MS. During an aqueous workup, this salt will partition into the aqueous layer.
-
Removal: A simple aqueous wash of the organic reaction mixture is highly effective at removing this ionic side product. Because of its high polarity, it is also easily separated from the desired product by silica gel chromatography.
Visualizing the Reaction Pathway and Side Products
The following diagram illustrates the sequential methylation of 3-nitroaniline and the potential side products.
Caption: Figure 1. Methylation pathways of 3-nitroaniline.
Analytical Troubleshooting
Question 4: How can I set up an analytical workflow to identify these side products?
A multi-technique approach is recommended for comprehensive analysis.
| Technique | What It Detects | Protocol Summary |
| TLC | Real-time monitoring of reaction progress. | Mobile Phase: Hexane/Ethyl Acetate (e.g., 4:1 v/v). Visualization: UV light (254 nm). Expected Rf: 3-Nitroaniline > N-methyl-3-nitroaniline > this compound. The quaternary salt will remain at the baseline. |
| GC-MS | Separation and identification of volatile components. | Column: Standard non-polar column (e.g., SE-54).[6] Temperature Program: Initial 80°C, ramp to 250°C. Expected Elution Order: this compound will elute before N-methyl-3-nitroaniline, which elutes before 3-nitroaniline. |
| ¹H NMR | Structural confirmation and purity assessment. | Solvent: CDCl₃. Key Signals: Look for the disappearance of the N-H protons from the starting material and intermediate, and the integration of the N-(CH₃)₂ singlet (around 3.0 ppm)[7] corresponding to the product. The N-(CH₃)₃ signal for the quaternary salt will be further downfield. |
| HPLC | Quantification of product and impurities. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detection: UV detector at a wavelength appropriate for the nitroaromatic chromophore. |
Experimental Protocol: Sample Analysis by GC-MS
This protocol provides a standardized method for analyzing the purity of a crude this compound sample.
-
Sample Preparation: Dissolve ~5 mg of the crude reaction mixture in 1 mL of ethyl acetate or methylene chloride.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Column: SE-54, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Hold at 80°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 400 m/z.
-
-
Data Analysis:
Workflow for Troubleshooting Impurities
Caption: Figure 2. Troubleshooting workflow for impurity analysis.
References
-
Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. Available at: [Link]
-
Cant, A. A., et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science, 12(20), 7055-7062. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link]
-
Green, R. A., et al. (2016). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Available at: [Link]
-
Templ, J., et al. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4944-4953. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
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- 2. This compound | 619-31-8 | Benchchem [benchchem.com]
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- 4. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trialkylammonium salt degradation: implications for methylation and cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00757B [pubs.rsc.org]
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- 8. This compound | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and degradation pathways of N,N-Dimethyl-3-nitroaniline
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the stability and degradation of N,N-Dimethyl-3-nitroaniline. Moving beyond simple protocols, this guide, structured with full editorial control, delves into the causality behind experimental observations and troubleshooting strategies. As a Senior Application Scientist, my focus is on delivering field-proven insights grounded in authoritative references to ensure the integrity of your work.
Technical Support Center: this compound
This guide is designed to be a self-validating system, empowering you to anticipate challenges, troubleshoot effectively, and ensure the reliability of your experimental outcomes when working with this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its proper handling and application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 166.18 g/mol | [1][2][3][4] |
| Appearance | Orange to orange-red crystals or crystalline powder | [4][5][6] |
| Melting Point | 57-61 °C | [4][5][6] |
| Boiling Point | 280 °C | [5][6] |
| Solubility | Insoluble in water; Soluble in Dichloromethane and Ethanol | [4][5] |
| pKa | 2.62 (at 25°C) | [5] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A: For optimal stability, this compound should be stored at room temperature, although refrigeration (<15°C) in a cool, dark place is recommended for long-term storage.[6] The compound is sensitive to light and air, so it should be kept in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation and photodegradation.[7]
Q2: My sample of this compound has darkened over time. What is the likely cause?
A: Darkening of the material, which is initially an orange to orange-red crystalline solid, is a common indicator of degradation.[4][5] The two most probable causes are:
-
Photodegradation: Aromatic nitro compounds are often susceptible to degradation upon exposure to light. Photoexcitation can lead to a variety of reactions, including demethylation.[8]
-
Oxidation: The dimethylamino group is susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of colored impurities.
It is crucial to store the compound in a dark, airtight container to mitigate these effects.[6][7]
Q3: Is this compound stable in acidic or basic aqueous solutions?
A: The stability of this compound is pH-dependent.
-
Acidic Conditions: Under strongly acidic conditions, the dimethylamino group becomes protonated, forming the anilinium ion.[9] This protonated form is more stable against oxidation but may influence the compound's reactivity in other ways.
-
Basic Conditions: In basic media, particularly in the presence of nucleophiles like methoxide, photoexcited this compound can undergo demethylation.[8] While data on its hydrolytic stability is limited, related anilines can be susceptible to degradation under harsh basic conditions.
Q4: What are the primary degradation pathways I should be aware of during my experiments?
A: The main degradation pathways are driven by light, heat, and reactive chemical species.
-
Photodegradation: Upon photoexcitation, the molecule can undergo demethylation, yielding N-methyl-3-nitroaniline and subsequently 3-nitroaniline.[8]
-
Thermal Degradation: While the compound has a high boiling point (280°C), thermal decomposition can occur at elevated temperatures.[5][6] The initial stages of thermal degradation for similar aromatic nitro compounds can begin at temperatures as low as 85°C.[10]
-
Reductive Degradation: The nitro group is readily reduced to an amino group, forming N,N-dimethylbenzene-1,3-diamine. This can occur in the presence of common reducing agents (e.g., metal catalysts with hydrogen, or sodium sulfide).[11]
-
Oxidative Degradation: The dimethylamino group can be oxidized by strong oxidizing agents like chromic acid.[12] This can lead to complex product mixtures and should be avoided unless it is the intended reaction.
Q5: What analytical methods are best for monitoring the purity and stability of this compound?
A: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity and quantifying the parent compound and its degradation products. A reversed-phase C18 column with a UV detector is typically effective.
-
Gas Chromatography (GC): Given its thermal stability up to its boiling point, GC can also be used for purity analysis.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any impurities or degradation products that have distinct spectral signatures.[6]
-
Mass Spectrometry (MS): Provides molecular weight information for the parent compound and any degradation products, aiding in their identification.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experimentation.
| Problem | Potential Cause | Recommended Solution |
| Variable reaction yields or unexpected byproducts. | Degradation of starting material. The purity of this compound may have compromised due to improper storage (exposure to light/air). | 1. Verify Purity: Assess the purity of the starting material using HPLC or GC before use. 2. Repurification: If impurities are detected, purify the compound by recrystallization from ethanol.[5] 3. Proper Storage: Ensure the compound is stored in a dark, airtight container under an inert atmosphere.[6][7] |
| Reaction fails or proceeds slowly when using this compound as a nucleophile. | Protonation in acidic media. If the reaction medium is strongly acidic, the dimethylamino group will be protonated, which deactivates its nucleophilicity.[9] | 1. Adjust pH: If possible, run the reaction under neutral or slightly basic conditions. 2. Non-Protic Solvent: Use a non-protic solvent to avoid protonation issues. 3. Add a Non-Nucleophilic Base: Include a hindered, non-nucleophilic base to scavenge any adventitious acid. |
| Formation of colored impurities during workup. | Oxidative degradation. Exposure to air during prolonged workup procedures, especially at elevated temperatures or under basic conditions, can cause oxidation. | 1. Minimize Air Exposure: Perform workup and extraction steps quickly and, if possible, under an inert atmosphere. 2. Use Degassed Solvents: Employ solvents that have been sparged with nitrogen or argon. 3. Avoid High Temperatures: Concentrate solutions under reduced pressure at low temperatures. |
| Difficulty in separating the product from 3-nitroaniline or N-methyl-3-nitroaniline. | Photodegradation during the reaction. If the reaction is conducted under ambient light, photodegradation may occur, leading to demethylated byproducts.[8] | 1. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a fume hood with the light turned off. 2. Use Amber Glassware: Utilize amber-colored glassware to filter out UV and visible light. |
Visualized Degradation Pathways and Workflows
Understanding the potential transformation of this compound is key to controlling experiments.
Caption: Key degradation routes for this compound.
Caption: Standard workflow for assessing compound stability.
Experimental Protocols
These protocols provide standardized methods for purity assessment and stability testing.
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This protocol outlines a general method for determining the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
-
HPLC Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 340 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
-
Protocol 2: Photostability Forced Degradation Study
This protocol is designed to assess the susceptibility of the compound to light.
-
Sample Preparation:
-
Prepare a 0.1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Prepare a "dark control" sample by wrapping a vial of the same solution completely in aluminum foil.
-
-
Exposure:
-
Place the unwrapped sample vial and the dark control in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points and Analysis:
-
At predetermined time intervals (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from both the exposed sample and the dark control.
-
Analyze each aliquot immediately using the HPLC method described in Protocol 1.
-
-
Evaluation:
-
Compare the chromatograms of the exposed sample to the dark control and the time-zero sample.
-
Significant degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Organic Syntheses. (1947). m-NITRODIMETHYLANILINE. Org. Synth. 1947, 27, 62. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenamine, N,N-dimethyl-3-nitro-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology/TRC. (n.d.). 3-nitro-N,N-dimethylaniline. Web Thermo Tables (WTT). [Link]
-
Physical Chemistry Chemical Physics. (2018). Photoexcitation dynamics of p-nitroaniline and N,N-dimethyl-p-nitroaniline in 1-alkyl-3-methylimidazolium-cation based ionic liquids with different alkyl-chain lengths. [Link]
-
YouTube. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. [Link]
-
MDPI. (2023). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO2 Using Simulated Sunlight in Real Water Matrices. [Link]
-
ResearchGate. (2021). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]
- Google Patents. (n.d.).
-
PrepChem.com. (n.d.). Preparation of 3-nitroaniline. [Link]
-
RSC Publishing. (1998). Photoinduced demethylation of 4-nitro-N,N-dimethylaniline. [Link]
-
Asian Journal of Chemistry. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. [Link]
-
MDPI. (2019). Photocatalytic Degradation of Organic Dyes and Antimicrobial Activities by Polyaniline–Nitrogen-Doped Carbon Dot Nanocomposite. [Link]
-
Thieme. (n.d.). Product Class 3: N-Nitroamines. [Link]
-
ResearchGate. (2010). Thermal Degradation Studies on Polyaniline–Polypyrrole Copolymers Prepared by Microemulsion Methods. [Link]
-
ChemSynthesis. (n.d.). This compound. [Link]
-
PubMed. (2007). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. [Link]
-
Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?. [Link]
Sources
- 1. This compound | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenamine, N,N-dimethyl-3-nitro- [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
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- 5. This compound | 619-31-8 [chemicalbook.com]
- 6. This compound | 619-31-8 | TCI AMERICA [tcichemicals.com]
- 7. Meta-Nitroaniline or 3-Nitroaniline Manufacturers, with SDS [mubychem.com]
- 8. Photoinduced demethylation of 4-nitro-N,N-dimethylaniline - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. This compound | 619-31-8 | Benchchem [benchchem.com]
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- 11. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 12. asianpubs.org [asianpubs.org]
Troubleshooting thin-layer chromatography of N,N-Dimethyl-3-nitroaniline
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the thin-layer chromatography (TLC) of N,N-Dimethyl-3-nitroaniline. This guide is designed for researchers and professionals in drug development and chemical synthesis. It moves beyond simple procedural lists to provide in-depth, cause-and-effect explanations for common challenges encountered during the TLC analysis of this specific molecule. Our goal is to empower you with the expertise to not only solve problems but also to understand the underlying chemical principles, ensuring robust and reproducible results.
Core Compound Characteristics
Before troubleshooting, understanding the analyte is critical. This compound possesses distinct chemical features that directly influence its TLC behavior.
| Property | Value / Characteristic | Implication for TLC |
| Molecular Formula | C₈H₁₀N₂O₂[1] | Indicates a relatively small molecule. |
| Appearance | Orange to orange-red crystalline powder[2][3] | The compound is colored, allowing for easy visualization on the TLC plate without staining reagents. |
| Polarity | Moderately polar | Contains a polar nitro group (-NO₂) and a basic dimethylamino group (-N(CH₃)₂). Polarity dictates its interaction with the stationary and mobile phases.[4][5] |
| Basicity (pKa) | The dimethylamino group is basic (pKa of conjugate acid ≈ 2.62)[3] | The basic amine can interact strongly with the acidic silanol groups on standard silica gel plates, a common cause of streaking.[6] |
| UV Absorbance | Aromatic nitro-compound | Strong UV absorbance allows for sensitive visualization under a UV lamp (254 nm), even at low concentrations.[5] |
Troubleshooting Guide: From Problem to Solution
This section addresses the most common issues observed during the TLC of this compound in a direct question-and-answer format.
Question 1: Why is my spot for this compound streaking or tailing instead of forming a compact circle?
Probable Cause & Scientific Explanation:
This is the most frequent issue when running amines on silica gel. Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic tertiary amine of your this compound undergoes a strong acid-base interaction with these sites. This causes a portion of the molecules to bind almost irreversibly, while the mobile phase carries the unbound molecules up the plate, resulting in a continuous "streak" rather than a well-defined spot.[6][7] Another potential, though less common, cause is simply overloading the sample on the plate.[8]
Recommended Solution:
-
Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent.
-
Protocol: Prepare your mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) and add 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia.
-
Causality: The TEA or ammonia will preferentially bind to the acidic silanol groups, effectively "masking" them from your analyte. This allows the this compound to move up the plate based on polarity interactions alone, resulting in sharp, symmetrical spots.[6][7]
-
-
Sample Concentration: Ensure your sample is not too concentrated.[7]
-
Protocol: Dilute your sample in a suitable solvent (like ethyl acetate or dichloromethane) and re-spot. The goal is to apply the minimum amount necessary for visualization.
-
Question 2: My spot of this compound is stuck on the baseline (Rf ≈ 0). What's wrong?
Probable Cause & Scientific Explanation:
Your mobile phase (eluent) is not polar enough. In TLC, separation is a competition between the analyte's affinity for the polar stationary phase (silica gel) and its solubility in the mobile phase. If the eluent is too non-polar (e.g., 100% hexane), the moderately polar this compound will adhere strongly to the silica and will not be carried up the plate.[9][10]
Recommended Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture.
-
Example Workflow: If you started with 9:1 Hexane:Ethyl Acetate, try 4:1, then 3:1, and so on. A systematic approach is key to finding the optimal separation. For aromatic amines, solvents like toluene or diethyl ether can also be effective components of the mobile phase.
-
Question 3: My spot ran all the way to the top with the solvent front (Rf ≈ 1). How do I fix this?
Probable Cause & Scientific Explanation:
Your mobile phase is too polar. This is the opposite of the previous problem. The eluent is so polar (e.g., 100% ethyl acetate or methanol) that it completely outcompetes the silica gel for interaction with your analyte. The this compound remains fully dissolved in the mobile phase and is carried to the solvent front without any retention.
Recommended Solution:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mixture.
-
Example Workflow: If you used 1:1 Hexane:Ethyl Acetate, try a 3:1 or 4:1 mixture. The goal is to achieve an Rf value between 0.3 and 0.5 for the best resolution and accuracy.
-
Question 4: I see a new, unexpected spot on the TLC plate after performing an aqueous work-up of my reaction. Why?
Probable Cause & Scientific Explanation:
The compound may have undergone a chemical transformation during the work-up. Aromatic amines and nitro compounds can be sensitive to changes in pH or exposure to oxidizing/reducing agents.[9] For instance, if your work-up involved a strong acid, you might have protonated the dimethylamino group, creating a salt that would have a very different (likely much lower) Rf value.
Recommended Solution:
-
Test for Stability: Before quenching the entire reaction, take a small aliquot of the reaction mixture. Split it into separate vials and mimic your work-up conditions (e.g., add a drop of the acidic solution to one, the basic solution to another). Run a TLC of each to identify which step is causing the change.[9] This diagnostic step can save your entire reaction batch.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for analyzing this compound?
A mixture of a non-polar solvent and a moderately polar solvent is the standard for silica gel TLC. A robust starting point is a 4:1 mixture of Hexane:Ethyl Acetate . This system can be easily tuned by varying the ratio to achieve the desired Rf value. Other common systems include mixtures of toluene and ethyl acetate or dichloromethane and hexane.[5]
Q2: How should I visualize the spots? Do I need a stain?
No, a stain is generally not required. This compound is an orange-red solid and is visible to the naked eye on the white background of a TLC plate.[2][5] However, for detecting trace amounts or improving clarity, visualization under a UV lamp (254 nm) is highly recommended. The aromatic ring and nitro group make the compound strongly UV-active, and it will appear as a dark spot on the fluorescent green background of the plate.
Q3: I suspect my compound might be decomposing on the acidic silica gel. How can I confirm this?
The definitive method to test for on-plate decomposition is 2D Thin-Layer Chromatography .[9]
Protocol for 2D TLC to Diagnose Compound Stability:
-
Plate & Spotting: Use a square TLC plate. Spot your sample in one corner, about 1.5 cm from each edge.
-
First Elution: Develop the plate in a chosen solvent system as you normally would.
-
Drying & Rotation: Remove the plate and dry it completely under a stream of nitrogen or in a vacuum chamber to remove all solvent.
-
Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Develop the plate again in the same solvent system.
-
Analysis:
-
Stable Compound: If your compound is stable, all spots will lie on the diagonal of the plate.
-
Decomposition: If decomposition has occurred, new spots will appear off the diagonal. These spots represent the degradation products formed during the time the analyte was adsorbed on the silica.[9]
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
- Mohammad, A., Ajmal, M., & Anwar, S. (1996). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology, 3, 88-90. [No direct stable URL, referenced via general academic search]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable; content is based on the provided transcript.)
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Scribd. Nitroanilne TLC. [Link]
-
Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of chromatographic science, 33(6), 316–320. [Link]
-
Scribd. Analysis of The Composition of Mixture of Nitro Aniline Isomers Using Thin Layer Chromatography. [Link]
-
Scribd. TLC Separation of Nitroanilines. [Link]
Sources
- 1. This compound | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 116470250 [thermofisher.com]
- 3. This compound | 619-31-8 [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. chembam.com [chembam.com]
- 7. youtube.com [youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Optimizing Reaction Conditions for N,N-Dimethyl-3-nitroaniline
Welcome to the comprehensive technical support guide for the synthesis of N,N-Dimethyl-3-nitroaniline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis of this compound
This compound is a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Its preparation can be approached through two primary synthetic routes: the direct nitration of N,N-dimethylaniline and the N,N-dimethylation of 3-nitroaniline. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. This guide will provide detailed protocols and troubleshooting advice for both pathways.
Synthetic Route 1: Nitration of N,N-Dimethylaniline
This is a widely used method that involves the electrophilic aromatic substitution of N,N-dimethylaniline using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Reaction Mechanism
The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric and sulfuric acids. The N,N-dimethylamino group is an ortho, para-director; however, under the strongly acidic conditions of the reaction, it is protonated to form an anilinium ion. This protonated group is a meta-director, leading to the formation of the desired this compound.
Experimental Protocol
A well-established procedure for this synthesis is provided by Organic Syntheses, a highly reputable source for reliable chemical preparations.[1]
Materials:
-
N,N-Dimethylaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ammonium Hydroxide
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid with stirring. Maintain the temperature below 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 363 g of N,N-dimethylaniline.
-
Sulfonation: Cool the N,N-dimethylaniline to 5-10 °C and slowly add 600 g of concentrated sulfuric acid, keeping the temperature below 20 °C.
-
Nitration: Cool the resulting solution to 0-5 °C. Slowly add the prepared nitrating mixture through the dropping funnel over a period of 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Quenching: After the addition is complete, continue stirring for another hour at 5-10 °C. Pour the reaction mixture slowly onto a large quantity of crushed ice with vigorous stirring.
-
Workup and Isolation: Neutralize the acidic solution with concentrated ammonium hydroxide until the pH is approximately 8. The product will precipitate as an oil that solidifies upon standing. Filter the solid, wash with cold water, and air dry.
-
Purification: The crude product contains the para-isomer, which can be removed by recrystallization from ethanol.[1]
Troubleshooting Guide: Nitration of N,N-Dimethylaniline
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the nitrating mixture is added slowly and the temperature is maintained below 10 °C to prevent side reactions. Extend the reaction time after the addition of the nitrating mixture. |
| Loss of product during workup. | Ensure complete precipitation of the product by adjusting the pH carefully during neutralization. Avoid excessive washing with water, as the product has some solubility. | |
| Formation of p-isomer | The N,N-dimethylamino group is inherently ortho, para-directing. | While protonation favors the meta-product, some para-isomer is expected. Separation can be achieved by careful recrystallization from ethanol, as the p-isomer is less soluble.[1] |
| Dark-colored product | Oxidation of the aniline derivative. | Ensure the reaction temperature is strictly controlled. Use high-purity starting materials. The product can be purified by recrystallization with activated charcoal. |
| Runaway reaction | Poor temperature control during the addition of the nitrating mixture. | The addition of the nitrating mixture is highly exothermic. Ensure efficient cooling and slow, dropwise addition. Have a larger ice bath ready in case of a sudden temperature increase. |
Synthetic Route 2: N,N-Dimethylation of 3-Nitroaniline
This alternative route involves the methylation of the amino group of 3-nitroaniline. This method can be advantageous if 3-nitroaniline is a more readily available or cost-effective starting material.
Reaction Mechanism
The methylation of an amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide). A base is typically used to deprotonate the resulting ammonium salt, regenerating the nucleophilic amine for a second methylation step.
Experimental Protocol (Using Dimethyl Sulfate)
Materials:
-
3-Nitroaniline
-
Dimethyl Sulfate
-
Sodium Hydroxide
-
Toluene
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-nitroaniline in toluene.
-
Addition of Base and Methylating Agent: Add a 50% aqueous solution of sodium hydroxide to the flask. With vigorous stirring, slowly add dimethyl sulfate dropwise, maintaining the reaction temperature between 40-50 °C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete conversion of the starting material and the mono-methylated intermediate.
-
Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Troubleshooting Guide: N,N-Dimethylation of 3-Nitroaniline
| Issue | Potential Cause | Solution |
| Incomplete Reaction/Formation of Mono-methylated Product | Insufficient methylating agent or base. | Use a slight excess of dimethyl sulfate and ensure a sufficient amount of base is present to neutralize the generated acid and deprotonate the intermediate ammonium salts. |
| Low reaction temperature. | Maintain the reaction temperature in the optimal range (e.g., 40-50 °C for dimethyl sulfate) to ensure a reasonable reaction rate. | |
| Over-methylation (Quaternary Ammonium Salt Formation) | Excessive amount of methylating agent or prolonged reaction time. | Carefully control the stoichiometry of the methylating agent. Monitor the reaction closely and stop it once the desired product is the major component. |
| Difficulties in Purification | Similar boiling points of the mono- and di-methylated products. | Fractional vacuum distillation can be effective for separation. Alternatively, column chromatography on silica gel can be employed for smaller-scale purifications. |
| Safety Hazard: Dimethyl Sulfate | Dimethyl sulfate is highly toxic and a suspected carcinogen. | All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a quenching solution (e.g., dilute ammonia or sodium hydroxide) readily available in case of spills. |
Comparison of Synthetic Routes
| Parameter | Nitration of N,N-Dimethylaniline | N,N-Dimethylation of 3-Nitroaniline |
| Starting Material | N,N-Dimethylaniline | 3-Nitroaniline |
| Key Reagents | Nitric acid, Sulfuric acid | Dimethyl sulfate (or other methylating agents), Base |
| Typical Yield | 70-80% | 85-95% |
| Key Byproducts | p-Nitro isomer | Mono-methylated product, quaternary ammonium salt |
| Safety Concerns | Highly corrosive and exothermic reaction. | Use of highly toxic and potentially carcinogenic methylating agents. |
| Waste Disposal | Neutralization of large amounts of acidic waste. | Quenching and disposal of toxic methylating agents. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of N,N-dimethylaniline performed at low temperatures?
A: The nitration reaction is highly exothermic. Low temperatures are crucial to control the reaction rate, prevent the formation of unwanted side products (such as dinitrated compounds and oxidation products), and ensure the safety of the procedure.
Q2: Can I use other methylating agents for the synthesis from 3-nitroaniline?
A: Yes, other methylating agents like methyl iodide can be used. However, they each have their own reactivity, cost, and safety profiles that need to be considered. Greener alternatives like dimethyl carbonate are also being explored, but may require more forcing conditions.
Q3: How can I confirm the purity of my final product?
A: The purity of this compound can be assessed using several analytical techniques. Melting point determination is a simple and effective method. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure. Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for quantifying purity and identifying any minor impurities.
Q4: What are the best practices for handling and disposing of waste from these reactions?
A: For the nitration reaction, the acidic waste must be carefully neutralized with a base (e.g., sodium carbonate or calcium hydroxide) before disposal. This should be done slowly and with cooling, as the neutralization is also exothermic. For the methylation reaction, any unreacted dimethyl sulfate must be quenched. This can be done by slowly adding the reaction mixture to a solution of dilute ammonia or sodium hydroxide with stirring. Always consult your institution's safety guidelines and local regulations for chemical waste disposal.
Safety and Waste Disposal
Working with the reagents involved in these syntheses requires strict adherence to safety protocols. Both concentrated acids and methylating agents are hazardous and must be handled with care.
Nitration Waste: The large volume of acidic waste generated must be neutralized before disposal. This is a highly exothermic process and should be performed slowly, in a large container, and with external cooling.
Methylation Waste: Unreacted dimethyl sulfate or methyl iodide must be quenched. A common method is to slowly add the reaction mixture to a stirred solution of dilute ammonium hydroxide. The resulting products are less toxic and can be disposed of according to local regulations.
References
-
Organic Syntheses, Coll. Vol. 3, p.334 (1955); Vol. 27, p.62 (1947). [Link]
-
PubChem Compound Summary for CID 69269, this compound. [Link]
-
National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]
-
"Alkylation and Methylation." In Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000. [Link]
Sources
Methods for removing color impurities from N,N-Dimethyl-3-nitroaniline
Welcome to the technical support guide for N,N-Dimethyl-3-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with color impurities in their material. Crude this compound, a valuable intermediate in organic synthesis, often presents with a dark orange, red, or even brown coloration instead of its expected bright orange-to-orange-red crystalline form[1][2]. These color bodies are typically high-molecular-weight byproducts, residual isomers, or oxidation products that can interfere with subsequent reactions and compromise final product purity.
This guide provides a logical, troubleshooting-oriented approach to decolorization, moving from the simplest and most common techniques to more advanced methods for achieving high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound sample discolored? What are the likely impurities?
Answer: The discoloration in crude this compound typically stems from several sources inherent to its synthesis, which often involves the nitration of N,N-dimethylaniline.
-
Isomeric Impurities: The primary cause is often the presence of the isomeric p-nitrodimethylaniline. During the nitration reaction, both meta and para isomers are formed. The para isomer is often a different color and must be carefully separated, as it is not easily removed by simple recrystallization alone[3].
-
Oxidation Byproducts: Aromatic amines are susceptible to air oxidation, which can form highly colored, conjugated impurities over time, especially if not stored properly.
-
Polynitrated Species: Under harsh nitrating conditions, trace amounts of dinitrated or other polynitrated compounds can form, which are often intensely colored.
-
Residual Reactants/Catalysts: Incomplete reaction or purification can leave residual starting materials or reaction catalysts that contribute to off-colors[4].
The goal of purification is to remove these darker, tarry impurities to yield the characteristic orange-to-orange-red crystals of the pure meta isomer[1][2].
Q2: What is the first and most direct method I should try to remove these color impurities?
Answer: For most common color issues, recrystallization is the most effective and economical first-line purification method. The principle relies on the solubility difference between this compound and the impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures, while the impurities ideally remain in solution upon cooling[5].
An authoritative source specifically recommends ethanol (EtOH) as a suitable solvent for this purpose[1].
Troubleshooting Workflow: Initial Purification
Caption: Initial purification workflow for discolored this compound.
Experimental Protocol 1: Recrystallization from Ethanol
-
Solvent Selection: Place a small amount (~50 mg) of your crude product in a test tube. Add ethanol dropwise. The solid should not dissolve readily at room temperature but should dissolve completely upon heating. This confirms ethanol is a suitable solvent.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is critical; using excess solvent will significantly reduce your recovery yield.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (57-61 °C)[2] or air-dry until the solvent has fully evaporated.
Q3: My product is still yellow or brownish after one recrystallization. What is my next step?
Answer: If recrystallization alone is insufficient, it indicates the presence of highly soluble or intensely colored impurities. The next logical step is to combine recrystallization with an activated carbon (charcoal) treatment .
Causality: Activated carbon has an extremely high surface area with a network of micropores, making it an excellent adsorbent for large, conjugated organic molecules, which are very often the source of color[6][7]. The smaller this compound molecules remain in solution while the larger color bodies are adsorbed onto the carbon surface[8].
Experimental Protocol 2: Decolorization with Activated Carbon
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of hot ethanol, as described in Protocol 1.
-
Carbon Addition: Remove the flask from the heat source to prevent flash boiling. Add a small amount of activated carbon.
-
Expert Insight: Start with approximately 1-2% of the solute's weight (e.g., 100-200 mg of carbon for 10 g of product). Using too much carbon can adsorb your product and drastically lower the yield[9].
-
-
Heating: Add a boiling chip and gently reheat the mixture to boiling for 5-10 minutes, swirling occasionally. This ensures sufficient contact time between the impurities and the carbon.
-
Hot Filtration (Critical Step): This is the most crucial part of the protocol. You must filter the solution while it is hot to remove the carbon and adsorbed impurities. If the solution cools, your desired product will crystallize prematurely and be lost with the carbon.
-
Use a pre-heated filter funnel (gravity or vacuum) to prevent crystallization in the funnel stem.
-
Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization & Isolation: The resulting filtrate should be significantly lighter in color or colorless. Allow it to cool and crystallize as described in Protocol 1 (steps 3-7).
Visualization: Mechanism of Activated Carbon
Caption: Activated carbon adsorbs large impurity molecules, leaving the product in solution.
Q4: I need exceptionally high purity for a pharmaceutical application, and even after charcoal treatment, I suspect isomeric impurities remain. What is the definitive method?
Answer: For achieving the highest level of purity and for separating closely related compounds like isomers, column chromatography is the required technique. This method separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase flows through it[10].
Expertise & Logic: this compound is a moderately polar compound. In a normal-phase setup (polar stationary phase, non-polar mobile phase), less polar impurities will travel down the column faster, while more polar impurities will be retained more strongly on the silica. By carefully selecting the solvent system (eluent), you can achieve a clean separation. This technique is highly effective for separating nitroaniline isomers[11][12].
Experimental Protocol 3: Column Chromatography Purification
-
Stationary Phase: Prepare a chromatography column by packing it with silica gel (e.g., 230-400 mesh) using a slurry method with a non-polar solvent like hexane.
-
Mobile Phase (Eluent) Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent. A good solvent system (e.g., a hexane/ethyl acetate mixture) should provide a retention factor (Rf) of ~0.3-0.4 for the desired compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them using TLC.
-
Combine & Evaporate: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the highly purified this compound.
Data & Method Comparison
| Parameter | Method 1: Recrystallization | Method 2: Activated Carbon | Method 3: Column Chromatography |
| Primary Use Case | General purification, removal of bulk solid impurities. | Removal of intense color from highly conjugated impurities. | High-purity applications, separation of isomers and closely related compounds. |
| Purity Achieved | Good to High | Good to High | Very High (>99.5% achievable) |
| Complexity & Time | Low / Fast | Low-Moderate / Fast | High / Time-consuming |
| Yield | Good to Excellent | Can be lower due to product adsorption on carbon. | Good, but mechanical losses are possible. |
| Scale | Easily scalable from mg to kg. | Easily scalable. | More difficult to scale to very large quantities. |
Safety & Handling Precautions
This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling[13].
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[14].
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
By following this structured troubleshooting guide, you can effectively diagnose and resolve issues with color impurities, ensuring the quality and integrity of your this compound for its intended downstream applications.
References
-
Organic Syntheses. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link]
- Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
- Google Patents. (1956). US2744938A - Removal of color impurities from organic compounds.
-
Carbotecnia. (2025). Decolorization with Activated Carbon. Retrieved from [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]...
- Google Patents. (2014). EP2280926B1 - Method for eliminating color forming impurities from nitro compounds.
-
Heycarbons. (n.d.). Activated Carbon For Glucose Decolorization. Retrieved from [Link]
-
Biotage. (2023). How can I remove color from my reaction product? Retrieved from [Link]
-
Zhulin Carbon. (2025). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
News-Henan Lvyuan Water Treatment Technology Co.,Ltd. (2020). Decolorization Principle Of Activated Carbon. Retrieved from [Link]
-
YouTube. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. Retrieved from [Link]
-
Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. Retrieved from [Link]
-
Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
Solubility of Things. (n.d.). N,N-dimethyl-4-nitroaniline. Retrieved from [Link]
Sources
- 1. This compound | 619-31-8 [chemicalbook.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. carbotecnia.info [carbotecnia.info]
- 7. naturecarbon.com [naturecarbon.com]
- 8. heycarbons.com [heycarbons.com]
- 9. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. studylib.net [studylib.net]
- 12. scribd.com [scribd.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound | 619-31-8 | TCI AMERICA [tcichemicals.com]
N,N-Dimethyl-3-nitroaniline storage and handling best practices
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide
This section addresses specific issues that may arise during the use of N,N-Dimethyl-3-nitroaniline, providing potential causes and actionable solutions.
Issue 1: Unexpected Color Change or Degradation of this compound in Storage
-
Question: My this compound, which is typically a light yellow to brown powder, has developed a darker, reddish-brown or almost black appearance in the storage container. What could be the cause, and is it still usable?
-
Plausible Causes & Scientific Explanation:
-
Exposure to Light: Aromatic nitro compounds are often photosensitive. Prolonged exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of colored degradation products.
-
Presence of Impurities: Contamination with oxidizing agents or residual acids from synthesis can catalyze decomposition.
-
Improper Storage Temperature: While stable at room temperature, elevated temperatures can accelerate degradation pathways. TCI Chemicals recommends storage in a cool, dark place, ideally below 15°C.
-
Moisture: this compound should be stored in a dry place.[1] Hydrolysis, though slow, can occur in the presence of moisture, especially if acidic or basic impurities are present.
-
-
Step-by-Step Resolution Protocol:
-
Assess the Extent of Discoloration: A slight darkening may not significantly impact purity for some applications. However, significant color change to a deep red or black suggests substantial degradation.
-
Purity Re-verification: If the material's integrity is critical for your experiment, re-analyze its purity using methods like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. TCI Chemicals specifies a purity of >99.0% by GC for their product.
-
Purification (If Necessary): If the purity is found to be compromised, recrystallization from a suitable solvent (e.g., ethanol) may be an option to remove impurities and degradation products.
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark, and dry location, away from incompatible materials.[2][3]
-
Issue 2: Poor Solubility in a Non-Polar Solvent During an Experiment
-
Question: I am having difficulty dissolving this compound in a non-polar solvent like hexane, even with heating and stirring. Why is this happening?
-
Scientific Explanation:
-
This compound possesses a polar nitro group (-NO2) and a tertiary amine group (-N(CH3)2), which impart significant polarity to the molecule. While the benzene ring is non-polar, the strong dipole moments of the functional groups dominate its solubility characteristics.
-
According to the principle of "like dissolves like," polar molecules dissolve best in polar solvents, and non-polar molecules in non-polar solvents. The high polarity of this compound makes it sparingly soluble in non-polar solvents. It is noted to be insoluble in water.[4]
-
-
Recommended Solvents & Workflow:
-
Solvent Selection: Opt for more polar organic solvents such as acetone, ethyl acetate, or chlorinated solvents like dichloromethane or chloroform for better solubility.
-
Solubility Testing: Before committing to a large-scale reaction, perform a small-scale solubility test with a few milligrams of the compound in your chosen solvent.
-
Gentle Heating: If necessary, gentle heating and sonication can aid in dissolution in moderately polar solvents. Avoid excessive heat, as it can lead to decomposition.[2]
-
Issue 3: Inconsistent Reaction Yields in Synthetic Applications
-
Question: I am using this compound as a starting material in a multi-step synthesis, and my yields are inconsistent from batch to batch. What factors related to this reagent could be contributing to this variability?
-
Potential Root Causes:
-
Reagent Purity: As discussed in Issue 1, the purity of your this compound is paramount. Even small amounts of impurities can interfere with a reaction, poison a catalyst, or generate unwanted byproducts.
-
Presence of Isomers: During the synthesis of this compound, the para-isomer (N,N-Dimethyl-4-nitroaniline) can be formed as a significant byproduct.[5] If not completely removed, its presence can lead to the formation of isomeric products in your reaction, complicating purification and reducing the yield of the desired product.
-
Moisture Content: The presence of water can interfere with moisture-sensitive reactions, such as those involving organometallic reagents or strong bases.
-
-
Troubleshooting & Best Practices:
-
Standardize Reagent Quality: Source high-purity this compound from a reputable supplier and consider performing a quality control check (e.g., melting point, NMR) upon receiving a new batch. The melting point should be in the range of 57-61°C.[4]
-
Drying the Reagent: If your reaction is sensitive to moisture, dry the this compound in a vacuum oven at a temperature below its melting point before use.
-
Inert Atmosphere: For highly sensitive reactions, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.
-
II. Frequently Asked Questions (FAQs)
Storage & Stability
-
Q1: What are the ideal storage conditions for this compound?
-
A1: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and direct sunlight.[3][6] The recommended storage temperature is generally room temperature, with some suppliers advising storage at <15°C in a dark place for optimal longevity.
-
-
Q2: What materials are incompatible with this compound?
-
Q3: What are the hazardous decomposition products of this compound?
-
A3: Upon combustion or thermal decomposition, it may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
-
Handling & Personal Protective Equipment (PPE)
-
Q4: What personal protective equipment (PPE) is required when handling this compound?
-
A4: A comprehensive PPE plan is crucial. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[7]
-
Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are mandatory. For larger quantities or in situations with a risk of splashing, full chemical protective clothing may be necessary.[1]
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area where dust may be generated, a NIOSH/MSHA-approved respirator is required.[2]
-
-
-
Q5: How should I handle a spill of this compound?
-
A5: For small spills:
-
Ensure adequate ventilation and wear appropriate PPE.[6]
-
Carefully sweep or scoop up the spilled solid material and place it into a suitable, labeled container for disposal.[2][8]
-
Clean the spill area thoroughly with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Safety & Disposal
-
Q6: What are the primary health hazards associated with this compound?
-
Q7: What should I do in case of accidental exposure?
-
A7:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][10] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
-
-
Q8: How should I dispose of waste this compound?
III. Data & Diagrams
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [4][9] |
| Molecular Weight | 166.18 g/mol | [4][9] |
| Appearance | Light yellow to brown crystalline powder or crystals | [4] |
| Melting Point | 57-61 °C | [4] |
| Boiling Point | ~280 °C | |
| Solubility | Insoluble in water | [4] |
Safe Handling Workflow
Caption: A flowchart illustrating the essential steps for the safe handling of this compound in a laboratory setting.
Emergency Response Logic
Caption: A decision diagram outlining the immediate first aid actions required for different types of accidental exposure to this compound.
IV. References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzenamine, N, N-Dimethyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. Meta-Nitroaniline or 3-Nitroaniline Manufacturers, with SDS [mubychem.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. This compound | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
Technical Support Center: Resolving Peak Tailing of N,N-Dimethyl-3-nitroaniline in HPLC
Welcome to the technical support center for resolving common chromatographic issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with N,N-Dimethyl-3-nitroaniline in their High-Performance Liquid Chromatography (HPLC) analyses. As a basic compound, this compound is susceptible to specific interactions within the HPLC system that can lead to asymmetrical peaks, compromising resolution and the accuracy of quantification. This document provides in-depth troubleshooting strategies and detailed experimental protocols to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1] An ideal chromatographic peak has a symmetrical, or Gaussian, shape.[2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 often suggest a problem that needs addressing.[2][3]
Q2: Why is my this compound peak tailing?
A2: this compound is a basic compound with a pKa of approximately 2.62.[4] This basicity is the primary reason for its tendency to exhibit peak tailing in reversed-phase HPLC.[1] The main cause is a secondary retention mechanism involving strong interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][5] These interactions are more pronounced when the silanol groups are ionized (negatively charged), which typically occurs at a mobile phase pH above 3.[3][6]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Absolutely. The mobile phase pH is a critical factor.[7][8] For a basic compound like this compound, if the mobile phase pH is close to its pKa (around 2.62), you may observe inconsistent retention and poor peak shape because both the ionized and non-ionized forms of the analyte exist.[8][9] At a pH significantly below the pKa, the compound will be fully protonated (positively charged), which can lead to strong electrostatic interactions with ionized silanols, causing tailing.[5] Conversely, at a higher pH, the compound is in its neutral form, which is generally preferred for good retention and peak shape in reversed-phase chromatography.[10]
Q4: What is a quick summary of potential solutions to fix the peak tailing?
A4: The most common strategies involve:
-
Mobile Phase Optimization: Adjusting the pH, using buffers, and adding amine additives.
-
Column Selection: Using a modern, high-purity, end-capped column or a column with a polar-embedded phase.[2][11]
-
System & Sample Check: Ensuring proper sample solvent, checking for column degradation, and minimizing extra-column volume.[2]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Guide 1: Diagnosing the Root Cause
A logical diagnosis is the first step to an effective solution. The following workflow will help you pinpoint the cause of peak tailing.
Caption: A workflow diagram for diagnosing the cause of peak tailing.
Step-by-Step Diagnostic Protocol:
-
Inject a Neutral Marker: Prepare a solution of a neutral, non-polar compound (e.g., toluene or naphthalene) in your mobile phase.
-
Analyze the Chromatogram:
-
If the neutral marker's peak also tails: The problem is likely mechanical or physical. Investigate potential issues such as a void in the column, a partially blocked column frit, or excessive extra-column volume (e.g., from using tubing with a large internal diameter).[2][3] Also, consider the possibility of sample overload if the concentration is too high.[12]
-
If the neutral marker's peak is symmetrical, but this compound's peak tails: The issue is chemical and specific to the basic nature of your analyte. The primary cause is the interaction with residual silanol groups on the column's stationary phase.[3][5]
-
Guide 2: Method Optimization Strategies
Once you've confirmed the issue is chemical, you can employ the following strategies to improve peak shape.
Strategy 1: Mobile Phase pH Adjustment and Buffering
The goal is to control the ionization state of both the analyte and the stationary phase silanols.
-
Scientific Rationale: Silanol groups on silica have a pKa in the range of 3.5-4.5. Above this pH, they become deprotonated (negatively charged) and can strongly interact with protonated basic compounds.[6] this compound (pKa ≈ 2.62) will be fully protonated at low pH. To minimize tailing, you can either operate at a very low pH to suppress silanol ionization or at a high pH to ensure the analyte is in its neutral, free-base form.[10]
-
Low pH Approach (pH 2.5 - 3.0):
-
Mechanism: By operating at a pH below 3, you suppress the ionization of the silanol groups, reducing their ability to interact electrostatically with the protonated analyte.[5]
-
Protocol:
-
Prepare your aqueous mobile phase component.
-
Add a buffer like phosphate or formate. A buffer concentration of 10-25 mM is typically sufficient.
-
Adjust the pH to ~2.8 using an acid like phosphoric acid or formic acid.
-
Filter the buffer before mixing with the organic modifier.
-
-
-
High pH Approach (pH > 8):
-
Mechanism: At a pH two units above the analyte's pKa, this compound will be in its neutral form, reducing its interaction with the now fully ionized silanol groups.[10] This approach requires a pH-stable column.
-
Protocol:
-
Crucially, ensure your column is specified for high pH stability (e.g., hybrid silica or polymer-based columns). Standard silica columns will rapidly degrade at pH > 7.
-
Prepare an aqueous mobile phase with a buffer suitable for the high pH range, such as ammonium bicarbonate or phosphate.
-
Adjust the pH to 9-10.
-
Equilibrate the column thoroughly with the new mobile phase.
-
-
Strategy 2: Use of Mobile Phase Additives (Amine Modifiers)
-
Scientific Rationale: Small basic molecules, or "amine modifiers," can be added to the mobile phase. These additives act as competitive inhibitors, binding to the active silanol sites on the stationary phase and effectively shielding them from the analyte.[13]
-
Protocol:
-
Add a small concentration (e.g., 0.1% v/v) of an amine additive like triethylamine (TEA) or dimethylethylamine to your mobile phase.[14]
-
Ensure the pH of the final mobile phase is adjusted after the addition of the amine.
-
Allow the system to equilibrate for an extended period (at least 20-30 column volumes) to ensure the stationary phase is fully saturated with the additive.
-
Strategy 3: Column Selection
-
Scientific Rationale: Modern HPLC columns are designed to minimize silanol interactions.
-
Recommendations:
-
High-Purity, End-Capped Columns: Use columns made from high-purity silica that have undergone extensive end-capping. End-capping uses a small silylating agent to cover many of the residual silanol groups that remain after bonding the primary stationary phase (e.g., C18).[15]
-
Polar-Embedded Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the alkyl chain. This feature helps to shield the residual silanols from basic analytes and can provide alternative selectivity.[11]
-
Hybrid Particle Columns: These columns are based on a hybrid inorganic-organic matrix that is more resistant to high pH conditions and often exhibits lower silanol activity.[11]
-
Strategy 4: Adjusting the Sample Solvent
-
Scientific Rationale: The composition of the solvent in which your sample is dissolved can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion.[16][17][18]
-
Protocol:
-
Ideally, dissolve your sample in the initial mobile phase.
-
If solubility is an issue, use the weakest possible solvent that will fully dissolve the sample.
-
Minimize the injection volume if a strong sample solvent must be used.[19]
-
Summary of Troubleshooting Parameters
| Parameter | Recommended Action | Scientific Rationale |
| Mobile Phase pH | Operate at low pH (2.5-3.0) or high pH (>8, with a compatible column). | Suppresses ionization of silanols (low pH) or the analyte (high pH), minimizing secondary interactions.[3][10] |
| Mobile Phase Additives | Add 0.1% Triethylamine (TEA) or other amine modifier. | Additives competitively bind to active silanol sites, shielding them from the analyte.[13] |
| Column Type | Use a modern, high-purity, end-capped column or a polar-embedded phase column. | Minimizes the number and availability of acidic silanol groups for interaction.[2][11] |
| Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. | Avoids peak distortion caused by solvent mismatch between the injected sample and the mobile phase.[16][18] |
| Temperature | Increase column temperature (e.g., to 35-40 °C). | Can improve mass transfer kinetics and reduce the strength of secondary interactions, leading to sharper peaks. |
| System Hardware | Use narrow-bore (e.g., 0.005") tubing. | Minimizes extra-column dead volume, which can contribute to peak broadening and tailing.[2] |
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC International. (n.d.). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]
-
PubMed Central. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. This compound | 619-31-8 [chemicalbook.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. biotage.com [biotage.com]
- 11. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. LC Technical Tip [discover.phenomenex.com]
- 16. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. lcms.cz [lcms.cz]
- 18. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: N,N-Dimethyl-3-nitroaniline Synthesis
Welcome to the technical support guide for the synthesis of N,N-Dimethyl-3-nitroaniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to larger-scale production. Here, we provide in-depth FAQs, troubleshooting guides, and optimized protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent method is the direct nitration of N,N-dimethylaniline using a mixed acid system, typically a combination of nitric acid and sulfuric acid.[1] While other routes, such as the methylation of m-nitroaniline, exist, direct nitration is often preferred for its atom economy and straightforward approach.[1]
Q2: Why is the formation of the meta-isomer favored in this reaction, given that the dimethylamino group is typically an ortho, para-director?
This is a critical and insightful question. Under the strongly acidic conditions required for nitration (using concentrated sulfuric acid), the lone pair of electrons on the nitrogen atom of the dimethylamino group is protonated. This forms the N,N-dimethylanilinium ion. The resulting positively charged group, -N(CH3)2H+, is strongly deactivating and a meta-director.[2] This electronic effect overcomes the usual directing influence of the unprotonated amine, guiding the incoming nitro group to the meta position.
Q3: What are the primary impurities I should expect, and how do they arise?
The main impurity is the isomeric p-nitrodimethylaniline.[1] This byproduct forms because a small equilibrium concentration of the unprotonated, ortho, para-directing N,N-dimethylaniline always exists, even in strong acid. Other potential impurities can include dinitrated products if the reaction conditions are too harsh, or residual starting material if the reaction is incomplete.
Q4: What are the most critical safety precautions for this synthesis?
The nitration of aromatic compounds is an energetic and potentially hazardous process.[3] Key safety concerns include:
-
Thermal Runaway: The reaction is highly exothermic. Poor temperature control can lead to a rapid, uncontrolled increase in temperature and pressure.
-
Handling of Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is mandatory.
-
Hazardous Reactants and Products: N,N-dimethylaniline and nitroanilines are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[4][5][6] Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Yield and/or High Levels of p-Nitrodimethylaniline Impurity
Q: My final product has a low yield and is heavily contaminated with the para-isomer. What went wrong?
A: This is the most common challenge and almost always points to issues with temperature control and the rate of reagent addition.
Causality: The formation of the desired meta-isomer is dependent on the protonation of the dimethylamino group. This equilibrium is temperature-sensitive. At higher temperatures, the equilibrium shifts slightly, increasing the concentration of the free amine, which is a powerful ortho, para-director. Even a small increase in the unprotonated form can lead to significant para-isomer formation.
Troubleshooting Protocol:
-
Verify Temperature Control: Ensure your cooling bath (e.g., ice-salt or a dedicated chiller) can maintain the reaction mixture at the target temperature (typically 0-5 °C) throughout the addition of the nitrating mixture.
-
Slow the Addition Rate: The addition of the nitrating mixture must be done slowly and dropwise. This allows the cooling system to dissipate the heat generated by the exothermic reaction, preventing localized temperature spikes.
-
Ensure Efficient Stirring: Inadequate mixing can lead to localized "hot spots" where the concentration of reactants and temperature are higher, promoting side reactions. On a larger scale, the efficiency of the mechanical stirrer is crucial.[1]
-
Pre-cool Reagents: Pre-cooling both the dimethylaniline-sulfuric acid solution and the nitrating mixture before addition can provide a better thermal buffer.
Problem 2: Difficult or Incomplete Product Precipitation During Workup
Q: After neutralizing the reaction mixture, the product is oily, or the precipitation seems incomplete, leading to losses.
A: This issue often stems from the neutralization and isolation steps, particularly the separation of the meta and para isomers.
Causality: The workup procedure relies on the differential solubility of the meta and para isomers' salts at different pH levels. p-Nitrodimethylaniline is less basic and will precipitate first upon partial neutralization. If neutralization is too rapid or the pH is not carefully controlled, the isomers can co-precipitate, or the desired meta product may remain in solution as a salt.
Troubleshooting Protocol:
-
Staged Neutralization: The neutralization process with ammonium hydroxide should be performed slowly and with vigorous stirring in a large volume of ice and water.[1] This helps to manage the heat of neutralization and allows for more controlled precipitation.
-
pH Monitoring: Monitor the pH during neutralization. The para isomer typically precipitates at a lower pH. Experienced chemists can often judge the precipitation point by the color change of the precipitate from yellow (para) to orange (meta).[1] Filtering a small sample can help confirm the color of the solid.[1]
-
Ensure Complete Precipitation: After filtering the initial precipitate (which is enriched in the para isomer), further neutralization of the filtrate should be carried out to precipitate the desired meta product. Check the filtrate for any remaining product by adding more base or diluting a small sample with water.
Problem 3: Product Purity Issues After Recrystallization
Q: Even after recrystallization, my this compound has a low melting point and appears impure. What can I do?
A: If significant para-isomer contamination is present, a single recrystallization may be insufficient due to their similar properties.
Causality: The meta and para isomers can sometimes co-crystallize, especially if the initial contamination level is high. The choice of recrystallization solvent is also critical.
Troubleshooting Protocol:
-
Solvent Selection: Ethanol is a commonly recommended solvent for recrystallization.[7] Experiment with solvent systems (e.g., ethanol-water mixtures) to optimize the differential solubility between the desired product and impurities.
-
Fractional Crystallization: If purity remains an issue, a fractional crystallization approach may be necessary. This involves multiple crystallization steps, where each step enriches the mother liquor or the crystals in one of the components.
-
Column Chromatography: For high-purity material, especially at the research scale, column chromatography is an effective but less scalable method for separating the isomers.
-
Initial Purification: Revisit the workup procedure. Ensuring the most complete separation of the para isomer during the initial precipitation is the most effective way to simplify final purification.[1]
Troubleshooting Decision Tree
Here is a visual guide to help diagnose and solve common issues during the synthesis.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of Dimethylaniline Sulfate: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 363 g (3.0 moles) of N,N-dimethylaniline. [1]Cool the flask in an ice bath. Slowly add 588 g (320 mL) of concentrated sulfuric acid, ensuring the temperature remains below 25 °C. Once the addition is complete, continue cooling until the internal temperature reaches 5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cool 286 g (200 mL) of concentrated nitric acid in an ice bath. Slowly and carefully, add 366 g (200 mL) of concentrated sulfuric acid to the nitric acid with continuous stirring and cooling.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred dimethylaniline sulfate solution. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 5-10 °C. After the addition is complete, allow the mixture to stir for an additional hour at this temperature.
-
Quenching and Neutralization: Pour the reaction mixture slowly and with vigorous stirring into a large beaker containing 3 kg of crushed ice and water. Begin the neutralization by slowly adding concentrated ammonium hydroxide. The mixture will change color.
-
Isolation of Isomers: Continue adding ammonium hydroxide until the solution is alkaline. The p-nitrodimethylaniline will precipitate first as a yellow solid, followed by the desired m-nitrodimethylaniline as an orange solid. It is crucial to perform this step slowly to achieve some separation. [1]6. Filtration and Purification: Filter the combined crude precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts. The crude solid can then be purified by recrystallization from ethanol. [7]The final product should be an orange crystalline solid. [7]
References
-
Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Retrieved from [Link]
-
Xu, L., et al. (2012). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2216–2225. [Link]
-
AZoNano. (2022). The Challenges Behind Scaling Up Nanomaterials. Retrieved from [Link]
-
Thieme. (n.d.). Science of Synthesis: N-Nitroamines. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]
-
ILO and WHO. (2021). International Chemical Safety Cards: 3-NITROANILINE. Retrieved from [Link]
-
NileRed. (2024). Making Nitroaniline (And the Exploding Snake). YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
Sources
Minimizing byproduct formation in N,N-Dimethyl-3-nitroaniline reactions
Welcome to the technical support center for N,N-Dimethyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this compound. Our focus is on providing practical, field-proven insights to help you minimize byproduct formation and optimize your synthetic outcomes. The following troubleshooting guides and FAQs address common challenges encountered during synthesis and subsequent reactions.
Section 1: Synthesis of this compound via Nitration
The most common laboratory and industrial synthesis of this compound involves the direct electrophilic nitration of N,N-dimethylaniline. However, this reaction is notorious for producing a mixture of isomers, primarily the desired meta-product and the undesired para-product.
Frequently Asked Questions (FAQs) - Nitration
Question 1: Why am I getting a high percentage of the N,N-Dimethyl-4-nitroaniline (para) byproduct in my reaction?
Answer: This is the most common issue in this synthesis and is rooted in the directing effects of the dimethylamino group [-N(CH₃)₂].
-
The Underlying Chemistry: The dimethylamino group is a powerful activating, ortho, para-directing group because it donates electron density to the aromatic ring via resonance. However, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the nitrogen atom is protonated to form an anilinium ion [-N⁺H(CH₃)₂]. This protonated group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.[1]
-
The Cause of Byproduct Formation: The formation of the para-isomer occurs because an equilibrium exists between the protonated (meta-directing) and unprotonated (para-directing) forms of N,N-dimethylaniline in the reaction mixture. If the acidity is insufficient or the temperature is too high, a significant portion of the aniline remains unprotonated, leading to electrophilic attack at the para position.
Question 2: How can I maximize the yield of the meta-isomer and minimize the para-isomer?
Answer: To favor the meta-isomer, you must ensure the equilibrium is shifted as far as possible toward the protonated, meta-directing anilinium ion. This is achieved through rigorous control of reaction conditions.
-
Causality-Driven Protocol Choices:
-
High Acidity: The reaction must be conducted in a large excess of strong acid, typically concentrated sulfuric acid. This ensures the vast majority of the N,N-dimethylaniline is protonated before the nitrating agent is introduced.[2]
-
Strict Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-10°C) is critical.[1][3] Higher temperatures can promote side reactions and may shift the equilibrium away from the desired protonated state.
-
Slow Reagent Addition: The nitrating mixture (HNO₃/H₂SO₄) must be added very slowly to the solution of N,N-dimethylaniline in sulfuric acid. This allows for effective heat dissipation and prevents localized temperature spikes that could lead to byproduct formation or runaway reactions.[1]
-
Troubleshooting Guide: Nitration of N,N-Dimethylaniline
This table provides a quick reference for common problems and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Meta Isomer | Insufficient acidity; Temperature too high; Inefficient mixing. | Increase the excess of sulfuric acid. Ensure the reaction temperature is maintained below 10°C throughout the addition. Use a powerful mechanical stirrer. |
| High Yield of Para Isomer | Insufficient protonation of the dimethylamino group. | Pre-dissolve N,N-dimethylaniline completely in a sufficient volume of cold sulfuric acid before beginning the addition of the nitrating mixture.[2] |
| Dark Tar/Decomposition | Localized overheating; Nitrating mixture added too quickly. | Decrease the addition rate of the nitrating mixture. Ensure the cooling bath is efficient and the reaction flask has good thermal contact. |
| Presence of Dinitro Byproducts | Excess nitrating agent or reaction temperature too high. | Use a slight stoichiometric excess of nitric acid, but avoid a large excess. Maintain strict temperature control. |
Workflow Diagram: Isomer Formation Control
The following diagram illustrates the critical equilibrium that dictates the product distribution.
Caption: Control of acidity and temperature shifts the equilibrium to the protonated anilinium ion, favoring meta-product formation.
Section 2: Purification and Isomer Separation
Even under optimal conditions, a small amount of the para-isomer will be formed. Effective separation is crucial for obtaining pure this compound.
Question 3: What is the most effective method for separating the meta and para isomers after the reaction?
Answer: The most reliable method is fractional precipitation (or fractional crystallization), which exploits the difference in basicity between the two isomers.[1][2] The para-isomer is significantly less basic than the meta-isomer.
Experimental Protocol: Fractional Precipitation
This protocol provides a self-validating system for separating the isomers.
-
Quench Reaction Mixture: After the reaction is complete, carefully pour the acidic mixture into a large volume of ice and water with vigorous stirring. This precipitates the crude mixture of isomers.
-
Initial Filtration: Filter the crude solid product and wash it with water to remove excess acid.
-
Dissolution: Dissolve the crude product in a suitable volume of dilute hydrochloric acid. Both isomers will dissolve to form their respective hydrochloride salts.
-
Selective Precipitation of Para Isomer: Slowly and with continuous stirring, add a weak base, such as concentrated ammonium hydroxide, to the solution.[2] Monitor the pH carefully. The less basic para-isomer will precipitate first as a yellow solid.
-
Isolate Para Isomer: Continue adding the base until the precipitation of the yellow solid appears to cease. It is critical to avoid adding too much base at this stage.[2] Filter off the precipitated N,N-Dimethyl-4-nitroaniline.
-
Precipitation of Meta Isomer: To the remaining filtrate, add more ammonium hydroxide until the solution is basic (a pH of about 3 is often sufficient to precipitate the meta isomer).[2] The desired this compound will precipitate as bright orange crystals.
-
Final Purification: Collect the orange crystals by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Section 3: Subsequent Reactions of this compound
Once synthesized and purified, this compound is often used as an intermediate. The most common subsequent reactions involve the reduction of the nitro group or diazotization of the resulting amine.
Frequently Asked Questions (FAQs) - Subsequent Reactions
Question 4: I am trying to reduce the nitro group to an amine, but the reaction is incomplete. What are the common pitfalls?
Answer: Incomplete reduction is often due to issues with the reducing agent or reaction conditions.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C):
-
Catalyst Poisoning: The catalyst can be poisoned by sulfur compounds or other impurities. Ensure your starting material is pure.
-
Insufficient Agitation: The reaction is often mass-transfer limited. Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.
-
Incorrect Solvent: The choice of solvent can impact reaction rates. Alcohols like ethanol or methanol are commonly effective.
-
-
Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl):
-
Insufficient Acid: The reaction consumes acid. Ensure a sufficient stoichiometric amount is used.
-
Passivation of Metal: The surface of the metal can become passivated. Using the metal in a powdered or granular form increases surface area.
-
Question 5: During the diazotization of 3-amino-N,N-dimethylaniline, my reaction mixture turns dark and forms tarry byproducts. Why?
Answer: Diazonium salts derived from aromatic amines are notoriously unstable at elevated temperatures.[4] Tarry byproducts are a classic sign of decomposition.
-
The Underlying Chemistry: Diazotization involves reacting the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt (R-N₂⁺).[5] This reaction must be performed at low temperatures (0-5°C).
-
Cause of Decomposition: If the temperature rises, the diazonium salt readily decomposes, losing N₂ gas and forming a highly reactive aryl cation. This cation can then react non-selectively with water to form phenols or with other species in the mixture to produce polymeric tars.[3]
Troubleshooting Decision Tree: Diazotization Reactions
Caption: A troubleshooting flowchart for diagnosing the cause of byproduct formation during diazotization reactions.
References
-
U.S. Environmental Protection Agency (EPA). N,N-Dimethylaniline. Available from: [Link]
-
vibzz lab. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube. Available from: [Link]
-
Experimental Procedures. (2020). Preparation of N,N-dimethyl-4-nitrosoaniline. Available from: [Link]
- Google Patents. US5466871A - Process for preparing nitroaniline derivatives.
-
Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69269, this compound. Available from: [Link]
-
PrepChem. Preparation of 3-nitroaniline. Available from: [Link]
-
Khan, F. et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(42), 25053-25073. DOI: 10.1039/D0RA01745K. Available from: [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Available from: [Link]
-
Journal of Chemical Education Software. Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X. Available from: [Link]
Sources
Why N,N-dimethylaniline nitration yields the meta product
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common questions and provide in-depth troubleshooting for electrophilic aromatic substitution reactions, focusing on the nitration of N,N-dimethylaniline.
Part 1: The Core Mechanistic Question
Q1: Why does the nitration of N,N-dimethylaniline using a concentrated H₂SO₄/HNO₃ mixture yield the meta-substituted product? I expected the ortho/para isomers.
This is an excellent and common question that highlights a critical principle in electrophilic aromatic substitution. The directing effect of a substituent is highly dependent on the reaction conditions, particularly the pH.
The N,N-dimethylamino group (-NMe₂) is, under neutral or weakly acidic conditions, a powerful activating and ortho, para-directing group. This is due to the nitrogen's lone pair of electrons, which can be donated to the benzene ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the corresponding carbocation intermediates (arenium ions).
However, the standard nitrating mixture consists of concentrated sulfuric acid and nitric acid. This is a strongly acidic medium. The basic nitrogen atom of the dimethylamino group is readily protonated by the strong acid before nitration occurs.[1][2][3]
The Key Transformation: Formation of the Anilinium Ion
In the presence of concentrated H₂SO₄, N,N-dimethylaniline is converted into the N,N-dimethylanilinium ion (-N⁺HMe₂). This protonation has a profound impact on the substituent's electronic properties:
-
Loss of Resonance Donation: The lone pair on the nitrogen is now involved in a bond with a proton and is no longer available for donation to the aromatic ring.[3][4]
-
Inductive Electron Withdrawal: The positively charged nitrogen atom becomes a very strong electron-withdrawing group via the inductive effect (-I effect).[1][2][4]
This newly formed anilinium group deactivates the aromatic ring towards electrophilic attack. When an electrophile, such as the nitronium ion (NO₂⁺), does react, it will preferentially add to the position that is least destabilized by the electron-withdrawing group. The positive charge of the arenium ion intermediate is less destabilized when the electrophile adds to the meta position, as this avoids placing two positive charges in close proximity in the resonance structures for ortho and para attack.[3]
Therefore, the N,N-dimethylanilinium ion is a deactivating, meta-directing group , leading to the formation of m-nitro-N,N-dimethylaniline as the major product.[1][5]
Caption: Competing pathways for the nitration of N,N-dimethylaniline.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Q2: My reaction yielded mostly the para isomer, with significant tar-like byproducts. What went wrong?
This outcome strongly suggests two issues: incomplete protonation and oxidation.
-
Incomplete Protonation: If the reaction medium is not sufficiently acidic, a significant portion of the N,N-dimethylaniline will remain unprotonated.[6] This unprotonated amine is highly activated and will rapidly react to form the para product. Ensure your sulfuric acid is concentrated and that the N,N-dimethylaniline is fully dissolved and protonated before the addition of the nitrating mixture.
-
Oxidation: Aromatic amines are highly susceptible to oxidation by nitric acid, leading to the formation of dark, tarry polymerization products. This is exacerbated at higher temperatures. To prevent this, the reaction must be kept cold (typically 0-10°C) throughout the addition of the nitrating agent.
Q3: How can I selectively synthesize the para isomer without these side reactions?
To favor para substitution, you must prevent the protonation of the amino group. The most common and effective strategy is to protect the amine by converting it into an amide, a less basic and less activating group.[1]
The process involves N-acetylation using acetic anhydride. The resulting acetanilide derivative, N,N-dimethylacetanilide, is still an ortho, para-director, but its reduced basicity prevents protonation under nitrating conditions.[7] The bulky acetyl group also sterically hinders the ortho positions, favoring the para product. After nitration, the acetyl group can be removed by hydrolysis to yield the desired p-nitro-N,N-dimethylaniline.
| Condition / Strategy | Key Intermediate | Directing Effect | Major Product |
| Conc. H₂SO₄ / HNO₃ | N,N-Dimethylanilinium ion | Meta-directing, Deactivating | m-nitro-N,N-dimethylaniline |
| 1. Acetic Anhydride2. HNO₃ / H₂SO₄3. H₃O⁺, Heat | Acetanilide Derivative | ortho, para-directing, Activating | p-nitro-N,N-dimethylaniline |
Q4: I have a mixture of meta and para isomers. What is the best way to separate them?
Separating regioisomers can be challenging. Column chromatography is the most effective method. Due to the difference in polarity between the meta and para isomers, a carefully selected solvent system (e.g., a hexane/ethyl acetate gradient) should provide good separation on a silica gel column. Thin-Layer Chromatography (TLC) should be used first to determine the optimal solvent system.
Part 3: Experimental Protocol for Meta-Nitration
This protocol is adapted from a validated procedure for the synthesis of m-nitrodimethylaniline.[8]
Safety First: This reaction involves highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Perform the reaction in a certified chemical fume hood.
Reagents:
-
N,N-Dimethylaniline (3.0 moles, 363 g)
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Concentrated Nitric Acid (sp. gr. 1.42)
Equipment:
-
3 L three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Large ice-water bath
Caption: Experimental workflow for the synthesis of m-nitro-N,N-dimethylaniline.
Procedure:
-
Flask Setup: Equip the 3 L flask with the stirrer, dropping funnel, and thermometer. Place it in the ice bath.
-
Acid Charge: Carefully add 1270 mL of concentrated sulfuric acid to the flask.
-
Amine Addition (Protonation): Slowly add the 363 g of N,N-dimethylaniline to the stirred sulfuric acid. Scientist's Note: This exothermic step is critical. The rate of addition should be controlled to keep the temperature below 25°C. This ensures the amine is fully protonated to the anilinium ion before the nitrating agent is introduced.
-
Cooling: Continue stirring and cool the resulting solution down to 5°C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 366 g (200 mL) of concentrated sulfuric acid to 286 g (200 mL) of concentrated nitric acid, with cooling. Scientist's Note: The active electrophile, the nitronium ion (NO₂⁺), is generated in this step through the protonation of nitric acid by the stronger sulfuric acid.[9][10]
-
Nitration: Add the prepared nitrating mixture to the dropping funnel. Add it dropwise to the stirred anilinium salt solution. Scientist's Note: This is the most critical step for selectivity and safety. The temperature must be rigorously maintained between 5-10°C to prevent side reactions and oxidation.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional hour, maintaining the low temperature.
-
Workup (Quenching): Carefully pour the reaction mixture onto a large volume of crushed ice. The product will precipitate. Neutralize the solution with a suitable base (e.g., NaOH solution) to precipitate any remaining product.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure m-nitro-N,N-dimethylaniline.
Part 4: References
-
Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why does nitration of aromatic amines give meta directed nitro compounds? Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
EMBIBE. (n.d.). The major product formed on nitration of N, N-dimethylaniline with conc H2SO4, HNO3 mixture is. Retrieved from [Link]
-
Doubtnut. (2023). The major product formed on nitration of N, N - dimethylaniline with conc. H_2SO_4,NHO_3 mixture... [Video]. YouTube. Retrieved from [Link]
-
Filo. (2025). When N, N -dimethylaniline is nitrated, some meta -nitro. Retrieved from [Link]
-
Organic Syntheses. (1947). m-NITRODIMETHYLANILINE. Coll. Vol. 3, p.658 (1955); Vol. 27, p.62 (1947). Retrieved from [Link]
-
Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
The Student Room. (2018). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved from [Link]
-
Testbook. (n.d.). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
-
Vedantu. (n.d.). Nitration of aniline in the strong acidic medium also gives m-nitroaniline because. Retrieved from [Link]
-
CORE. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Why nitration of aniline carried out after acetylation give ortho and para major products? Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1983). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Retrieved from [Link]
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Validation & Comparative
Structural and Physical Properties: A Foundation of Differences
An In-depth Comparative Guide to the Isomers of N,N-Dimethylnitroaniline
As a Senior Application Scientist, the ability to discern between structurally similar molecules is paramount. Isomers, while sharing the same molecular formula, often exhibit profoundly different physical, chemical, and toxicological properties. This guide provides a detailed comparison of N,N-Dimethyl-3-nitroaniline and its ortho- and para- isomers: N,N-Dimethyl-2-nitroaniline and N,N-Dimethyl-4-nitroaniline. Understanding these distinctions is critical for researchers in chemical synthesis, materials science, and drug development, as the choice of isomer can dramatically impact reaction outcomes, material properties, and biological activity.
The three isomers share the molecular formula C₈H₁₀N₂O₂ and a molecular weight of approximately 166.18 g/mol .[1][2] The core difference lies in the substitution pattern on the benzene ring, which dictates the spatial relationship between the electron-donating N,N-dimethylamino group [-N(CH₃)₂] and the electron-withdrawing nitro group [-NO₂]. This variation in structure directly influences intermolecular forces, crystal packing, and consequently, their physical properties.
The para-isomer exhibits the highest melting point, a common trend in disubstituted benzenes. Its symmetrical structure allows for more efficient packing into a crystal lattice, requiring more energy to break the intermolecular forces. The ortho-isomer's low melting point can be attributed to steric hindrance between the adjacent bulky dimethylamino and nitro groups, which disrupts planarity and efficient crystal packing.
Table 1: Comparison of Physical Properties
| Property | N,N-Dimethyl-2-nitroaniline | This compound | N,N-Dimethyl-4-nitroaniline |
| CAS Number | 609-72-3 | 619-31-8[1] | 100-23-2[2] |
| Appearance | Red Crystalline Solid | Light yellow to Brown powder/crystal[3] | Yellow Powder Solid[4] |
| Melting Point | 26 - 29 °C | 57 - 61 °C[3][5] | 163 - 165 °C |
| Boiling Point | 253 °C | 280 °C[3][5] | 321 °C |
Electronic Effects and Chemical Reactivity
The reactivity of these isomers is governed by the powerful and competing electronic effects of the two substituent groups.
-
N,N-Dimethylamino Group (-N(CH₃)₂): A strong activating group that donates electron density to the ring via a +R (resonance) effect, directing incoming electrophiles to the ortho and para positions.
-
Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring via -R (resonance) and -I (inductive) effects, directing incoming electrophiles to the meta position.
The interplay of these effects dictates the electron density map of the benzene ring for each isomer, thereby determining the preferred sites for electrophilic aromatic substitution.
The N,N-Dimethyl-4-nitroaniline (para) isomer is of particular interest in materials science. The direct conjugation between the strong electron-donating and electron-withdrawing groups across the ring creates a significant dipole moment and a "push-pull" electronic system. This intramolecular charge-transfer character is responsible for its use as a chromophore and a model compound for non-linear optical (NLO) organic materials.[6][7]
Spectroscopic Characterization
The structural differences are clearly reflected in the spectroscopic data of the isomers.
A. ¹H NMR Spectroscopy The chemical shifts of the aromatic protons are highly sensitive to the electronic environment. For This compound , the protons ortho to the nitro group (at C2 and C4) would be expected to be shifted further downfield compared to those in N,N-dimethylaniline, while the proton ortho to the dimethylamino group (at C2) would be shifted upfield. The spectrum shows a complex multiplet pattern in the aromatic region, with the N-methyl protons appearing as a sharp singlet around 3.0 ppm.[8] For the para-isomer , the symmetry of the molecule results in a simpler AA'BB' system in the aromatic region. The push-pull nature of the substituents leads to a significant downfield shift for the protons ortho to the nitro group.
B. IR Spectroscopy The most informative bands in the IR spectra are the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1530-1485 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The exact position of these bands can be influenced by the degree of conjugation with the rest of the molecule. The C-N stretching of the aromatic amine is also a characteristic feature.[9][10]
C. UV-Visible Spectroscopy UV-Vis spectroscopy reveals significant differences in the electronic transitions. The para-isomer exhibits a strong absorption at a much longer wavelength (λ_max) compared to the meta- and ortho-isomers. This is due to the extended π-conjugation and the strong intramolecular charge-transfer (ICT) from the dimethylamino donor to the nitro acceptor, which lowers the energy of the HOMO-LUMO transition.[11] This property is fundamental to its use in dyes and NLO materials.
Table 2: Comparison of Spectroscopic Data
| Isomer | Key ¹H NMR Features (Aromatic Region) | Key IR Bands (cm⁻¹) | Key UV-Vis Feature |
| 2-Nitro | Complex multiplet, significant steric effect shifts | ~1520 (NO₂ asym), ~1350 (NO₂ sym) | Shorter λ_max due to steric hindrance disrupting conjugation |
| 3-Nitro | Complex multiplet, shifts reflect meta-substitution[8] | ~1530 (NO₂ asym), ~1350 (NO₂ sym)[1][10] | Intermediate λ_max |
| 4-Nitro | Simpler AA'BB' pattern, large chemical shift difference | ~1490 (NO₂ asym), ~1320 (NO₂ sym) | Longest λ_max due to strong intramolecular charge transfer[11] |
Synthesis and Experimental Protocols
These compounds are typically synthesized either by nitration of N,N-dimethylaniline or by methylation of the corresponding nitroaniline. The nitration route often yields a mixture of isomers that requires separation, while the methylation route provides better regiochemical control.
Protocol: Synthesis of this compound
This protocol describes the methylation of 3-nitroaniline. The causality behind this choice is the high regioselectivity, avoiding the difficult separation of ortho/para isomers that results from the nitration of N,N-dimethylaniline.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add 3-nitroaniline (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the aniline nitrogen, making it a more potent nucleophile.
-
Methylation: While stirring at 0 °C, add methyl iodide (CH₃I, 2.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Rationale: CH₃I is a powerful methylating agent. The reaction is monitored by TLC to ensure completion.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Applications and Utility
While all three isomers serve as chemical intermediates, their applications diverge based on their properties.
-
N,N-Dimethyl-2-nitroaniline: Used in the synthesis of certain dyes and as a precursor for ortho-phenylenediamines.
-
This compound: Primarily used as an intermediate in the synthesis of disperse dyes and other specialty organic chemicals.[12]
-
N,N-Dimethyl-4-nitroaniline: Extensively used as an intermediate for dyes and pigments.[13] Due to its strong ICT character, it is also a key building block and reference compound in the research of non-linear optical materials.[6][7]
Safety and Handling
All three isomers are classified as harmful or toxic. Researchers must handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and always work in a well-ventilated fume hood.
Table 3: Comparison of GHS Hazard Classifications
| Hazard Statement | N,N-Dimethyl-2-nitroaniline | This compound | N,N-Dimethyl-4-nitroaniline |
| Acute Toxicity, Oral | Harmful if swallowed | Harmful if swallowed[1] | Toxic if swallowed[4] |
| Acute Toxicity, Dermal | Harmful in contact with skin | Harmful in contact with skin[1] | Toxic in contact with skin[4] |
| Acute Toxicity, Inhalation | Harmful if inhaled | Harmful if inhaled[1] | Toxic if inhaled[4] |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation[1] | Causes skin irritation[4] |
| Eye Damage/Irritation | Causes serious eye irritation | Causes serious eye irritation[1] | Causes serious eye irritation[4] |
Data sourced from PubChem and supplier Safety Data Sheets.[1][2][4]
Conclusion
The positional isomerism of N,N-dimethylnitroaniline provides a classic yet powerful illustration of how subtle changes in molecular structure lead to significant divergence in properties. From melting points dictated by crystal packing to electronic properties governed by the interplay of substituent effects, the ortho, meta, and para isomers are distinct chemical entities. For the researcher, a thorough understanding of these differences is not merely academic; it is a practical necessity for designing successful syntheses, developing novel materials, and ensuring laboratory safety. The para-isomer, with its unique charge-transfer characteristics, stands out as a molecule of significant interest in the field of materials science, underscoring the importance of isomeric purity and selection.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7491, N,N-Dimethyl-4-nitroaniline. Retrieved from [Link]
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ResearchGate (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline. Retrieved from [Link]
-
ACS Publications (2011). Infrared Electroabsorption Spectroscopy of N,N-Dimethyl-p-nitroaniline in Acetonitrile/C2Cl4. Retrieved from [Link]
-
ResearchGate (n.d.). Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. Retrieved from [Link]
-
NIST (n.d.). Benzenamine, N,N-dimethyl-3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8749, N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]
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Wikipedia (n.d.). 3-Nitroaniline. Retrieved from [Link]
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SciSpace (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]
-
ResearchGate (n.d.). UV-vis absorbance spectra of 4-nitroaniline. Retrieved from [Link]
-
Chempanda (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
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Fisher Scientific (n.d.). N,N-Dimethyl-4-nitroaniline, 98+%. Retrieved from [Link]
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The Classical Approach: Direct Electrophilic Nitration of N,N-Dimethylaniline
An objective comparison of synthetic routes is critical for researchers and process chemists to select the most efficient, cost-effective, and sustainable method for producing key chemical intermediates. N,N-Dimethyl-3-nitroaniline is a valuable building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] This guide provides a detailed comparison of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles, experimental protocols, and comparative performance data to inform laboratory and industrial-scale production decisions.
The most traditional and direct method for synthesizing nitro-substituted anilines is through the electrophilic aromatic substitution of the parent aniline. This one-step approach is often favored for its simplicity.
Mechanistic Insight and Key Challenges
The nitration of N,N-dimethylaniline is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The dimethylamino group (-NMe₂) is a strongly activating, ortho, para-directing group due to the resonance donation of the nitrogen lone pair into the benzene ring. However, the highly acidic conditions of the nitrating mixture lead to the protonation of the basic nitrogen atom, forming the N,N-dimethylanilinium ion (-N⁺HMe₂).[2]
This protonated group is strongly deactivating and meta-directing due to its powerful inductive electron-withdrawing effect.[2] Consequently, the reaction yields a mixture of isomers, with the meta- and para-substituted products being significant. The formation of the ortho-isomer is generally disfavored due to steric hindrance.[2] The reaction outcome is a classic example of how reaction conditions can fundamentally alter the directing effects of a substituent.
Performance and Limitations
While straightforward, this route's primary drawback is the lack of regioselectivity, which necessitates a challenging and often costly separation of the meta and para isomers. The reported yields of the desired meta-isomer are often moderate, typically in the range of 55-60% after purification.[3]
Alternative Routes via Nucleophilic Aromatic Substitution (SNAr)
To overcome the regioselectivity issues of direct nitration, alternative strategies employ Nucleophilic Aromatic Substitution (SNAr). These methods start with a benzene ring already containing a nitro group at the desired position, along with a leaving group that can be displaced by dimethylamine. The SNAr mechanism is a two-step addition-elimination process, facilitated by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[4][5]
Route 2A: Starting from 3-Nitrochlorobenzene
A common and industrially relevant approach involves the reaction of 3-nitrochlorobenzene with dimethylamine.
-
Mechanism : In this case, the nitro group is meta to the chlorine leaving group. While ortho and para activation is more effective, the strong electron-withdrawing nature of the nitro group and the use of a potent nucleophile like dimethylamine can still drive the reaction forward, often requiring elevated temperature and pressure. The reaction proceeds via the formation of a Meisenheimer complex, followed by the expulsion of the chloride ion.[4]
Route 2B: Starting from 1,3-Dinitrobenzene
An alternative SNAr pathway uses 1,3-dinitrobenzene as the substrate.
-
Mechanism : One of the nitro groups acts as a powerful activating group (both ortho and para to the reaction center), while the other nitro group functions as the leaving group. The displacement of a nitro group is less common than halide displacement but is a known transformation in SNAr chemistry, particularly with highly activated substrates.[6] This route offers excellent regioselectivity for the 3-substituted product.
Alternative Route: N-Methylation of 3-Nitroaniline
This strategy builds the molecule by first establishing the nitroaniline core and then introducing the methyl groups. 3-Nitroaniline is commercially produced by the selective reduction of 1,3-dinitrobenzene.[1][7] The subsequent N-methylation can be achieved through various methods.
Mechanistic Considerations
-
Classical Methylating Agents : Reagents like dimethyl sulfate or methyl iodide are effective but highly toxic and produce stoichiometric salt waste. The reaction proceeds via an SN2 mechanism where the aniline nitrogen acts as the nucleophile. A significant challenge is controlling the degree of methylation; the reaction can produce a mixture of the starting material, the desired N,N-dimethyl product, and the N-monomethyl intermediate. Over-methylation to form a quaternary ammonium salt is also possible.[3]
-
Reductive Amination : A greener approach involves the reaction of 3-nitroaniline with formaldehyde, followed by reduction. This can be performed in one pot. A patent describes a process for N-monomethylation using formaldehyde and sulfuric acid.[8]
-
Catalytic Methylation with Methanol : Modern methods utilize methanol as a "borrowing hydrogen" or "hydrogen autotransfer" agent in the presence of a transition metal catalyst (e.g., Ruthenium).[9][10] The catalyst temporarily dehydrogenates methanol to formaldehyde in situ. The formaldehyde then reacts with the aniline to form an imine (or enamine), which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This approach is atom-economical, with water as the only byproduct.[10]
Comparative Performance Analysis
The choice of synthetic route depends on factors such as required purity, scale, cost of raw materials, and safety/environmental regulations.
| Feature | Route 1: Direct Nitration | Route 2A: SNAr (from 3-Nitrochlorobenzene) | Route 2B: SNAr (from 1,3-Dinitrobenzene) | Route 3: N-Methylation (of 3-Nitroaniline) |
| Starting Material | N,N-Dimethylaniline | 3-Nitrochlorobenzene | 1,3-Dinitrobenzene | 3-Nitroaniline |
| Regioselectivity | Poor (Mixture of meta/para)[2] | Excellent | Excellent | Excellent |
| Typical Yield | 55-60% (of isolated meta isomer)[3] | High (often >90%) | High | Variable (depends on method; catalytic routes can be >90%)[9] |
| Key Reagents | HNO₃, H₂SO₄[3] | Dimethylamine, Base | Dimethylamine, Base | Dimethyl sulfate, Formaldehyde, or Methanol + Catalyst[3][8][10] |
| Reaction Conditions | Low Temperature (5-10 °C)[3] | Elevated Temperature/Pressure | Elevated Temperature | Variable; can be harsh (toxic reagents) or mild (catalytic) |
| Purification | Difficult (Isomer separation) | Straightforward | Straightforward | Can be complex (separation of mono-, di-methylated products) |
| Safety Concerns | Strong corrosive acids, exothermic | Pressurized systems, handling dimethylamine | Pressurized systems, handling dimethylamine | High toxicity of classic methylating agents (e.g., dimethyl sulfate) |
| Green Chemistry | High acid waste | Moderate | Moderate | Catalytic routes with methanol are highly atom-economical |
Detailed Experimental Protocols
Protocol 1: Direct Nitration of N,N-Dimethylaniline
(Adapted from Organic Syntheses, Coll. Vol. 3, p.334 (1955); Vol. 27, p.62 (1947))[3]
-
Preparation of Dimethylaniline Sulfate : In a 3-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, 720 g (4.0 moles) of concentrated sulfuric acid is placed. The flask is cooled in an ice-salt bath, and 363 g (3.0 moles) of N,N-dimethylaniline is added slowly with stirring, keeping the temperature below 25°C.
-
Preparation of Nitrating Mixture : A nitrating mixture is prepared by adding 366 g (3.6 moles) of concentrated sulfuric acid to 286 g (3.15 moles) of concentrated nitric acid, with cooling.
-
Nitration : The solution of dimethylaniline sulfate is cooled to 5°C. The nitrating mixture is added dropwise via the funnel, with the tip of the funnel kept beneath the surface of the solution. The temperature is maintained between 5°C and 10°C throughout the addition (approx. 1.5 hours).
-
Workup : After the addition is complete, the mixture is stirred for 1 hour at 5-10°C. The reaction mixture is then poured into 6 L of ice and water. The solution is neutralized by the slow addition of concentrated ammonium hydroxide until the precipitate turns light orange.
-
Isolation : The crude, oily product mixture is separated. The aqueous layer is extracted with benzene. The combined organic layers are washed with water.
-
Purification : The solvent is removed by distillation. The residual oil is then subjected to steam distillation to separate the volatile p-nitro isomer from the non-volatile m-nitro isomer. The m-isomer remaining in the distillation flask is cooled, and the solidified product is collected and can be recrystallized from ethanol. Yield: 275-295 g (55-59%).
Protocol 2: N-Methylation of 3-Nitroaniline with Methanol via Ru-Catalysis
(Conceptual protocol based on literature principles)[9][10]
-
Setup : To a high-pressure reaction vessel equipped with a magnetic stir bar, add 3-nitroaniline (1.0 eq), a cyclometalated ruthenium catalyst (e.g., 0.5-2 mol%), and a base (e.g., NaOH, 1.0 eq).
-
Reaction : Add anhydrous methanol as both the methylating agent and solvent.
-
Execution : Seal the vessel, purge with an inert gas (e.g., Argon), and heat the reaction mixture to the specified temperature (e.g., 60-120°C) with vigorous stirring for 12-24 hours.
-
Workup : After cooling to room temperature, the reaction mixture is filtered to remove the catalyst (if heterogeneous) and the base. The solvent is removed under reduced pressure.
-
Purification : The resulting residue is purified by column chromatography on silica gel to separate the desired this compound from any unreacted starting material or N-methyl-3-nitroaniline intermediate.
Conclusion and Recommendations
For the synthesis of this compound, the selection of an optimal route is a trade-off between raw material cost, operational simplicity, and the critical need for regiochemical purity.
-
Direct Nitration is a simple, one-step process but is severely hampered by its poor regioselectivity, leading to significant challenges and costs in downstream purification. It is best suited for applications where a mixture of isomers is acceptable or when purification infrastructure is readily available.
-
Nucleophilic Aromatic Substitution (SNAr) routes starting from either 3-nitrochlorobenzene or 1,3-dinitrobenzene offer a definitive advantage in terms of regioselectivity, directly yielding the desired 3-substituted product in high purity. These methods are generally preferred for industrial production where purity and yield are paramount.
-
N-Methylation of 3-Nitroaniline provides another highly regioselective pathway. While classical methods using toxic alkylating agents pose significant safety and environmental hazards, modern catalytic approaches using methanol are emerging as powerful, green alternatives. These catalytic methods are particularly attractive for sustainable process development, offering high atom economy with water as the sole byproduct.
For researchers prioritizing purity and yield with good raw material availability, the SNAr route from 3-nitrochlorobenzene is often the most balanced and reliable choice. For those focused on green chemistry and process innovation, developing a robust catalytic N-methylation process with methanol represents the most forward-looking and sustainable strategy.
References
- Sumitomo Chemical Company. (1995). Process for preparing nitroaniline derivatives. U.S.
-
Fitch, H. M. (1947). m-Nitrodimethylaniline. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. [Link]
-
Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?[Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Wikipedia contributors. (2023). 3-Nitroaniline. In Wikipedia, The Free Encyclopedia. [Link]
-
PrepChem. (n.d.). Preparation of 3-nitroaniline. [Link]
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Ridd, J. H., & Scriven, E. F. V. (1982). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 525-528. [Link]
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Gevert, D., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1847-1853. DOI: 10.1039/D0CY02210A. [Link]
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A Comparative Study of Solvatochromism in Nitroaniline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular probes and sensor technology, understanding the interaction between a solute and its solvent environment is paramount. Solvatochromism, the phenomenon where a substance's color changes with the polarity of the solvent, offers a powerful lens through which to study these interactions. Nitroaniline derivatives, with their characteristic "push-pull" electronic structure, serve as exemplary models for investigating this effect. This guide provides a comprehensive comparative analysis of the solvatochromic behavior of ortho-, meta-, and para-nitroaniline (2-nitroaniline, 3-nitroaniline, and 4-nitroaniline), offering insights into the influence of isomeric substitution on their light-absorbing properties.
The Bedrock of Solvatochromism: A Glimpse into the Theory
At its core, solvatochromism arises from the differential solvation of the ground and excited electronic states of a molecule.[1] For nitroanilines, the presence of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the same benzene ring facilitates an intramolecular charge transfer (ICT) upon photoexcitation.[1] This ICT leads to an excited state that is significantly more polar than the ground state.
According to the Franck-Condon Principle , electronic transitions occur on a timescale much faster than nuclear motion.[2][3] Consequently, the solvent molecules do not have time to reorient around the newly formed excited state dipole during the absorption process. Polar solvents, however, can stabilize the more polar excited state to a greater extent than the less polar ground state, thereby reducing the energy gap for the electronic transition.[1] This results in a bathochromic shift, or a shift to a longer wavelength (red shift), of the absorption maximum (λmax) with increasing solvent polarity.[1] This phenomenon is known as positive solvatochromism.
The relationship between the solvatochromic shift and solvent polarity can be further quantified using the Lippert-Mataga equation , which correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the change in dipole moment of the solute and the dielectric constant and refractive index of the solvent.[4]
A Tale of Three Isomers: Positional Effects on Solvatochromism
The position of the nitro group relative to the amino group on the benzene ring profoundly influences the extent of intramolecular charge transfer and, consequently, the solvatochromic behavior of the nitroaniline isomers.
-
4-Nitroaniline (p-Nitroaniline): In the para isomer, the amino and nitro groups are positioned at opposite ends of the molecule, allowing for the most effective "push-pull" electronic communication through the π-conjugated system of the benzene ring.[1] This direct conjugation results in a significant change in dipole moment upon excitation, making 4-nitroaniline highly sensitive to solvent polarity and a classic example of a solvatochromic dye.[1]
-
2-Nitroaniline (o-Nitroaniline): In the ortho isomer, the proximity of the amino and nitro groups can lead to intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the nitro group. This interaction can influence the planarity of the molecule and the energy levels of the ground and excited states. The steric hindrance between the adjacent groups can also force the nitro group out of the plane of the benzene ring, which may reduce the efficiency of the intramolecular charge transfer compared to the para isomer.[5]
-
3-Nitroaniline (m-Nitroaniline): In the meta isomer, the amino and nitro groups are not in direct conjugation. The electron-withdrawing effect of the nitro group is transmitted primarily through inductive effects rather than resonance. This leads to a less pronounced intramolecular charge transfer upon excitation compared to the ortho and para isomers. Consequently, 3-nitroaniline is expected to exhibit the least significant solvatochromic shift among the three.
Experimental Investigation: A Step-by-Step Protocol
To quantitatively compare the solvatochromism of the nitroaniline isomers, a systematic study using UV-Vis spectroscopy is employed.
Materials and Reagents:
-
2-Nitroaniline, 3-Nitroaniline, 4-Nitroaniline (analytical grade)
-
A series of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, methanol, water) of spectroscopic grade.
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Preparation of Stock and Working Solutions:
-
Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of each nitroaniline isomer and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration.[1] Gentle heating may be required to aid dissolution, particularly for p-nitroaniline.[1]
-
Working Solutions (e.g., 10-20 µM): Prepare a series of dilute working solutions for each isomer in the different solvents of interest by diluting the stock solution. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).[1]
UV-Vis Spectroscopic Measurement:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline.[1]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the measurement and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Rinse the cuvette with a small amount of the working solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 250-500 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each isomer in each solvent.
Figure 1. Experimental workflow for determining the solvatochromic shift of nitroaniline derivatives.
Comparative Solvatochromic Data
The following table summarizes the experimentally observed absorption maxima (λmax) of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline in a range of solvents with varying polarities. The solvent polarity is represented by the dielectric constant (ε) and Reichardt's E T (30) value.
| Solvent | Dielectric Constant (ε) | E T (30) (kcal/mol) | 2-Nitroaniline λmax (nm) | 3-Nitroaniline λmax (nm) | 4-Nitroaniline λmax (nm) |
| Cyclohexane | 2.02 | 31.2 | ~395 | ~355 | ~326[1] |
| Dioxane | 2.21 | 36.0 | ~405 | ~360 | ~342[1] |
| Acetonitrile | 37.5 | 46.0 | ~408 | ~368 | ~367[1] |
| Ethanol | 24.5 | 51.9 | ~412 | ~374-375 | ~373[1] |
| Methanol | 32.7 | 55.5 | ~412 | ~375 | ~375[1] |
| Water | 80.1 | 63.1 | ~428 | ~375 | ~381[1] |
Note: Some λmax values are approximated from graphical data or cited from single-solvent measurements and may vary slightly depending on experimental conditions.
Discussion: Interpreting the Isomeric Differences
The experimental data clearly demonstrates the significant influence of the nitro group's position on the solvatochromic behavior of nitroaniline.
Figure 2. Energy level diagram illustrating the effect of solvent polarity on the electronic transitions of nitroaniline isomers.
As predicted by theory, 4-nitroaniline exhibits the most pronounced positive solvatochromism, with its λmax shifting by approximately 55 nm from the non-polar cyclohexane to the highly polar water.[1] This large bathochromic shift is a direct consequence of the efficient intramolecular charge transfer from the amino to the nitro group, leading to a substantial increase in the dipole moment of the excited state.
In contrast, 3-nitroaniline shows the smallest solvatochromic shift, with its λmax changing by only about 20 nm across the same range of solvents. This is consistent with the meta-substitution pattern, which prevents direct resonance-assisted charge transfer between the donor and acceptor groups. The observed shift is likely due to a smaller change in dipole moment upon excitation, driven primarily by inductive effects.
The behavior of 2-nitroaniline is intermediate but closer to that of 4-nitroaniline in terms of the magnitude of the solvatochromic shift (approximately 33 nm). The presence of intramolecular hydrogen bonding in the ortho isomer likely plays a complex role. While steric hindrance might be expected to reduce the solvatochromic effect by disrupting planarity, the hydrogen bond itself can influence the electronic distribution in both the ground and excited states, contributing to the observed solvatochromic sensitivity.
Conclusion and Future Directions
This comparative study highlights the critical role of isomeric substitution in modulating the solvatochromic properties of nitroaniline derivatives. The para isomer, 4-nitroaniline, with its direct "push-pull" conjugation, stands out as the most sensitive indicator of solvent polarity. The meta isomer, 3-nitroaniline, demonstrates the weakest response, while the ortho isomer, 2-nitroaniline, presents an intermediate case where intramolecular interactions add a layer of complexity.
For researchers and drug development professionals, this understanding is crucial for the rational design of molecular probes and sensors with tailored sensitivities to their microenvironment. The principles demonstrated here can be extended to more complex systems, aiding in the development of novel diagnostic tools and smart materials. Future investigations could explore the solvatochromism of these derivatives in more complex environments, such as binary solvent mixtures or within biological macromolecules, to further elucidate the interplay of specific and non-specific solvent effects.
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A Comparative Guide for Synthetic Chemists: N,N-Dimethyl-3-nitroaniline vs. 4-nitro-N,N-dimethylaniline
For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate chemical intermediate is a critical decision that dictates the efficiency, yield, and viability of a synthetic pathway. Among the vast array of aromatic nitro compounds, N,N-dimethyl-3-nitroaniline (the meta isomer) and 4-nitro-N,N-dimethylaniline (the para isomer) are two structurally similar yet electronically and functionally distinct building blocks. This guide provides an in-depth, objective comparison of these two isomers, grounded in experimental data, to inform their strategic application in synthesis.
The Decisive Factor: Synthesis and Isomeric Control
The synthetic routes to the meta and para isomers of N,N-dimethylnitroaniline are fundamentally different, a direct consequence of the directing effects of the dimethylamino group under varying reaction conditions. Understanding this causality is paramount for achieving the desired regioselectivity.
The Synthesis of this compound (meta-isomer)
The formation of the meta isomer is a classic example of leveraging the electronic properties of a functional group under strongly acidic conditions. The primary route is the direct nitration of N,N-dimethylaniline using a nitrating mixture of concentrated nitric and sulfuric acids.
Causality of meta-Direction: In a strongly acidic medium, the lone pair of electrons on the nitrogen of the dimethylamino group is protonated, forming an N,N-dimethylanilinium ion (-N⁺H(CH₃)₂). This positively charged group is strongly electron-withdrawing and deactivating, directing subsequent electrophilic substitution (nitration) to the meta position.[1] This is a crucial mechanistic point: the reaction does not proceed through the ortho,para-directing dimethylamino group, but through its protonated, meta-directing counterpart.
Diagram 1: Synthesis of the meta-isomer via the anilinium ion intermediate.
An alternative, though less common, method involves the methylation of m-nitroaniline with reagents like methyl sulfate.[2]
The Synthesis of 4-nitro-N,N-dimethylaniline (para-isomer)
Achieving high yields of the para isomer requires circumventing the protonation of the amino group. The historical and most effective method involves protecting the amino group by acetylation before nitration.[3]
Causality of para-Direction: While direct nitration of N,N-dimethylaniline does produce some para isomer, the yield is often compromised by the competing meta pathway.[2] A more controlled approach is not typically used for this specific molecule but is a foundational strategy for anilines in general. In this theoretical approach, aniline is first converted to acetanilide. The acetamido group (-NHCOCH₃) is still an activating ortho,para-director, but it is less reactive than the amino group, preventing side reactions. Nitration of acetanilide yields a mixture of ortho and para nitroacetanilide. The para isomer is favored due to the steric hindrance of the bulky acetamido group, which obstructs the ortho positions.[4] Subsequent hydrolysis of the separated para-nitroacetanilide would yield p-nitroaniline, which can then be methylated. However, for N,N-dimethylaniline, careful control of direct nitration is the more common industrial approach, with separation of the isomers being a key step.[2]
The direct nitration of N,N-dimethylaniline yields a mixture of isomers, with the para product often precipitating upon neutralization, allowing for separation from the more soluble meta isomer.[2]
Experimental Data: A Head-to-Head Comparison
The choice between these isomers is often dictated by their physical and chemical properties, which are a direct result of their structural differences.
Physicochemical Properties
The difference in molecular symmetry has a profound impact on the physical properties of the two isomers. The more symmetrical para isomer can pack more efficiently into a crystal lattice, resulting in a significantly higher melting point.
| Property | This compound (meta) | 4-nitro-N,N-dimethylaniline (para) |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ |
| Molar Mass | 166.18 g/mol | 166.18 g/mol [5] |
| Appearance | Bright orange crystalline solid[2][6] | Bright yellow crystals[2][7] |
| Melting Point | 59–61 °C[6][8] | 163–165 °C[2][7] |
| Boiling Point | 282.5 °C at 760 mmHg[8] | ~314 °C (estimate)[7] |
| Solubility | Soluble in ethanol, benzene[2][9] | Soluble in dichloromethane; Insoluble in water[7] |
| CAS Number | 619-31-8 | 100-23-2[7] |
Electronic and Spectroscopic Properties
The key difference lies in the electronic communication between the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing nitro group (-NO₂).
-
4-nitro-N,N-dimethylaniline (para): This isomer exhibits a strong "push-pull" electronic system. The dimethylamino group donates electron density into the benzene ring via resonance, and this electron density is directly withdrawn by the conjugated nitro group. This creates significant charge separation and a large molecular dipole moment.[10][11] This charge-transfer character is responsible for its intense yellow color and its applications in non-linear optics.[10]
-
This compound (meta): In the meta isomer, the nitro group is not in direct conjugation with the dimethylamino group. While the inductive electron-withdrawing effect of the nitro group is present, the powerful resonance-based charge transfer seen in the para isomer is absent. This results in a lower degree of charge separation and different electronic properties.
This electronic disparity is readily observable in their spectroscopic data, particularly in ¹H NMR, where the chemical shifts and coupling constants of the aromatic protons differ significantly, allowing for unambiguous identification.[12]
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A Comparative Guide to the Reproducibility of N,N-Dimethyl-3-nitroaniline Synthesis
Introduction: N,N-Dimethyl-3-nitroaniline is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. Its utility demands reliable and reproducible synthetic procedures. This guide provides an in-depth comparison of two primary methods for its preparation: the classical direct nitration of N,N-dimethylaniline and a modern alternative involving nucleophilic aromatic substitution (SNAr). We will dissect the underlying mechanisms, provide detailed experimental protocols, and analyze the factors influencing the reproducibility and overall efficiency of each method, offering field-proven insights for researchers in chemical development.
Method 1: Electrophilic Aromatic Substitution: Direct Nitration of N,N-Dimethylaniline
The direct nitration of anilines is a foundational reaction in organic chemistry, but it is fraught with challenges that significantly impact reproducibility. The potent activating nature of the amino group can lead to oxidation, over-nitration, and a lack of regioselectivity.[1][2][3]
Mechanism and Causality:
The dimethylamino group (-N(CH3)2) is a strong ortho-, para-director. However, in the strongly acidic conditions of a standard nitrating mixture (HNO3/H2SO4), the basic nitrogen atom is protonated to form the anilinium ion (-N+H(CH3)2).[4][5] This protonated group becomes a powerful electron-withdrawing group, deactivating the ring and directing the incoming electrophile (the nitronium ion, NO2+) to the meta-position.[6][7]
Controlling this equilibrium is the central challenge. Inconsistent acid concentration, temperature fluctuations, or addition rates can alter the proportion of protonated versus free amine, leading to variable mixtures of ortho, meta, and para isomers, alongside undesirable tarry oxidation byproducts.[2][4] The procedure published in Organic Syntheses represents a well-vetted protocol designed to maximize the yield of the desired meta-isomer by carefully controlling these parameters.[8]
Experimental Protocol: Direct Nitration[8]
-
Preparation of the Aniline Solution: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 1470 g (800 ml) of concentrated sulfuric acid. Cool the acid to 10°C in an ice-salt bath.
-
Amine Addition: Slowly add 363 g (420 ml, 3.0 moles) of N,N-dimethylaniline to the cooled, stirring sulfuric acid. Maintain the temperature below 25°C throughout the addition. After addition is complete, continue cooling until the internal temperature reaches 5°C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by adding 366 g (200 ml, 3.6 moles) of concentrated sulfuric acid to 286 g (200 ml, 3.15 moles) of concentrated nitric acid, with cooling and stirring.
-
Nitration: Add the nitrating mixture to the dimethylaniline sulfate solution via the addition funnel over a period of at least 2 hours. Critically, the internal temperature must be maintained between 0°C and 5°C.
-
Reaction Quench: After the addition is complete, stir the mixture for an additional hour at the same temperature. Pour the reaction mixture slowly and with vigorous stirring onto 6 kg of crushed ice in a large vessel.
-
Neutralization and Isolation: Neutralize the cold, dilute acid solution by slowly adding approximately 5 kg of 40% sodium hydroxide solution, ensuring the temperature does not exceed 20°C. The m-nitrodimethylaniline will separate as a dark red oil.
-
Purification: Separate the oil, wash with water, and purify by steam distillation. The product is obtained as a bright yellow solid upon cooling. The reported yield is 375-400 g (75-80%).
Workflow and Reproducibility Analysis
Caption: Workflow for Direct Nitration of N,N-Dimethylaniline.
Reproducibility Factors:
-
Temperature Control: This is the most critical parameter. Failure to maintain the 0-5°C range during nitration can lead to a significant increase in ortho/para isomers and oxidation products, drastically reducing yield and complicating purification.
-
Rate of Addition: Slow, controlled addition of the nitrating mixture ensures localized heat can be dissipated effectively, preventing thermal excursions.
-
Acid Purity: The presence of nitrous acid can cause side reactions. Some protocols recommend the addition of urea to the nitrating mixture to scavenge any present nitrous acid.[9]
-
Work-up: The neutralization step is highly exothermic and must be managed carefully to prevent degradation of the product.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
A more modern and often more reproducible approach is the SNAr reaction between a suitable halo-nitroaromatic compound and dimethylamine. This method offers superior regioselectivity as the position of the nitro group is predetermined by the starting material.
Mechanism and Causality:
The SNAr mechanism is a two-step addition-elimination process.[10] A nucleophile (dimethylamine) attacks the carbon atom bearing the leaving group (e.g., chlorine). This reaction is only feasible if the aromatic ring is "activated" by strong electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group.[11][12]
Interestingly, while a nitro group at the meta position does not activate the ring towards SNAr in the same way, the reaction can still proceed, often requiring more forcing conditions (higher temperatures, stronger bases, or catalysts). The reaction of m-chloronitrobenzene with an amine is a known, albeit less facile, transformation compared to its ortho/para counterparts.[13]
Experimental Protocol: SNAr Reaction
A representative, generalized protocol is described below, as specific conditions can vary based on the source of dimethylamine (gas, aqueous solution, or salt) and solvent.
-
Reactor Setup: To a sealed pressure vessel equipped with a magnetic stir bar, add 15.7 g (0.1 mol) of 3-nitrochlorobenzene and 100 mL of a suitable solvent (e.g., ethanol, DMSO, or DMF).
-
Amine Addition: Add 22.5 g (0.5 mol, 5 equivalents) of dimethylamine as a 40% aqueous solution. Alternatively, dimethylamine gas can be bubbled through the solution, or dimethylamine hydrochloride can be used with a stoichiometric amount of a base like potassium carbonate.
-
Reaction: Seal the vessel and heat the mixture to 100-150°C with vigorous stirring for 12-24 hours. The reaction progress should be monitored by TLC or GC/MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of water. The product may precipitate as a solid or separate as an oil.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Workflow and Reproducibility Analysis
Caption: Workflow for SNAr Synthesis of this compound.
Reproducibility Factors:
-
Regiochemical Purity: The primary advantage is near-perfect regioselectivity, as the product structure is dictated by the starting material. Reproducibility of the isomer profile is therefore exceptionally high.
-
Reaction Conditions: The reaction is sensitive to temperature and pressure. A well-sealed reaction vessel and consistent heating are crucial for achieving complete conversion in a predictable timeframe.
-
Nucleophile Concentration: Using a significant excess of dimethylamine ensures the reaction proceeds to completion and minimizes potential side reactions.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF can accelerate SNAr reactions compared to protic solvents like ethanol, potentially allowing for lower temperatures and shorter reaction times.
Comparative Analysis
| Parameter | Method 1: Direct Nitration | Method 2: SNAr | Justification |
| Typical Yield | 75-80%[8] | 85-95% (Variable) | SNAr avoids side reactions like oxidation and multiple nitrations, leading to higher yields of the desired product. |
| Reproducibility | Moderate | High | Nitration is highly sensitive to temperature and mixing, leading to batch-to-batch variability. SNAr is a more defined transformation. |
| Regioselectivity | Moderate (meta-directing) | Excellent (pre-determined) | Nitration produces isomeric impurities. SNAr yields a single, predictable regioisomer. |
| Reaction Time | ~4-6 hours | 12-24 hours | The nitration reaction itself is relatively fast, while the SNAr on a meta-substituted ring requires prolonged heating. |
| Temperature | 0-5°C | 100-150°C | Nitration requires cryogenic cooling, which is energy-intensive. SNAr requires significant heating and a pressure-rated vessel. |
| Safety Concerns | Handling of potent nitrating mixture; highly exothermic reaction and quench. | Use of a pressure vessel; handling of volatile and corrosive dimethylamine. | Both methods have significant hazards that require careful engineering controls. |
| Purification | Steam Distillation | Column Chromatography / Recrystallization | The crude product from nitration is often an oily mixture requiring distillation. SNAr often yields a cleaner crude product. |
| Scalability | Proven at large scale | Moderate | Direct nitration is a classic industrial process. Scaling SNAr requires high-pressure reactors, which can be a capital investment. |
Conclusion and Recommendation
For laboratory-scale synthesis where isomeric purity and reproducibility are paramount, the Nucleophilic Aromatic Substitution (SNAr) method is superior . It eliminates the significant challenge of controlling regioselectivity inherent in the direct nitration of N,N-dimethylaniline. While it may require longer reaction times and specialized pressure equipment, the resulting ease of purification and the high purity of the final product often justify these requirements.
The Direct Nitration method, while classic and well-documented for large-scale production, presents considerable reproducibility challenges for the non-specialist. Its reliance on precise, cryogenic temperature control and the management of a complex product/byproduct mixture make it less suitable for applications demanding consistent, high-purity material on a research scale. The successful execution of this method relies heavily on rigorous adherence to the established protocol to manage its inherent sensitivities.
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Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, 385-388. DOI: 10.1039/P29720000385. [Link]
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Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. [Link]
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Collegedunia. (2022). Direct nitration of aniline is not a feasible process. [Link]
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Quora. (2019). Why can aniline not be nitrated directly? [Link]
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askIITians. (2025). Why is nitration of aniline difficult? [Link]
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ResearchGate. (2025). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. [Link]
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Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? [Link]
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Cygan, M. T., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4821. [Link]
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Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Techniques for N,N-Dimethyl-3-nitroaniline
In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of chemical compounds is paramount. N,N-Dimethyl-3-nitroaniline, a key intermediate in the synthesis of various organic compounds, requires precise quantification to ensure the safety, efficacy, and quality of final products. This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. We will delve into the principles of each technique, present detailed experimental protocols, and critically evaluate their performance based on key validation parameters. The guide culminates in a cross-validation study to ensure consistency and reliability across the different analytical approaches.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is a cornerstone of analytical chemistry, prized for its high resolution, sensitivity, and suitability for a wide range of analytes. For the analysis of this compound, a reversed-phase HPLC method with UV detection is a robust and reliable choice.
Principle of the Technique
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. This compound, being a moderately polar compound, will interact with the stationary phase, and its retention time will be influenced by the composition of the mobile phase. Detection is achieved by a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol: Isocratic RP-HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Method Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5]
-
Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: A linear relationship between the concentration and the detector response. A typical range for this compound would be 1-100 µg/mL with a correlation coefficient (r²) > 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with acceptance criteria of 98-102% recovery.
-
Precision: The degree of scatter between a series of measurements. Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed, with an acceptance criterion of Relative Standard Deviation (RSD) < 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These are typically determined from the standard deviation of the response and the slope of the calibration curve.[6][7]
Workflow Diagram
Figure 1: HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS): For High Specificity and Sensitivity
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile and semi-volatile compounds like this compound and provides structural information for definitive identification.
Principle of the Technique
In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly specific identification and quantification.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Method Validation Parameters: Similar to HPLC, the GC-MS method must be validated.[1][2][3][4][5]
-
Specificity: Confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of a reference standard. The mass spectrum of this compound shows a characteristic molecular ion peak at m/z 166.[8][9]
-
Linearity: Established over a suitable concentration range (e.g., 0.1-50 µg/mL) with r² > 0.998.
-
Accuracy and Precision: Assessed as described for HPLC, with similar acceptance criteria.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ.[6][7]
Workflow Diagram
Figure 2: GC-MS Analysis Workflow
UV-Vis Spectroscopy: A Rapid and Simple Approach
UV-Vis spectroscopy is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet-visible region. This compound has a distinct chromophore that makes it suitable for this method.
Principle of the Technique
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined.
Experimental Protocol: Quantitative UV-Vis Analysis
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Analytical Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol or ethanol).
-
Determination of λmax: Prepare a dilute solution of this compound and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance. The λmax for this compound is expected to be around 370-380 nm.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 1-10 µg/mL) and measure the absorbance of each at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. The concentration of this compound in the sample can be calculated from the calibration curve.
Method Validation Parameters: The validation of a UV-Vis spectroscopic method follows the same principles as chromatographic methods.[1][2][3][4][5]
-
Specificity: While less specific than chromatographic methods, specificity can be enhanced by spectral analysis and comparison with a reference standard.
-
Linearity: A linear calibration curve with r² > 0.995 is generally acceptable.
-
Accuracy and Precision: Assessed as previously described.
-
LOD and LOQ: Can be estimated from the calibration curve parameters.[6][7]
Workflow Diagram
Figure 3: UV-Vis Spectroscopy Workflow
Performance Comparison of Analytical Techniques
The choice of an analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, specificity, and sample throughput. The table below summarizes the typical performance characteristics of the three discussed methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Specificity | High | Very High | Moderate |
| Sensitivity | High | Very High | Moderate to High |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Typical LOQ | ~0.5 µg/mL | ~0.05 µg/mL | ~1 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
Cross-Validation of Analytical Techniques
Cross-validation is a critical process to demonstrate that different analytical methods produce comparable and reliable results.[9] This is particularly important when transferring methods between laboratories or when using different techniques for the same analysis.
Rationale and Approach
To cross-validate the HPLC, GC-MS, and UV-Vis methods for this compound, a set of samples with known concentrations (prepared from a common stock solution) and real-world samples should be analyzed by all three techniques. The results are then statistically compared to assess the level of agreement.
Experimental Design
-
Prepare a set of validation samples: Prepare at least five samples of this compound at different concentrations spanning the linear range of all three methods.
-
Analyze samples by each technique: Analyze each sample in triplicate using the validated HPLC, GC-MS, and UV-Vis methods.
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each sample by each method.
-
Compare the mean values obtained from the different techniques using statistical tests such as the t-test or analysis of variance (ANOVA).
-
A common acceptance criterion is that the results from the different methods should not differ by more than a predetermined percentage (e.g., ±10%).
-
Cross-Validation Workflow
Figure 4: Cross-Validation Workflow
Conclusion
The choice of the most suitable analytical technique for this compound depends on the specific analytical challenge.
-
HPLC-UV offers a balance of performance, cost, and ease of use, making it ideal for routine quality control applications.
-
GC-MS provides the highest level of specificity and sensitivity, which is crucial for trace analysis and confirmatory testing.
-
UV-Vis Spectroscopy is a rapid and cost-effective method suitable for high-throughput screening and in-process controls where high specificity is not a primary concern.
Cross-validation of these techniques is an essential step to ensure data integrity and consistency across different analytical platforms. By demonstrating the interchangeability of these methods, laboratories can enhance their analytical capabilities and ensure the reliability of their results in the analysis of this compound.
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ResearchGate. (n.d.). Sensitivity of method by LOD and LOQ. [Link]
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Little, T. A. (2015). Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Bridging the Gap: A Comparative Guide to Computational and Experimental Data for N,N-Dimethyl-3-nitroaniline
In the landscape of modern chemical research and drug development, the synergy between computational modeling and empirical, experimental data is not just beneficial—it is essential. This guide provides an in-depth comparison of theoretical and experimental data for N,N-Dimethyl-3-nitroaniline (DMNA), a key intermediate in the synthesis of azo dyes and other complex organic molecules.[1][2] By critically evaluating where these two realms converge and diverge, we can achieve a more profound understanding of molecular structure, validate our computational models, and accelerate the development pipeline.
This document is structured to provide researchers, scientists, and drug development professionals with a clear, objective analysis. We will move from fundamental physicochemical properties to complex spectroscopic signatures, grounding every claim in verifiable data and explaining the causality behind our experimental and computational choices.
Physicochemical Properties: The Foundation of Characterization
A molecule's fundamental properties are the first checkpoint in its identification and application. Here, we compare experimentally measured values with those derived from computational models, primarily sourced from publicly available databases like PubChem.
| Property | Experimental Value | Computational Value | Source (Experimental) | Source (Computational) |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ | [3][4] | [5] |
| Molecular Weight | 166.18 g/mol | 166.18 g/mol | [3] | [5] |
| Melting Point | 57-61 °C | Not Typically Computed | [1][3][4][6] | N/A |
| Boiling Point | 280-283 °C | Not Typically Computed | [6][7][8] | N/A |
| Density | ~1.193 - 1.313 g/cm³ | Not Typically Computed | [1][6] | N/A |
| Solubility | Insoluble in water; Soluble in alcohols, dichloromethane. | Not Typically Computed | [1][3][6] | N/A |
| pKa | 2.62 (at 25°C) | Model Dependent | [8] | N/A |
Analysis from an Application Scientist's Perspective:
The perfect agreement in molecular formula and weight is expected, as these are direct consequences of atomic composition. However, properties like melting point, boiling point, and density are bulk properties , reflecting intermolecular forces within a crystal lattice or liquid. Standard quantum chemical calculations on a single molecule in a vacuum do not predict these values. The experimental range for the melting point (57-61 °C) is a crucial metric for purity assessment during synthesis.[3][4] The experimental pKa of 2.62 indicates that the dimethylamino group is a weak base, a property that can be correlated with computational parameters like the charge on the nitrogen atom, though direct prediction requires sophisticated models.[8][9]
Molecular Structure and Geometry: A Tale of Two States
The precise arrangement of atoms dictates a molecule's reactivity and interactions. X-ray crystallography provides a definitive snapshot of the molecule in the solid state, while computational geometry optimization predicts its lowest energy conformation, typically in the gas phase.
Experimental Insight: X-ray Diffraction
X-ray diffraction studies of this compound reveal a monoclinic crystal system with the space group P2₁/c.[2] Key structural observations include:
-
The benzene ring is essentially planar.
-
The nitro group (NO₂) is slightly rotated out of the benzene ring's plane by approximately 4.2 degrees.[2]
-
The nitrogen atom of the dimethylamino group is slightly displaced from the ring plane, with the two methyl carbons positioned on opposite sides.[2]
These deviations from perfect planarity are direct consequences of crystal packing forces —the intricate network of van der Waals interactions that molecules adopt to minimize energy in a solid lattice.
Computational Insight: Density Functional Theory (DFT)
Quantum chemical calculations, particularly DFT, are employed to determine the most stable molecular geometry.[2] For meta-substituted N,N-dimethylaniline derivatives, computational studies have shown that the dimethylamino group tends to be planar with respect to the aromatic ring.[10] This calculated structure represents the molecule in isolation, free from the influence of neighboring molecules.
Bridging the Data:
The slight pyramidalization of the amino nitrogen and the rotation of the nitro group observed experimentally are the most significant points of divergence from the idealized gas-phase computational model. This discrepancy is not a failure of the theory; rather, it provides invaluable insight into the magnitude of intermolecular forces present in the solid state. For researchers, this highlights the importance of considering the physical state of the material when interpreting data.
Diagram: Molecular Structure of this compound
Caption: 2D representation of this compound's molecular structure.
Spectroscopic Fingerprints: Validating Structure and Bonding
Spectroscopy provides a dynamic view of a molecule's electronic and vibrational properties. Comparing experimental spectra with computationally predicted ones is the gold standard for validating theoretical models.
Infrared (IR) Spectroscopy
-
Experimental Data: The experimental IR spectrum, available through resources like the NIST WebBook, shows characteristic peaks corresponding to the molecule's functional groups.[11] An authentic spectrum is a key quality control specification for this material.[3][4]
-
Computational Data: Quantum chemical methods, such as DFT and Hartree-Fock, can calculate the vibrational frequencies of a molecule.[12] These theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement.
-
Comparison: The true power lies in matching the pattern of peaks. For DMNA, key experimental peaks for the nitro group (N-O asymmetric and symmetric stretching) and the dimethylamino group (C-N stretching) should have corresponding calculated vibrational modes. The strong symmetric stretch of the NO₂ group is a particularly sensitive probe.[2]
UV-Visible Spectroscopy
-
Experimental Data: As a colored, orange-to-red crystalline solid, DMNA possesses chromophoric groups (nitro and dimethylamino) that result in characteristic absorption bands in the UV-Vis spectrum.[1][2][3] Its purity can be tracked by monitoring its absorbance peak.[2]
-
Computational Data: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic transitions, which manifest as absorption maxima (λ_max) in a UV-Vis spectrum.[13] These calculations can be performed in a simulated solvent environment to more accurately reflect experimental conditions.
-
Comparison: A TD-DFT calculation for DMNA would predict the energy of the key electronic transitions, such as the HOMO-LUMO transition. The calculated λ_max can then be compared to the experimental spectrum. A close match validates the theoretical model's description of the molecule's frontier molecular orbitals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Experimental Data: ¹H and ¹³C NMR spectra provide a definitive map of the carbon and hydrogen environments in the molecule. The availability of authentic NMR data is used to confirm the structure of commercial samples.[5]
-
Computational Data: NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework.
-
Comparison: The calculated chemical shifts for the non-equivalent aromatic protons, the two equivalent methyl groups, and the distinct aromatic carbons can be directly compared to the experimental spectrum. High-level calculations can often predict chemical shifts to within 0.1-0.2 ppm for protons, providing powerful confirmation of the assigned structure.
Experimental Protocols: Ensuring Reproducibility and Trust
Trustworthiness in scientific data is built upon transparent and reproducible methodologies. Below are representative protocols for the synthesis and characterization of this compound.
Protocol 1: Synthesis via Nitration of N,N-Dimethylaniline
This protocol is based on established procedures for aromatic nitration.[14] The causality behind this choice is the commercial availability of the starting material and the well-understood mechanism of electrophilic aromatic substitution.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, cool 184 g (100 ml) of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Amine: Slowly add 36.3 g (0.3 moles) of N,N-dimethylaniline to the cooled, stirring sulfuric acid, ensuring the temperature remains below 25 °C.[14] Rationale: This step protonates the amine, forming the anilinium salt and preventing side reactions.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding 36.6 g (20 ml) of concentrated sulfuric acid to 28.6 g (20 ml) of concentrated nitric acid, with cooling.[14] Rationale: The sulfuric acid catalyzes the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of the anilinium salt, maintaining the temperature between 0-5 °C. Stir for one hour after the addition is complete.
-
Workup: Pour the reaction mixture onto crushed ice. The product will precipitate. Neutralize the solution carefully with a concentrated sodium hydroxide solution to make it alkaline.
-
Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to yield orange-red crystals of this compound.[8] Rationale: Recrystallization is a critical step to remove isomeric impurities (ortho and para products) and achieve the sharp melting point range indicative of high purity.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Protocol 2: Characterization by UV-Visible Spectroscopy
-
Stock Solution: Accurately weigh approximately 10 mg of purified this compound and dissolve it in a suitable solvent (e.g., ethanol or dichloromethane) in a 100 mL volumetric flask.
-
Working Solution: Perform a serial dilution to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Scan the sample from 200 nm to 800 nm and record the absorbance spectrum. Identify the wavelength of maximum absorbance (λ_max).
Conclusion
The analysis of this compound serves as a powerful case study in the integration of computational and experimental chemistry. While experimental data provides the definitive ground truth for the properties of a substance in a given state, computational models offer an unparalleled view into its intrinsic molecular characteristics, free from the complexities of intermolecular interactions.
-
Agreement in spectroscopic patterns (IR, NMR) and molecular geometry fundamentals validates the accuracy of our theoretical models.
-
Discrepancies , such as the difference between a calculated gas-phase structure and a solid-state crystal structure, are not failures but are rich sources of information about condensed-phase effects.
For the modern researcher, proficiency lies not in championing one approach over the other, but in skillfully weaving them together to build a comprehensive, self-validating understanding of the molecular world.
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A Senior Application Scientist's Guide to Benchmarking N,N-Dimethyl-3-nitroaniline in Azo Dye Synthesis
This guide provides an in-depth technical analysis of N,N-Dimethyl-3-nitroaniline as a key intermediate in the synthesis of azo dyes. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of protocols to offer a comparative benchmark of its performance against common alternatives. We will delve into the causality behind experimental choices, ensuring a robust and validated understanding of its role in producing high-performance colorants.
Introduction: The Strategic Importance of this compound in Azo Dye Chemistry
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, accounting for over 60% of the dyes used in various industries.[1] Their synthesis is predominantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as another aromatic amine or a phenol.[2]
This compound (DMNA) is a valuable intermediate in this process. Its chemical structure, featuring a tertiary amino group (a strong electron-donating group) and a nitro group (a strong electron-withdrawing group) on the same aromatic ring, imparts unique electronic properties that are highly desirable in the synthesis of certain classes of dyes, particularly disperse dyes for hydrophobic fibers like polyester.[3][4]
This guide will benchmark the performance of DMNA against a common alternative, 3-nitroaniline, to provide a clear understanding of its advantages and potential trade-offs in dye synthesis.
The Cornerstone of Azo Dye Synthesis: The Diazotization-Coupling Reaction
The synthesis of azo dyes hinges on a well-established two-stage reaction pathway. Understanding this process is critical to appreciating the role and performance of the chosen aromatic amine.
Stage 1: Diazotization
In this initial step, a primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.
Caption: The azo coupling reaction between a diazonium salt and a coupling component.
Performance Benchmark: this compound vs. 3-Nitroaniline
The choice of the initial aromatic amine significantly influences not only the reaction kinetics but also the properties of the final dye. Here, we compare the performance of this compound with its primary amine counterpart, 3-nitroaniline.
| Performance Metric | This compound | 3-Nitroaniline | Rationale & Field Insights |
| Reaction Yield | Generally Good to Excellent | Good | The electron-donating dimethylamino group in DMNA can enhance the reactivity of the aromatic ring, potentially leading to more efficient coupling and higher yields under optimized conditions. |
| Purity of Final Dye | High | Generally Good, but may require more rigorous purification | The tertiary amine in DMNA is less prone to side reactions, such as N-nitrosation, compared to the primary amine of 3-nitroaniline. This can lead to a cleaner reaction profile and a purer final product. |
| Color Properties | Deep, Rich Shades (e.g., Reds, Oranges) | Bright Shades (e.g., Yellows, Oranges) | The strong electron-donating nature of the dimethylamino group in DMNA leads to a significant bathochromic (red) shift in the absorption maximum of the resulting dye compared to the amino group in 3-nitroaniline. |
| Light Fastness | Good to Very Good | Moderate to Good | The stability of the final dye molecule contributes to its light fastness. While both can produce dyes with good light fastness, the specific substituents and the overall molecular structure play a crucial role. The incorporation of certain groups can enhance light fastness. [5] |
| Wash Fastness | Good to Excellent | Good | Wash fastness is largely dependent on the substantivity of the dye for the fiber and its molecular size. Dyes derived from DMNA, often used as disperse dyes, are designed for high affinity to hydrophobic fibers, leading to good wash fastness. |
| Diazotization Kinetics | Generally slower than primary amines | Faster | The diazotization of tertiary aromatic amines like DMNA proceeds through a different mechanism (C-nitrosation followed by rearrangement) compared to the direct N-nitrosation of primary amines like 3-nitroaniline. This can result in slower reaction kinetics for DMNA's diazotization. |
Experimental Protocols: A Standardized Approach to Azo Dye Synthesis
To provide a framework for reproducible research, we present a standardized protocol for the synthesis of a representative azo dye using this compound. This protocol can be adapted for comparative studies with other aromatic amines.
Synthesis of a Representative Azo Dye (Disperse Red type)
This protocol outlines the synthesis of a disperse red dye by diazotizing this compound and coupling it with a suitable coupling component, such as N-ethyl-N-(2-hydroxyethyl)aniline.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
N-ethyl-N-(2-hydroxyethyl)aniline (Coupling Component)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, add 1.66 g (0.01 mol) of this compound to 10 mL of water and 3 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt of this compound.
Part B: Azo Coupling
-
In a separate 250 mL beaker, dissolve 1.65 g (0.01 mol) of N-ethyl-N-(2-hydroxyethyl)aniline in 10 mL of 10% aqueous acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cooled coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification
-
Filter the precipitated dye using vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted salts and acids.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a pure product.
-
Dry the purified dye in a desiccator.
Caption: Experimental workflow for the synthesis of a disperse red dye.
Causality in Experimental Choices: Why this compound Excels in Specific Applications
The selection of this compound over other alternatives is often driven by the desired end-properties of the dye. The presence of the N,N-dimethyl group, a potent auxochrome, is key to achieving deep and brilliant shades, particularly in the red and orange spectrum. This is a direct consequence of the increased electron-donating capacity of the tertiary amine compared to a primary or secondary amine, which extends the conjugation of the chromophore and shifts the absorption maximum to longer wavelengths (a bathochromic shift).
Furthermore, in the synthesis of disperse dyes for polyester, the overall molecular structure, including the presence of the dimethylamino and nitro groups, contributes to the dye's hydrophobicity and its affinity for the polyester fiber. This results in excellent dye uptake and good fastness properties.
Conclusion: A Versatile and High-Performing Intermediate
This compound stands out as a highly effective intermediate in the synthesis of a range of azo dyes, particularly for applications demanding deep, vibrant colors and good fastness properties on synthetic fibers. While its diazotization kinetics may be slower compared to primary amines like 3-nitroaniline, the resulting dyes often exhibit superior color depth and potentially higher purity due to fewer side reactions.
For researchers and scientists in the field, a thorough understanding of the structure-property relationships of dye intermediates like this compound is paramount for the rational design of new colorants with tailored performance characteristics. This guide provides a foundational benchmark to inform such endeavors.
References
- Abdullahi, S. S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. TÜBİTAK Academic Journals.
- Otutu, J. O., et al. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
- BenchChem. (2025). Technical Support Center: Synthesis of Azo Dyes.
- Gong, Y., et al. (2019). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. RSC Advances, 9(35), 20205-20214.
- Kalatzis, E., & Ridd, J. H. (1966). Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline. Journal of the Chemical Society B: Physical Organic, 529-533.
- Li, X., et al. (2025). Kinetics of the homogenous diazotization of p-nitroaniline with nitrous acid solution using stopped-flow technique.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69269, this compound. Retrieved from [Link]
- Obi, J. C., & Onuh, E. F. (2022). Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Discovery Scientific Society.
- Otutu, J. O., et al. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
- Rangnekar, D. W., & Kanetkar, V. R. (2001).
- Resource Book for Sixth-form Practical Chemistry. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
-
Scribd. (n.d.). Kinetics and Mechanism of Diazotization. Retrieved from [Link]
- Sboui, M., et al. (2020).
- The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
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- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. orientjchem.org [orientjchem.org]
- 5. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02108F [pubs.rsc.org]
A Senior Application Scientist's Guide to the Structural Confirmation of N,N-Dimethyl-3-nitroaniline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor and regulatory compliance. N,N-Dimethyl-3-nitroaniline and its derivatives are important intermediates in the synthesis of a wide range of compounds, including dyes and pharmaceuticals.[1] Their electronic properties, stemming from the interplay of the electron-donating dimethylamino group and the electron-withdrawing nitro group, make them fascinating subjects for materials science and medicinal chemistry.[1] This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this class of compounds, grounded in practical, field-proven insights.
The Imperative of Orthogonal Structural Verification
No single analytical technique is infallible. A robust structural confirmation relies on the principle of orthogonality, where multiple, independent methods are employed to corroborate the proposed structure. This approach minimizes the risk of misinterpretation and provides a comprehensive understanding of the molecule's three-dimensional architecture and connectivity. This guide will focus on a suite of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise & Experience: The Causality Behind NMR Experimental Choices
For this compound derivatives, both ¹H and ¹³C NMR are indispensable. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[2] However, for compounds with limited solubility, other solvents like DMSO-d₆ may be necessary, and it's crucial to be aware of the potential for solvent-induced shifts in the spectra.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
Typical acquisition parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
Data Interpretation: Decoding the Spectra
For this compound, the following spectral features are characteristic:
-
¹H NMR:
-
A singlet in the region of δ 3.0 ppm corresponding to the six equivalent protons of the two methyl groups of the N,N-dimethylamino group.[2]
-
A complex pattern of signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the four protons on the benzene ring. The specific splitting patterns and chemical shifts are dictated by the substitution pattern.
-
-
¹³C NMR:
-
A signal around δ 40 ppm for the methyl carbons of the dimethylamino group.
-
Several signals in the aromatic region (δ 110-150 ppm) for the six carbons of the benzene ring. The carbon attached to the nitro group will be significantly deshielded.
-
The following diagram illustrates the general workflow for NMR analysis:
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, which is a critical piece of evidence for structural confirmation.
Expertise & Experience: Choosing the Right Ionization Technique
For volatile and thermally stable compounds like many this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and widely used technique. For less volatile or thermally labile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are more suitable. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[1]
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, filter the solution to remove any particulate matter.
-
Transfer the solution to a GC vial.
GC-MS Parameters:
-
Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column. Set the injector temperature to around 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m column with a 5% phenyl-methylpolysiloxane stationary phase) is generally suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation of the analyte from any impurities.
-
Mass Spectrometer: Operate in EI mode at 70 eV. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
Data Interpretation: Unveiling the Molecular Ion and Fragments
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 166, corresponding to its molecular weight. The fragmentation pattern can also provide structural clues. Common fragmentations for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The presence of an odd number of nitrogen atoms can often be inferred from an odd molecular weight, following the "nitrogen rule".[3]
The following diagram outlines the GC-MS analysis workflow:
Caption: Workflow for GC-MS based structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expertise & Experience: Sample Preparation is Key
The quality of an FTIR spectrum is highly dependent on the sample preparation method. For solid samples like this compound, the KBr pellet method is a classic and reliable technique.[4] This involves grinding the sample with potassium bromide powder and pressing it into a thin, transparent disk.[4] An alternative and often simpler method is Attenuated Total Reflectance (ATR)-FTIR, where the sample is placed directly onto a crystal (such as diamond or germanium) for analysis.
Experimental Protocol: KBr Pellet Method
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Data Interpretation: The Vibrational Fingerprint
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands typically appear around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹, respectively.
-
C-N stretching (aromatic amine): This absorption is usually found in the 1340-1250 cm⁻¹ region.
-
C-H stretching (aromatic and methyl): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
For crystalline solids, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and the absolute configuration of chiral molecules.
Expertise & Experience: The Art of Crystal Growth
The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction. This often requires careful experimentation with different solvents and crystallization techniques, such as slow evaporation, vapor diffusion, or layering.[5] Patience is key, as good crystals can take days or even weeks to grow.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: Carefully select a well-formed, single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full dataset is then collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the positions of the atoms in the crystal lattice. The structural model is then refined to obtain the final, high-resolution structure.
Data Interpretation: Visualizing the Molecule in 3D
The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule. The Crystallography Open Database (COD) contains an entry for this compound (COD ID: 4110221), confirming that its crystal structure has been determined.[4] This data provides precise measurements of bond lengths and angles, confirming the connectivity and geometry of the molecule. For example, the planarity of the benzene ring and the orientation of the dimethylamino and nitro groups relative to the ring can be definitively established.
The following diagram illustrates the key steps in a single-crystal X-ray diffraction experiment:
Caption: Workflow for single-crystal X-ray crystallography.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms, stereochemistry | Unambiguous structure elucidation in solution, non-destructive | Requires soluble sample, can be complex for large molecules |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, small sample amount required | Provides limited connectivity information on its own |
| FTIR Spectroscopy | Presence of functional groups | Rapid, non-destructive, easy to use | Provides limited information on overall structure |
| X-ray Crystallography | Precise 3D structure, bond lengths and angles, absolute configuration | Definitive structural confirmation | Requires a suitable single crystal, not applicable to amorphous solids or liquids |
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of this compound derivatives, as with any chemical entity, is a multi-faceted process. While each of the discussed techniques provides valuable information, their true power lies in their synergistic application. NMR spectroscopy maps the molecular framework, mass spectrometry provides the precise molecular formula, FTIR identifies the key functional groups, and X-ray crystallography offers an unparalleled view of the molecule's three-dimensional reality. By employing this orthogonal approach, researchers can achieve the highest level of confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific endeavors.
References
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This compound. PubChem. National Center for Biotechnology Information. [Link]
-
This compound. Crystallography Open Database. [Link]
-
Growing Single Crystals for X-ray Diffraction. University of Zurich. [Link]
-
Benzenamine, N,N-dimethyl-3-nitro-. NIST Chemistry WebBook. [Link]
-
This compound (C8H10N2O2). PubChemLite. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Crystallography Open Database. [Link]
-
A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers. ResearchGate. [Link]
-
Fragmentation and Interpretation of Spectra. [Link]
-
Crystallography Open Database. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
1H and 13C NMR spectra and solution structures of novel derivatives of 5-substituted creatinines. PubMed. [Link]
Sources
Literature data comparison for N,N-Dimethyl-3-nitroaniline spectra
<Senior Application Scientist
Introduction
N,N-Dimethyl-3-nitroaniline is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Its chemical structure, characterized by a substituted benzene ring, necessitates rigorous characterization to ensure purity and structural integrity. This guide provides a comparative analysis of literature-derived spectroscopic data for this compound, covering UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By presenting this data alongside standardized experimental protocols, we aim to offer a valuable resource for researchers in quality control and synthetic chemistry.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for analyzing compounds with chromophores. In this compound, the nitro group and the dimethylamino group attached to the benzene ring act as chromophores, leading to characteristic absorption bands in the UV-Vis spectrum.
Table 1: Comparison of UV-Vis Spectral Data for Related Anilines
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent | Source |
| N,N-Dimethylaniline | 298 | 346 | Not Specified | AAT Bioquest[1] |
| N,N-diethyl-4-nitroaniline | Not Specified | Not Specified | Glyceline | ResearchGate[2] |
Experimental Protocol: UV-Vis Spectroscopy
The following protocol outlines a standardized procedure for acquiring the UV-Vis spectrum of this compound. The choice of solvent is critical as it can influence the position and intensity of absorption bands. A non-polar solvent like hexane and a polar solvent like ethanol are recommended to assess solvatochromic effects.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or hexane) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a dilute solution with a concentration of approximately 10 µg/mL. The final concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the wavelength of maximum absorption (λmax).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 200 nm to 800 nm.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Caption: Workflow for UV-Vis Spectral Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the nitro group, and the dimethylamino group.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation | Source |
| Aromatic C-H Stretch | ~3000 | Stretching vibrations of C-H bonds on the benzene ring. | Benchchem[3] |
| Aromatic C=C Stretch | 1400–1650 | Carbon-carbon stretching modes within the benzene ring. | Benchchem[3] |
| N-O Stretch (Nitro Group) | 1500-1550 (asymmetric) & 1300-1350 (symmetric) | Stretching vibrations of the nitro group. | General IR tables |
| C-N Stretch (Aromatic Amine) | 1250-1360 | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. | General IR tables |
The NIST Chemistry WebBook provides an IR spectrum of this compound as a solid in a mineral oil mull[4]. This spectrum was likely recorded on a dispersive instrument and may differ slightly from spectra obtained using modern FTIR instruments[4].
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, rapid technique for obtaining IR spectra of solid samples with minimal preparation.
-
Instrument Setup:
-
Ensure the ATR crystal is clean. Record a background spectrum.
-
-
Sample Application:
-
Place a small amount of the crystalline this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Caption: Workflow for ATR-FTIR Spectral Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR
The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methyl protons.
Table 3: ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Solvent | Source |
| Aromatic Protons | 7.49 - 6.96 | Multiplet | 4H | CDCl₃ | ChemicalBook[5] |
| Methyl Protons | 3.02 | Singlet | 6H | CDCl₃ | ChemicalBook[5] |
The downfield chemical shifts of the aromatic protons are due to the deshielding effects of the nitro and dimethylamino groups. The singlet for the methyl protons indicates that the six protons are chemically equivalent.
¹³C NMR
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 4: ¹³C NMR Spectral Data for this compound
| Assignment | Chemical Shift (ppm) | Solvent | Source |
| Aromatic Carbons | Not specified | Not specified | PubChem[6] |
| Methyl Carbons | Not specified | Not specified | PubChem[6] |
Note: Specific chemical shift values for ¹³C NMR were not available in the provided search results, but the PubChem entry indicates that data exists from Eastman Organic Chemicals[6].
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.
-
Caption: Workflow for ¹H and ¹³C NMR Spectral Analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
The molecular weight of this compound is 166.18 g/mol [3]. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 166.
Table 5: Mass Spectrometry Data for this compound
| Ion | m/z | Relative Intensity | Source |
| [M]⁺ | 166 | 100.0 | ChemicalBook[5] |
| [M-NO₂]⁺ | 120 | 34.8 | ChemicalBook[5] |
| [M-NO₂-HCN]⁺ | 93 | 4.1 | ChemicalBook[5] |
| [C₆H₅N(CH₃)]⁺ | 105 | 27.1 | ChemicalBook[5] |
| [C₆H₅]⁺ | 77 | 26.5 | ChemicalBook[5] |
The fragmentation pattern is characteristic of nitroaromatic compounds. Common fragmentation pathways include the loss of the nitro group (NO₂)[3]. The base peak at m/z 166 corresponds to the molecular ion, indicating its relative stability under EI conditions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples.
-
-
Ionization:
-
Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Caption: Workflow for EI-MS Analysis.
Conclusion
This guide provides a consolidated overview of the spectroscopic data for this compound from various literature sources. By comparing the data and providing standardized protocols, we hope to facilitate the accurate and efficient characterization of this important chemical compound. The presented data from IR, NMR, and MS are consistent with the known structure of this compound and can serve as a reliable reference for researchers.
References
-
UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM) . ResearchGate. [Link]
-
infrared spectrum of dimethylamine C2H7N CH3NHCH3 . Doc Brown's Chemistry. [Link]
-
This compound | C8H10N2O2 | CID 69269 . PubChem. [Link]
-
Benzenamine, N,N-dimethyl-3-nitro- . NIST Chemistry WebBook. [Link]
-
Benzenamine, N,N-dimethyl-3-nitro- . NIST Chemistry WebBook. [Link]
Sources
- 1. Absorption [N,N-Dimethyl Aniline] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 619-31-8 | Benchchem [benchchem.com]
- 4. Benzenamine, N,N-dimethyl-3-nitro- [webbook.nist.gov]
- 5. This compound(619-31-8) 1H NMR [m.chemicalbook.com]
- 6. This compound | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding the Compound: Hazard Profile of N,N-Dimethyl-3-nitroaniline
An Essential Guide to the Proper Disposal of N,N-Dimethyl-3-nitroaniline
This compound is a solid, light yellow to brown crystalline powder.[1] Its chemical structure, featuring a nitro group on an aniline backbone, is the primary source of its hazardous properties. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] The significant toxicity associated with nitroaromatic compounds necessitates that all waste generated, including contaminated labware and personal protective equipment (PPE), be treated as hazardous.[3][4]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | Light yellow to Brown powder/crystal | [1] |
| Melting Point | 57-61 °C | [1][5] |
| Boiling Point | 280 °C | [1][5] |
The Regulatory Imperative: Compliance and Responsibility
The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) provides criteria for listing hazardous wastes.[6] Improper disposal can lead to significant penalties and environmental harm.[7] All waste must be managed through an approved and licensed hazardous waste disposal facility.[8][9][10] It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly identified, segregated, stored, and documented.
Core Disposal Workflow: From Benchtop to Final Disposition
The fundamental principle of chemical waste management is containment and segregation. This compound waste must never be disposed of down the drain or mixed with non-hazardous refuse.[8][11] The following workflow outlines the necessary steps for safe and compliant disposal.
Caption: Waste Management Workflow for this compound.
Operational Protocols: Step-by-Step Guidance
Waste Container and Labeling
-
Select an Appropriate Container : Use a chemically compatible container, such as a glass bottle, for solid waste. Ensure it has a secure, tight-fitting lid.[12] The container must be in good condition, free of leaks or external contamination.
-
Label Correctly : Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., Toxic).[2]
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[9][13]
-
Don Appropriate PPE : At a minimum, this includes a lab coat, nitrile gloves, and chemical safety goggles.[8] For larger spills, respiratory protection may be necessary.[8]
-
Contain the Spill : For solid spills, carefully sweep up the material to avoid creating dust.[8][14][15] Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[8][9]
-
Decontaminate : Clean the spill area with soap and water.[1]
-
Dispose of Waste : All materials used for cleanup (wipes, gloves, etc.) must be disposed of as hazardous waste.[9]
Approved Final Disposal Method
The standard and most effective method for the final disposal of this compound is incineration at a licensed hazardous waste facility.[16] High-temperature incineration ensures the complete destruction of the toxic organic molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides.[8] This method prevents the compound from persisting in the environment.[11]
Critical Safety Information: PPE and Chemical Incompatibilities
Safe handling is a prerequisite for proper disposal. The following tables summarize essential safety data.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Prevents contact with eyes.[8] |
| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile). | Prevents skin contact, as the chemical is harmful upon dermal absorption.[1][8] |
| Skin/Body Protection | Lab coat or other protective clothing. | Prevents contamination of personal clothing and skin.[8][11] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be needed if exposure limits are exceeded.[8][14] | Prevents inhalation of dust or vapors, a primary route of exposure.[1][2] |
Table 2: Chemical Incompatibilities and Hazardous Decomposition
| Category | Incompatible Materials / Conditions | Rationale / Products |
| Chemical Incompatibilities | Strong oxidizing agents, Strong acids.[8] | Can lead to violent or explosive reactions.[13][17] |
| Conditions to Avoid | Heat, flames, ignition sources, dust formation.[10][13] | The enrichment of fine dust can lead to the danger of a dust explosion.[13] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Ammonia.[8] | These toxic gases are produced during combustion or thermal decomposition.[9] |
Emergency Procedures: First Aid for Exposure
In case of accidental exposure, follow these immediate first-aid measures while seeking prompt medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[8][13]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion : If swallowed, call a poison center or doctor immediately if you feel unwell.[8][13]
By integrating these procedures into your laboratory's standard operating protocols, you can ensure the safe, responsible, and compliant disposal of this compound, protecting both your personnel and the environment.
References
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Safety Data Sheet: this compound. Acros Organics (Fisher Scientific).
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This compound | 619-31-8. TCI Chemicals.
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Safety Data Sheet: 3-Nitroaniline. Carl ROTH.
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This compound. PubChem, National Institutes of Health.
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Safety Data Sheet: N,N-dimethylaniline. Carl ROTH.
-
Hazardous Substance Fact Sheet: Dimethylaniline. New Jersey Department of Health.
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Safety Data Sheet: 3-Nitroaniline. ECHEMI.
-
Safety Data Sheet: m-Nitroaniline. Fisher Scientific.
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Safety Data Sheet: 4-Nitroaniline. Fisher Scientific.
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Biodegradation of Nitroaromatic Compounds and Explosives. Center for Health, Environment & Justice (CHEJ).
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Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
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p-NITROANILINE. Occupational Safety and Health Administration (OSHA).
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Bioremediation of nitroaromatic compounds. Cambridge University Press.
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4-Nitroaniline - Safety Data Sheet. Sigma-Aldrich.
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40 CFR Part 372 -- Toxic Chemical Release Reporting: Community Right-to-Know. U.S. Government Publishing Office (eCFR).
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Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate.
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Hazard Summary: p-NITROANILINE. New Jersey Department of Health.
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Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
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This compound | 619-31-8. ChemicalBook.
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How Do You Dispose Of Nitric Acid Waste? Chemistry For Everyone (YouTube).
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3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals.
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Navigating the Synthesis Landscape: A Practical Guide to Handling N,N-Dimethyl-3-nitroaniline
In the intricate world of pharmaceutical research and drug development, the synthesis of novel compounds is a cornerstone of innovation. N,N-Dimethyl-3-nitroaniline, a key intermediate in various synthetic pathways, presents a unique set of handling challenges due to its toxicological profile. This guide provides a comprehensive, experience-driven framework for its safe handling, moving beyond mere procedural steps to explain the rationale behind each recommendation. Our goal is to empower researchers with the knowledge to not only ensure their safety but also to maintain the integrity of their work.
Understanding the Hazard Profile: More Than Just a Yellow Powder
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation.[2] The primary routes of exposure are inhalation of its dust particles, dermal absorption, and ingestion.[4] The causality behind these hazards lies in its chemical structure, which can interfere with biological processes upon exposure. Therefore, a robust understanding of its toxicological properties is the foundation of safe handling.
The Last Line of Defense: A Multi-Faceted Approach to Personal Protective Equipment (PPE)
While engineering controls such as fume hoods are the primary means of exposure reduction, PPE serves as the critical final barrier between the researcher and the chemical. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure.
Recommended PPE for Handling this compound
| Task | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloved recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles | Minimizes skin contact and prevents eye exposure from accidental splashes or dust. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Solution Preparation and Transfers | - Nitrile gloves (double-gloved recommended)- Laboratory coat- Chemical splash goggles- Face shield (if there is a significant splash risk) | Protects against direct liquid contact with the skin and eyes. A face shield offers broader protection for the face during larger volume transfers. |
| Running Reactions and Work-up | - Nitrile gloves (double-gloved recommended)- Laboratory coat- Chemical splash goggles- Face shield (as needed)- Appropriate respiratory protection (if not in a certified fume hood) | Provides comprehensive protection during procedures where the risk of splashes, and aerosol generation is highest. |
| Spill Cleanup | - Chemical-resistant gloves (e.g., thicker nitrile or neoprene)- Chemical-resistant suit or apron- Chemical splash goggles- Face shield- Air-purifying respirator (APR) with appropriate cartridges | Ensures full-body protection and respiratory safety when dealing with a significant release of the chemical, where concentrations in the air may be high. |
A Step-by-Step Guide to Safe Handling: The Workflow
This protocol outlines the essential steps for safely handling this compound in a laboratory setting. The causality behind each step is to minimize the generation of dust and prevent cross-contamination.
Preparation and Weighing
-
Work Area Preparation : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Before starting, ensure the work area is clean and uncluttered.
-
Donning PPE : Put on a laboratory coat, followed by safety goggles and then gloves. If weighing a significant amount, consider double-gloving.
-
Weighing : Use a tared weigh boat or paper. Handle the container of this compound with care to avoid generating dust. If possible, use a spatula that minimizes static.
-
Closure and Cleaning : Tightly close the main container immediately after use.[5][6] Wipe down the weighing area and any contaminated equipment with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
Dissolution and Reaction Setup
-
Solvent Addition : Carefully add the solvent to the vessel containing the weighed this compound. Do this slowly to avoid splashing.
-
Mixing : Use magnetic stirring or gentle swirling to dissolve the solid. Avoid vigorous shaking that could create aerosols.
-
Transfer : If transferring the solution, use a funnel to minimize the risk of spills.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety measures in the handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][7] Remove contaminated clothing.[8][9] Seek medical attention.[3][7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[6][8][9] Seek immediate medical attention.[1][6][8][9]
-
Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][4] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[10]
-
Waste Collection : Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Container Labeling : Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal : Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11] Do not empty into drains.[10]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0307 - 3-NITROANILINE. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 3-NITROANILINE PURE MSDS CAS No: 99-09-2 MSDS. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]
-
New Jersey Department of Health. (2010, April). Hazardous Substance Fact Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
